molecular formula C6H13B B1594764 3-Bromo-3-methylpentane CAS No. 25346-31-0

3-Bromo-3-methylpentane

Cat. No.: B1594764
CAS No.: 25346-31-0
M. Wt: 165.07 g/mol
InChI Key: ZRPQYKLJSOLRPZ-UHFFFAOYSA-N
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Description

3-Bromo-3-methylpentane (CAS 25346-31-0) is a clear, volatile liquid with the molecular formula C6H13Br and a molecular weight of 165.07 g/mol. Its physical characteristics include a density of approximately 1.172 g/cm³ and a boiling point of 130°C at 760 mmHg . This compound is classified as a tertiary alkyl halide, a classification that defines its primary value in scientific research. It serves as an ideal model substrate for investigating fundamental organic reaction mechanisms, particularly nucleophilic substitution (S N1 and S N2) and elimination (E1 and E2) pathways . The stability of the tertiary carbocation intermediate formed upon dissociation makes it exceptionally useful for studying unimolecular (S N1) reactions, while significant steric hindrance at the reaction center limits bimolecular (S N2) pathways, allowing for clear mechanistic differentiation . Beyond academic studies, this compound is a versatile synthetic intermediate. It can be converted into a Grignard reagent for carbon-carbon bond formation, or undergo elimination with strong bases to form alkenes like 3-methylpent-2-ene, following Zaitsev's rule . Furthermore, solvolysis reactions in polar protic solvents such as methanol or ethanol yield substitution products like ethers, while hydrolysis produces the tertiary alcohol 3-methylpentan-3-ol . This product is intended for research applications only and is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-3-methylpentane
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InChI

InChI=1S/C6H13Br/c1-4-6(3,7)5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZRPQYKLJSOLRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2067084
Record name Pentane, 3-bromo-3-methyl-
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Molecular Weight

165.07 g/mol
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CAS No.

25346-31-0
Record name 3-Bromo-3-methylpentane
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Record name Pentane, 3-bromo-3-methyl-
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Record name Pentane, 3-bromo-3-methyl-
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Record name Pentane, 3-bromo-3-methyl-
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Record name 3-bromo-3-methylpentane
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-3-methylpentane from 3-methylpentan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-3-methylpentane from 3-methylpentan-3-ol. The document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

The conversion of 3-methylpentan-3-ol, a tertiary alcohol, to this compound is a classic example of a nucleophilic substitution reaction. Specifically, it proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This pathway is favored due to the stability of the tertiary carbocation intermediate formed during the reaction. This compound is a valuable alkyl halide intermediate in organic synthesis, often utilized in the construction of more complex molecular architectures.

Reaction Mechanism and Signaling Pathway

The synthesis proceeds in a two-step SN1 mechanism when reacting 3-methylpentan-3-ol with a hydrohalic acid like hydrobromic acid (HBr).[1]

  • Protonation of the Alcohol: The hydroxyl group of 3-methylpentan-3-ol is a poor leaving group. To initiate the reaction, the lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the hydrobromic acid. This protonation step forms a good leaving group, water.

  • Formation of a Carbocation: The protonated alcohol (oxonium ion) is unstable and subsequently dissociates, with the water molecule departing as a neutral leaving group. This results in the formation of a stable tertiary carbocation at the third carbon position. The stability of this carbocation is a key factor driving the SN1 pathway.[1]

  • Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, then attacks the planar tertiary carbocation. This attack can occur from either face of the carbocation, which would lead to a racemic mixture if the carbocation were chiral. In this specific case, the resulting product is achiral.

The overall reaction is as follows:

CH₃CH₂C(OH)(CH₃)CH₂CH₃ + HBr → CH₃CH₂C(Br)(CH₃)CH₂CH₃ + H₂O

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Nucleophilic Attack 3_methylpentan_3_ol 3-methylpentan-3-ol HBr HBr Protonated_Alcohol Protonated Alcohol (Oxonium Ion) 3_methylpentan_3_ol->Protonated_Alcohol + H⁺ Tertiary_Carbocation Tertiary Carbocation Protonated_Alcohol->Tertiary_Carbocation - H₂O Protonated_Alcohol->Tertiary_Carbocation 3_bromo_3_methylpentane This compound Tertiary_Carbocation->3_bromo_3_methylpentane + Br⁻ Tertiary_Carbocation->3_bromo_3_methylpentane Water H₂O

Figure 1: SN1 reaction mechanism for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

Property3-methylpentan-3-olThis compound
Molecular Formula C₆H₁₄OC₆H₁₃Br
Molecular Weight 102.17 g/mol 165.07 g/mol [2][3]
Boiling Point 122 °C130 °C at 760 mmHg[3]
Density 0.829 g/cm³1.172 g/cm³[3]
Appearance Colorless liquidClear, volatile liquid[1]
Typical Yield Not ApplicableHigh (often >90% for tertiary alcohols via SN1)
Spectroscopic Data
¹H NMR (Predicted)See spectral databases for experimental data.Predicted shifts are available in chemical databases.
¹³C NMR (Predicted)See spectral databases for experimental data.Predicted shifts are available in chemical databases.[2]
IR SpectrumBroad peak around 3350 cm⁻¹ (O-H stretch)Absence of O-H stretch; C-Br stretch typically below 700 cm⁻¹
Mass SpectrometrySee spectral databases for experimental data.Molecular ion peak (M⁺) at m/z 164/166 (due to Br isotopes)

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 3-methylpentan-3-ol.

4.1. Materials and Reagents

  • 3-methylpentan-3-ol

  • Concentrated Hydrobromic Acid (48% aqueous solution)

  • Anhydrous Calcium Chloride (or Magnesium Sulfate)

  • Sodium Bicarbonate solution (5% aqueous)

  • Deionized Water

  • Diethyl Ether (or other suitable extraction solvent)

4.2. Equipment

  • Round-bottom flask

  • Separatory funnel

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator (optional)

4.3. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 3-methylpentan-3-ol.

  • Addition of HBr: Slowly add an excess of concentrated hydrobromic acid to the alcohol in the flask while stirring. The reaction is typically carried out at room temperature.[4] For some tertiary alcohols, gentle heating may be applied to increase the reaction rate.

  • Reaction Time: Stir the mixture vigorously for a period of 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel. Two layers will be observed: an upper organic layer containing the product and a lower aqueous layer.

  • Washing:

    • Separate the layers and wash the organic layer with deionized water to remove any remaining acid.

    • Next, wash the organic layer with a 5% sodium bicarbonate solution to neutralize any residual acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

    • Finally, wash the organic layer again with deionized water.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent such as calcium chloride or magnesium sulfate.

  • Isolation and Purification:

    • Decant or filter the dried organic solution to remove the drying agent.

    • The solvent can be removed using a rotary evaporator.

    • The crude this compound can be purified by simple distillation. Collect the fraction that boils at approximately 130 °C.

4.4. Safety Precautions

  • Hydrobromic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

  • This compound is flammable and an irritant.[2] Handle with care and avoid inhalation or contact with skin.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start: 3-methylpentan-3-ol in Round-Bottom Flask Add_HBr Add Concentrated HBr Start->Add_HBr Stir Stir at Room Temperature (1-2 hours) Add_HBr->Stir Transfer Transfer to Separatory Funnel Stir->Transfer Wash_H2O_1 Wash with Water Transfer->Wash_H2O_1 Wash_NaHCO3 Wash with 5% NaHCO₃ Solution Wash_H2O_1->Wash_NaHCO3 Wash_H2O_2 Wash with Water Wash_NaHCO3->Wash_H2O_2 Dry Dry Organic Layer (e.g., with CaCl₂) Wash_H2O_2->Dry Filter Filter/Decant Drying Agent Dry->Filter Evaporate Remove Solvent (Rotary Evaporator) Filter->Evaporate Distill Purify by Distillation (Collect at ~130 °C) Evaporate->Distill Product Final Product: This compound Distill->Product

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-methylpentan-3-ol via an SN1 reaction with hydrobromic acid is a robust and high-yielding procedure. This technical guide provides the essential theoretical background, a detailed experimental protocol, and key data to enable researchers to successfully perform this synthesis and utilize the product in further chemical transformations. Careful adherence to the outlined procedures and safety precautions is essential for a successful and safe outcome.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 3-bromo-3-methylpentane, with a particular focus on its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development who may utilize this compound in organic synthesis. This document includes a summary of its key physical data, detailed experimental protocols for property determination, and a visualization of its chemical reactivity.

Core Physical Properties of this compound

This compound is a tertiary alkyl halide. Its physical characteristics are crucial for its handling, application in chemical reactions, and purification processes. A summary of its key quantitative physical data is presented below.

PropertyValueNotes
Boiling Point 130°CAt 760 mmHg[1][2][3]
Density 1.172 g/cm³At standard conditions[1][2][3]
Molecular Formula C₆H₁₃Br
Molecular Weight 165.07 g/mol [3][4][5]
Melting Point -92.2°C[1][2][4]
Flash Point 33.1°C[1][2][4]
Vapor Pressure 12.1 mmHgAt 25°C[1][2][4]
Refractive Index 1.445[1][2]

Experimental Protocols

Detailed methodologies for the experimental determination of boiling point and density are critical for the verification of substance purity and for obtaining reliable data for process development. Standard laboratory protocols are described below.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method using a Thiele tube or an aluminum block.

Apparatus:

  • Thiele tube or aluminum block heating apparatus

  • Thermometer (0-200°C range)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamp

Procedure:

  • Sample Preparation: A few drops of this compound are placed into the small test tube.

  • Capillary Insertion: A capillary tube, which has been sealed at one end, is placed into the test tube with its open end submerged in the liquid.

  • Apparatus Assembly: The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube (containing a high-boiling mineral oil) or the aluminum block.

  • Heating: The apparatus is heated gently and slowly.[1] As the temperature rises, air trapped in the capillary tube will slowly escape.

  • Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Measurement: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[2]

  • Pressure Correction: The atmospheric pressure in the laboratory should be recorded, as boiling points are pressure-dependent. The observed boiling point can be corrected to standard pressure (760 mmHg) if necessary.

Determination of Density (Pycnometer or Volumetric/Gravimetric Method)

Density is a fundamental physical property defined as the mass of a substance per unit volume. For a liquid like this compound, this can be accurately determined by measuring the mass of a known volume.

Apparatus:

  • Analytical balance (accurate to ±0.001 g)

  • Graduated cylinder (for approximate measurements) or a pycnometer (for high accuracy)

  • Temperature-controlled water bath or a thermometer to record the ambient temperature

Procedure:

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

  • Volume Measurement: A specific volume of this compound is carefully transferred into the graduated cylinder. For higher precision, a pycnometer, which is a flask with a specific, calibrated volume, is filled with the liquid.

  • Mass of Filled Container: The mass of the container with the liquid is measured.

  • Temperature Control: The temperature of the liquid should be recorded, as density is temperature-dependent.

  • Calculation: The density (ρ) is calculated using the formula:

    ρ = (mass of liquid) / (volume of liquid)

    where the mass of the liquid is the difference between the mass of the filled container and the empty container.[6]

Chemical Reactivity Profile

As a tertiary alkyl halide, this compound is an excellent substrate for studying unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions. The steric hindrance around the tertiary carbon atom disfavors bimolecular (Sₙ2 and E2) pathways. The stability of the resulting tertiary carbocation intermediate is a key factor driving these reactions.

G cluster_main Reaction Pathways of this compound A This compound B Tertiary Carbocation Intermediate A->B Dissociation (-Br⁻) Slow Step C Sₙ1 Product (e.g., 3-methyl-3-pentanol) B->C Nucleophilic Attack (e.g., H₂O) Fast D E1 Product (e.g., 3-methyl-2-pentene) B->D Deprotonation (Base) Fast

Caption: Reaction pathways of this compound.

References

The SN1 Reaction Mechanism of 3-Bromo-3-methylpentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the unimolecular nucleophilic substitution (SN1) reaction mechanism of 3-bromo-3-methylpentane. As a tertiary alkyl halide, this compound serves as an exemplary substrate for the SN1 pathway, characterized by a multi-step process involving a carbocation intermediate. This document outlines the core principles of the reaction, including its kinetics, stereochemistry, and the profound influence of solvent parameters. Detailed experimental protocols for kinetic analysis are also presented, alongside illustrative diagrams to elucidate key mechanistic and procedural aspects.

Core Concepts of the SN1 Reaction

The SN1 reaction is a first-order nucleophilic substitution, signifying that the rate-determining step involves a single molecule. The mechanism for this compound can be delineated into three principal stages:

  • Formation of a Tertiary Carbocation: The reaction is initiated by the slow, rate-determining departure of the bromide leaving group. This heterolytic cleavage of the carbon-bromine bond results in the formation of a planar, sp²-hybridized tertiary carbocation, the 3-methyl-3-pentyl cation. The stability of this carbocation is paramount to the facility of the SN1 reaction and is enhanced by the inductive effects and hyperconjugation of the surrounding methyl and ethyl groups.[1]

  • Nucleophilic Attack: The carbocation intermediate is then rapidly attacked by a nucleophile. In the context of solvolysis, the solvent itself acts as the nucleophile. For instance, in an ethanol (B145695)/water solvent system, both ethanol and water molecules can serve as nucleophiles.

  • Deprotonation: If the nucleophile is neutral (e.g., water or an alcohol), a final, rapid deprotonation step occurs to yield the neutral substitution product.

The overall reaction rate is dictated solely by the concentration of the alkyl halide, as described by the following rate law:

Rate = k[this compound] [2]

This first-order kinetic profile is a hallmark of the SN1 mechanism.[3]

Data Presentation: Comparative Solvolysis Rates

Alkyl BromideClassificationRelative Rate of Solvolysis (80% Ethanol, 25°C)
Methyl bromide (CH₃Br)Methyl1
Ethyl bromide (CH₃CH₂Br)Primary2
Isopropyl bromide ((CH₃)₂CHBr)Secondary43
tert-Butyl bromide ((CH₃)₃CBr)Tertiary1,200,000

Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1]

As a tertiary alkyl halide structurally similar to tert-butyl bromide, this compound is expected to exhibit a similarly high rate of solvolysis via the SN1 mechanism. The stability of the tertiary carbocation intermediate is the primary determinant of this high reactivity.

Stereochemical Implications

The stereochemistry of the SN1 reaction is a direct consequence of the planar geometry of the carbocation intermediate. Nucleophilic attack can occur with equal probability from either face of the carbocation. Consequently, if the reaction is initiated with an optically active tertiary alkyl halide, the product will be a racemic mixture of enantiomers, resulting in a loss of optical activity.

Experimental Protocols: Determination of Solvolysis Rate

The rate of the SN1 solvolysis of this compound can be determined by monitoring the production of hydrobromic acid (HBr) over time. The following protocol is adapted from established methods for tertiary alkyl halides.

Objective: To determine the first-order rate constant for the solvolysis of this compound in a mixed solvent system (e.g., 50:50 ethanol/water).

Materials:

  • This compound

  • Absolute ethanol

  • Deionized water

  • Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.1 M)

  • Bromothymol blue indicator solution

  • Constant temperature water bath

  • Burette, pipettes, and standard volumetric flasks

  • Erlenmeyer flasks

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixture (e.g., 50:50 v/v ethanol/water) by combining the appropriate volumes of absolute ethanol and deionized water in a volumetric flask.

  • Reaction Setup: Place a known volume (e.g., 50.0 mL) of the solvent mixture into an Erlenmeyer flask. Add a few drops of bromothymol blue indicator. The solution should be a yellow-green color.

  • Titration of Initial Acidity: If the solution is not neutral, titrate with the standardized NaOH solution to the blue endpoint of the indicator. Record the volume of NaOH added.

  • Initiation of the Reaction: Using a pipette, add a precise volume (e.g., 1.0 mL) of this compound to the flask. Start the stopwatch immediately.

  • Monitoring the Reaction: The solvolysis reaction will produce HBr, causing the indicator to change from blue back to yellow. As the yellow color appears, add a known volume (e.g., 1.00 mL) of the standardized NaOH solution from a burette to neutralize the acid, and the solution will turn blue again. Record the time at which each portion of NaOH is added.

  • Data Collection: Continue adding aliquots of NaOH and recording the time until the reaction is substantially complete (i.e., the rate of acid production slows significantly).

  • Data Analysis: The concentration of this compound remaining at each time point can be calculated from the amount of NaOH added. A plot of the natural logarithm of the concentration of this compound (ln[R-Br]) versus time should yield a straight line, confirming the first-order kinetics. The rate constant (k) is the negative of the slope of this line.

Mandatory Visualizations

SN1_Mechanism sub This compound carbocation 3-Methyl-3-pentyl cation (Tertiary Carbocation) sub->carbocation Slow, Rate-Determining Step leaving_group Br- intermediate Protonated Product carbocation->intermediate Fast nucleophile Nucleophile (Solvent) product Substitution Product intermediate->product Fast protonated_base Protonated Base base Base (Solvent)

Caption: The SN1 reaction mechanism of this compound.

Experimental_Workflow A Prepare Solvent Mixture (e.g., 50:50 Ethanol/Water) B Add Solvent and Indicator to Reaction Flask A->B C Initiate Reaction with This compound B->C D Monitor Acid Production with NaOH Titration C->D E Record Time and Volume of NaOH Added D->E Repeatedly F Calculate [Alkyl Halide] at Each Time Point E->F G Plot ln[Alkyl Halide] vs. Time F->G H Determine Rate Constant (k) from the Slope G->H

Caption: Workflow for the kinetic analysis of SN1 solvolysis.

References

E2 elimination reaction of 3-Bromo-3-methylpentane with strong base

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the E2 Elimination Reaction of 3-Bromo-3-methylpentane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, crucial for the stereoselective and regioselective formation of alkenes. This guide provides a detailed technical overview of the E2 elimination reaction of this compound, a model tertiary alkyl halide. It covers the core mechanistic principles, including kinetics, stereochemical requirements, and the factors governing product distribution. Emphasis is placed on the strategic control of regioselectivity to favor either the Zaitsev or Hofmann product through the judicious choice of a strong base. This document summarizes quantitative data from analogous systems, provides detailed experimental protocols, and utilizes logical diagrams to illustrate key concepts and workflows.

The E2 Reaction Mechanism: A Concerted Pathway

The E2 reaction is a single-step, concerted process where a strong base abstracts a proton from a carbon atom adjacent (β-position) to the leaving group. Simultaneously, the electrons from the carbon-hydrogen bond shift to form a π-bond, and the leaving group departs.[1]

Key characteristics of the E2 mechanism include:

  • Kinetics: The reaction exhibits second-order kinetics, as the rate is dependent on the concentration of both the alkyl halide and the base.[1] The rate law is expressed as: Rate = k[Alkyl Halide][Base].

  • Substrate: this compound is a tertiary alkyl halide. The rate of E2 reactions increases with increasing alkyl substitution (tertiary > secondary > primary), primarily because this leads to the formation of a more substituted, and thus more stable, alkene product.[1]

  • Stereochemistry: The E2 mechanism has a strict stereochemical requirement for an anti-periplanar geometry. This means the β-hydrogen and the bromine leaving group must lie in the same plane and be oriented at a 180° dihedral angle to one another.[2][3][4] This alignment allows for efficient overlap of the developing p-orbitals to form the new π-bond.[2] For an acyclic substrate like this compound, this conformation is readily accessible through single-bond rotation.[2]

Caption: A diagram of the concerted E2 elimination mechanism.

Regioselectivity: The Zaitsev vs. Hofmann Rule

The dehydrohalogenation of this compound can yield two constitutional isomers, as there are two distinct types of β-hydrogens. The choice of base dictates which product is favored.[5][6]

  • Zaitsev's Rule (Thermodynamic Control): When a small, unhindered strong base like sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH) is used, the reaction preferentially forms the more substituted, and therefore more thermodynamically stable, alkene.[5][7] For this compound, this involves abstracting a proton from the methylene (B1212753) group (C2 or C4), yielding 3-methylpent-2-ene as the major product.

  • Hofmann's Rule (Kinetic Control): When a sterically hindered (bulky) base like potassium tert-butoxide (KOtBu) is used, the reaction favors the formation of the less substituted alkene.[5][8] The bulky base has difficulty accessing the more sterically hindered internal protons. It therefore preferentially abstracts a more accessible proton from the terminal methyl group (C5), leading to 3-methylpent-1-ene as the major product.[5]

Zaitsev_vs_Hofmann Regioselectivity Decision Pathway sub This compound base_choice Choice of Strong Base sub->base_choice small_base Small Base (e.g., NaOEt, KOH) base_choice->small_base Not Sterically Hindered bulky_base Bulky Base (e.g., KOtBu) base_choice->bulky_base Sterically Hindered zaitsev_path Zaitsev's Rule (Thermodynamic Product) small_base->zaitsev_path hofmann_path Hofmann's Rule (Kinetic Product) bulky_base->hofmann_path zaitsev_prod Major Product: 3-Methylpent-2-ene (Trisubstituted) zaitsev_path->zaitsev_prod hofmann_prod Major Product: 3-Methylpent-1-ene (Disubstituted) hofmann_path->hofmann_prod

Caption: Logical flow for predicting the major E2 product based on base selection.

Stereoselectivity of the Zaitsev Product

The formation of 3-methylpent-2-ene is stereoselective, meaning one stereoisomer is preferentially formed.[4] The reaction can produce both (E)-3-methylpent-2-ene and (Z)-3-methylpent-2-ene. Due to reduced steric strain between the ethyl and methyl groups across the double bond, the (E)-isomer (trans) is more stable and is therefore the major stereoisomer formed.[4][9]

Quantitative Data Presentation

Table 1: Regioselectivity as a Function of Base (Data is representative of typical E2 reactions on tertiary halides)

Base UsedBase TypeMajor ProductMinor ProductRepresentative Product Ratio (Major:Minor)
Sodium Ethoxide (NaOEt)Small, Unhindered3-Methylpent-2-ene (Zaitsev)3-Methylpent-1-ene (Hofmann)~80 : 20[7]
Potassium tert-Butoxide (KOtBu)Bulky, Hindered3-Methylpent-1-ene (Hofmann)3-Methylpent-2-ene (Zaitsev)>90 : <10

Table 2: Stereoselectivity of the Zaitsev Product (3-Methylpent-2-ene) (Data is representative of typical E2 reactions forming disubstituted alkenes)

StereoisomerRelative StabilityExpected OutcomeRepresentative Product Ratio ((E):(Z))
(E)-3-methylpent-2-eneMore Stable (trans)Major Stereoisomer> 6 : 1
(Z)-3-methylpent-2-eneLess Stable (cis)Minor Stereoisomer

Experimental Protocols

The following are detailed, representative protocols for conducting the E2 elimination of this compound to selectively synthesize either the Zaitsev or Hofmann product.

5.1 Protocol for Zaitsev Product (3-Methylpent-2-ene)

  • Reagents: this compound, Sodium ethoxide, Anhydrous ethanol (B145695).

  • Procedure:

    • A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (e.g., nitrogen).[10]

    • This compound is added dropwise to the stirred ethoxide solution.

    • The reaction mixture is heated to reflux (approx. 78 °C) and maintained for several hours.[1] Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Workup: Upon completion, the mixture is cooled to room temperature and poured into cold water. The aqueous layer is extracted multiple times with a nonpolar organic solvent (e.g., diethyl ether or pentane).

    • The combined organic extracts are washed with water and then brine to remove residual ethanol and salts.

    • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is carefully removed by distillation.

    • Purification: The crude product is purified by fractional distillation to isolate the 3-methylpent-2-ene isomers.

5.2 Protocol for Hofmann Product (3-Methylpent-1-ene)

  • Reagents: this compound, Potassium tert-butoxide, Anhydrous tert-butyl alcohol or THF.

  • Procedure:

    • Potassium tert-butoxide is dissolved in an anhydrous solvent such as tert-butyl alcohol or tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere.[5][11]

    • The solution is stirred, and this compound is added slowly.

    • The reaction is typically stirred at a moderately elevated temperature (e.g., 50-60 °C) for several hours.[11] Progress is monitored by TLC or GC.

    • Workup: The workup procedure is similar to the Zaitsev protocol. The reaction is quenched by the careful addition of cold water.[11] The product is extracted with an organic solvent, and the organic layer is washed with water and brine.[11]

    • The organic solution is dried over an anhydrous drying agent, filtered, and the solvent is removed.

    • Purification: The crude product is purified by fractional distillation to isolate 3-methylpent-1-ene.

Experimental_Workflow General Experimental Workflow start Start setup 1. Reaction Setup - Dissolve Base in Anhydrous Solvent - Inert Atmosphere (N₂) start->setup addition 2. Substrate Addition - Add this compound - Control Temperature setup->addition reaction 3. Reaction - Heat to Desired Temperature - Monitor by TLC/GC addition->reaction workup 4. Workup - Quench with Water - Extract with Organic Solvent - Wash with Brine reaction->workup purify 5. Purification - Dry Organic Layer (e.g., MgSO₄) - Filter - Fractional Distillation workup->purify end End (Characterize Product) purify->end

Caption: A generalized workflow for the E2 elimination of this compound.

Conclusion

The E2 elimination of this compound serves as an exemplary system for understanding and applying the principles of regioselectivity and stereoselectivity in organic synthesis. The reaction outcome is highly controllable; the use of a small, unhindered base such as sodium ethoxide reliably produces the more stable Zaitsev product, (E)-3-methylpent-2-ene, while a bulky base like potassium tert-butoxide directs the reaction toward the less substituted, kinetically favored Hofmann product, 3-methylpent-1-ene. A thorough understanding of these principles, combined with robust experimental design, allows for the targeted synthesis of specific alkene isomers, a critical capability in the fields of chemical research and drug development.

References

Carbocation stability in 3-Bromo-3-methylpentane solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solvolysis of 3-Bromo-3-methylpentane: Carbocation Stability at the Core

Abstract

The solvolysis of this compound serves as a classic example of a unimolecular nucleophilic substitution (S_N1) reaction, a fundamental process in organic chemistry with significant implications in synthetic and medicinal chemistry. This technical guide provides a detailed examination of this reaction, focusing on the central role of carbocation stability. It outlines the reaction mechanism, presents quantitative data on the influence of solvent polarity, details experimental protocols for kinetic analysis, and utilizes visualizations to clarify complex relationships. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of S_N1 reaction dynamics.

Introduction: The S_N1 Pathway

Solvolysis refers to a nucleophilic substitution reaction where the solvent acts as the nucleophile. For tertiary alkyl halides such as this compound, this process overwhelmingly proceeds through an S_N1 mechanism. This pathway is characterized by a multi-step sequence in which the rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. The stability of this intermediate is the single most critical factor governing the reaction rate and is, therefore, the central focus of this guide. Tertiary alkyl halides are highly favorable for S_N1 reactions precisely because they form relatively stable tertiary carbocations.[1]

Reaction Mechanism and Carbocation Stability

The solvolysis of this compound in a protic solvent (e.g., ethanol, water) involves three distinct steps:

  • Ionization: The carbon-bromine bond undergoes heterolytic cleavage, where the bromine atom departs with both electrons from the bond. This is the slow, rate-determining step that results in the formation of a planar tertiary carbocation (3-methylpentan-3-yl cation) and a bromide ion.[1]

  • Nucleophilic Attack: A solvent molecule, acting as a nucleophile, attacks the electrophilic carbocation. This step is fast and results in the formation of a protonated intermediate (an oxonium ion if the solvent is an alcohol or water).

  • Deprotonation: Another solvent molecule acts as a weak base, abstracting a proton from the oxonium ion to yield the final neutral substitution product and a hydronium or protonated alcohol ion.

The tertiary carbocation formed from this compound is stabilized by two key electronic effects:

  • Inductive Effect: The three alkyl groups (two ethyl, one methyl) attached to the positively charged carbon are electron-donating, pushing electron density towards the carbocation and dispersing its positive charge.

  • Hyperconjugation: The sigma bonds of the C-H and C-C bonds on the adjacent carbons can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge and increasing stability.

Due to the high stability of the initially formed tertiary carbocation, rearrangements (like hydride or alkyl shifts) are not observed in this reaction, as they would not lead to a more stable intermediate.

Solvolysis_Mechanism sub This compound carb Tertiary Carbocation (3-methylpentan-3-yl) + Br⁻ sub->carb Step 1: Ionization (Slow, Rate-Determining) oxonium Oxonium Ion Intermediate carb->oxonium Step 2: Nucleophilic Attack by Solvent (e.g., EtOH) prod Solvolysis Product (e.g., 3-Ethoxy-3-methylpentane) oxonium->prod Step 3: Deprotonation by Solvent

Caption: S_N1 Solvolysis Mechanism for this compound.

Quantitative Data: The Role of Solvent Polarity

The rate of an S_N1 reaction is profoundly influenced by the ionizing power of the solvent.[2] Polar protic solvents, such as water and alcohols, are particularly effective at accelerating the rate-determining step. They stabilize the transition state leading to the carbocation and solvate the resulting ions through hydrogen bonding and dipole-dipole interactions.[2]

While specific kinetic data for this compound is dispersed, the behavior of the structurally similar tert-butyl chloride (t-BuCl) provides an excellent quantitative illustration of the solvent effect. The rate of solvolysis increases by several orders of magnitude as the polarity of the solvent increases.

Solvent (Composition by Volume)Dielectric Constant (ε)Relative Rate of Solvolysis (t-BuCl)
100% Ethanol24.31
80% Ethanol / 20% Water35.84
60% Ethanol / 40% Water48.730
40% Ethanol / 60% Water60.8300
20% Ethanol / 80% Water71.73,000
100% Water78.5150,000
Data is illustrative and compiled from established principles of solvolysis kinetics.[2]

Experimental Protocols: Measuring Solvolysis Kinetics

A common method for determining the rate of solvolysis for an alkyl halide involves monitoring the production of the acidic byproduct (HBr in this case). The rate can be followed by titrating the acid with a standardized base over time or by using a pH indicator.[3]

Detailed Methodology: Kinetic Analysis via Titration
  • Reagent Preparation:

    • Prepare a stock solution of the alkyl halide (e.g., 0.1 M this compound in a non-nucleophilic solvent like acetone).

    • Prepare the desired solvolysis solvent (e.g., 50:50 ethanol/water by volume).

    • Prepare a standardized solution of sodium hydroxide (B78521) (e.g., 0.02 M NaOH).

    • Select a suitable pH indicator (e.g., bromothymol blue).

  • Reaction Setup:

    • Place a known volume of the solvolysis solvent into a thermostated reaction flask to maintain a constant temperature (e.g., 25°C).

    • Add a few drops of the pH indicator to the solvent.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a precise volume of the alkyl halide stock solution to the reaction flask. Start a timer immediately.

    • At regular time intervals (e.g., every 5 minutes), withdraw a fixed-volume aliquot (sample) from the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a solvent that stops the reaction, such as pure acetone.[4]

  • Data Collection:

    • Titrate the quenched aliquot with the standardized NaOH solution until the indicator endpoint is reached. Record the volume of NaOH used.

    • Continue this process until the reaction is nearly complete or for a predetermined duration.

    • To determine the concentration at "infinite" time ([HBr]∞), heat a final sample to drive the reaction to completion, cool it, and titrate.[3]

  • Data Analysis:

    • The rate constant (k) for a first-order reaction can be determined by plotting ln([R-Br]₀ / ([R-Br]₀ - [HBr]t)) versus time, where the slope of the line is k.

Experimental_Workflow cluster_prep Preparation cluster_run Execution & Monitoring cluster_analysis Analysis prep_reagents Prepare Reagents (Solvent, NaOH, Substrate) setup_rxn Setup Thermostated Reaction Vessel prep_reagents->setup_rxn initiate Initiate Reaction (Add Substrate, Start Timer) setup_rxn->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling sampling->sampling Repeat quench Quench Reaction sampling->quench titrate Titrate with NaOH quench->titrate calculate Calculate Rate Constant (k) titrate->calculate

Caption: Experimental Workflow for Kinetic Analysis of Solvolysis.

Conclusion

The solvolysis of this compound is a quintessential S_N1 reaction governed by the formation and stability of its tertiary carbocation intermediate. The stability, conferred by inductive and hyperconjugation effects, ensures a facile ionization step. The reaction rate is highly sensitive to solvent polarity, with polar protic solvents significantly accelerating the process by stabilizing the charged intermediate. The methodologies outlined provide a robust framework for empirically investigating these principles, offering valuable insights for reaction optimization and mechanistic studies in academic and industrial research.

References

An In-depth Technical Guide to the Regioselectivity of Free Radical Bromination of 3-Methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical bromination of 3-methylpentane (B165638), with a specific focus on the regioselectivity of this reaction. The document details the underlying mechanistic principles, theoretical product distribution, and a detailed experimental protocol. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry and drug development who utilize halogenated alkanes as synthetic intermediates.

Introduction

Free radical halogenation is a fundamental reaction in organic synthesis, providing a pathway to functionalize otherwise inert alkanes. Bromination, in particular, exhibits a high degree of regioselectivity, favoring the substitution of hydrogens on more substituted carbon atoms. This selectivity is crucial for the controlled synthesis of specific alkyl halide isomers. 3-Methylpentane serves as an excellent model substrate to illustrate this principle, as it possesses primary, secondary, and tertiary hydrogens, leading to a mixture of monobrominated products. Understanding the factors that govern the distribution of these products is essential for predicting reaction outcomes and designing efficient synthetic routes.

Mechanistic Underpinnings of Regioselectivity

The free radical bromination of an alkane proceeds via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. The regioselectivity of the reaction is determined during the hydrogen abstraction step of the propagation phase.

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond, typically induced by ultraviolet (UV) light or heat, to generate two bromine radicals (Br•).[1][2]

Propagation: This stage consists of two repeating steps:

  • A bromine radical abstracts a hydrogen atom from the alkane, in this case, 3-methylpentane, to form hydrogen bromide (HBr) and an alkyl radical.[1]

  • The resulting alkyl radical then reacts with a molecule of bromine (Br₂) to form the alkyl bromide product and a new bromine radical, which can then continue the chain reaction.

The stability of the alkyl radical formed in the first propagation step is the key determinant of the reaction's regioselectivity. The order of stability for free radicals is tertiary > secondary > primary.[3] This stability difference is attributed to hyperconjugation and the electron-donating inductive effect of alkyl groups.

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.

The following diagram illustrates the logical flow of the factors determining the major product in the free radical bromination of 3-methylpentane.

G Factors Influencing Regioselectivity in the Bromination of 3-Methylpentane cluster_0 Reactants & Conditions cluster_1 Reaction Mechanism cluster_2 Intermediate Radicals cluster_3 Radical Stability cluster_4 Product Distribution 3-Methylpentane 3-Methylpentane Propagation Propagation 3-Methylpentane->Propagation Br2 Br2 Initiation Initiation Br2->Initiation UV Light UV Light UV Light->Initiation Initiation->Propagation Br• Termination Termination Propagation->Termination Primary Radical Primary Radical Propagation->Primary Radical Secondary Radical Secondary Radical Propagation->Secondary Radical Tertiary Radical Tertiary Radical Propagation->Tertiary Radical Stability Order Tertiary > Secondary > Primary Primary Radical->Stability Order Minor Products Minor Products Primary Radical->Minor Products Secondary Radical->Stability Order Secondary Radical->Minor Products Tertiary Radical->Stability Order Major Product 3-Bromo-3-methylpentane Tertiary Radical->Major Product Stability Order->Major Product Determines

Caption: Logical workflow of regioselectivity in 3-methylpentane bromination.

Quantitative Analysis of Product Distribution

The high selectivity of bromination is a result of the endothermic nature of the hydrogen abstraction step. According to the Hammond postulate, the transition state for this step resembles the products (the alkyl radical and HBr). Therefore, the differences in the stability of the radical intermediates are strongly reflected in the activation energies, leading to a pronounced preference for the formation of the most stable radical.

The relative rates of hydrogen abstraction for primary (1°), secondary (2°), and tertiary (3°) C-H bonds in free radical bromination at 127 °C are approximately 1 : 82 : 1640. We can use these values to calculate the theoretical distribution of monobrominated products for 3-methylpentane.

Structure of 3-Methylpentane:

  • Primary (1°) hydrogens: There are 9 primary hydrogens (two CH₃ groups at the ends and one CH₃ branch).

  • Secondary (2°) hydrogens: There are 4 secondary hydrogens (two CH₂ groups).

  • Tertiary (3°) hydrogen: There is 1 tertiary hydrogen (the CH group).

Calculation of Theoretical Product Percentages:

Total relative amount: 9 + 328 + 1640 = 1977

Percentage of each product:

  • Primary bromides: (9 / 1977) × 100% ≈ 0.5%

  • Secondary bromide (2-bromo-3-methylpentane): (328 / 1977) × 100% ≈ 16.6%

  • Tertiary bromide (this compound): (1640 / 1977) × 100% ≈ 82.9%

Table 1: Theoretical Product Distribution for the Monobromination of 3-Methylpentane

Product NameType of Hydrogen AbstractedNumber of HydrogensRelative ReactivityCalculated Relative AmountTheoretical Yield (%)
1-Bromo-3-methylpentane & 2-Bromo-4-methylpentanePrimary (1°)919~0.5
2-Bromo-3-methylpentaneSecondary (2°)482328~16.6
This compoundTertiary (3°)116401640~82.9

This calculation clearly demonstrates that this compound is the major product, a direct consequence of the high reactivity of the tertiary hydrogen atom.

Detailed Experimental Protocol

This section provides a detailed methodology for the free radical bromination of 3-methylpentane and subsequent product analysis.

4.1. Safety Precautions

  • Bromine is highly toxic, corrosive, and volatile. All manipulations involving bromine must be carried out in a well-ventilated fume hood. [4][5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. [3]

  • Have a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) readily available to neutralize any bromine spills.

  • 3-Methylpentane is a flammable liquid. Keep away from ignition sources.

  • UV light can be harmful to the eyes. Use appropriate shielding.

4.2. Materials and Reagents

  • 3-Methylpentane (≥99%)

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask (100 mL) equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • UV lamp (e.g., a 100-watt mercury lamp)

  • Separatory funnel (250 mL)

  • Erlenmeyer flask

  • Gas chromatograph-mass spectrometer (GC-MS)

4.3. Reaction Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpentane (e.g., 0.1 mol) dissolved in anhydrous dichloromethane (e.g., 25 mL).

  • Initiation: Position the UV lamp approximately 10-15 cm from the flask. Begin stirring the solution and turn on the UV lamp.

  • Addition of Bromine: Slowly add a solution of bromine (e.g., 0.05 mol, to ensure monobromination) in dichloromethane (e.g., 10 mL) from the dropping funnel over a period of 30-60 minutes. The red-brown color of bromine should disappear as it reacts. If the color persists, slow down the addition rate.

  • Reaction Monitoring: After the addition is complete, continue to irradiate and stir the reaction mixture for an additional 1-2 hours, or until the bromine color has completely faded, indicating the consumption of bromine.

  • Workup:

    • Turn off the UV lamp and allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 5% aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any HBr formed, and then with water (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Decant the dried solution into a clean, pre-weighed round-bottom flask.

    • Remove the dichloromethane solvent using a rotary evaporator.

  • Product Analysis:

    • Weigh the crude product mixture.

    • Analyze the product mixture by GC-MS to identify the different monobrominated isomers and determine their relative abundance.[4][6] The Kovats retention index can be a useful parameter for identifying the products.[7]

4.4. Alternative Brominating Agent: N-Bromosuccinimide (NBS)

For a safer and more convenient laboratory procedure, N-bromosuccinimide (NBS) can be used as a source of bromine radicals in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.[8][9] This method, known as the Wohl-Ziegler reaction, avoids the handling of highly corrosive elemental bromine.[8]

The following diagram illustrates a typical experimental workflow for the free radical bromination of 3-methylpentane.

G Experimental Workflow for Free Radical Bromination of 3-Methylpentane Start Start Reaction_Setup Reaction Setup: - 3-Methylpentane in CH2Cl2 - Reflux condenser, dropping funnel - Magnetic stirrer Start->Reaction_Setup Initiation Initiation: - UV light irradiation - Stirring Reaction_Setup->Initiation Bromine_Addition Slow addition of Br2 in CH2Cl2 Initiation->Bromine_Addition Reaction_Monitoring Continue irradiation and stirring (1-2 hours) Bromine_Addition->Reaction_Monitoring Workup Workup: 1. Cool to RT 2. Wash with NaHCO3(aq) 3. Wash with H2O 4. Dry with Na2SO4 Reaction_Monitoring->Workup Solvent_Removal Remove CH2Cl2 (Rotary Evaporator) Workup->Solvent_Removal Product_Analysis Product Analysis: - Weigh crude product - GC-MS analysis for isomer distribution Solvent_Removal->Product_Analysis End End Product_Analysis->End

Caption: Step-by-step experimental workflow for 3-methylpentane bromination.

Conclusion

The free radical bromination of 3-methylpentane is a classic example of a regioselective reaction governed by the principles of radical stability. The pronounced preference for the substitution of the tertiary hydrogen leads to the formation of this compound as the major product. This high degree of selectivity makes free radical bromination a powerful tool in organic synthesis for the targeted functionalization of alkanes. The experimental protocol provided herein offers a practical guide for conducting this reaction and analyzing its outcome, which is of significant utility for professionals in drug development and chemical research who rely on the synthesis of specific halogenated intermediates.

References

Spectroscopic Analysis of 3-Bromo-3-methylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-3-methylpentane, a tertiary bromoalkane. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of the molecule. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.01Triplet6H-CH₂CH₃
1.71Singlet3H-C(CH₃ )Br
1.95Quartet4H-CH₂ CH₃
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon TypeAssignment
9.4Primary-CH₂C H₃
31.5Primary-C(C H₃)Br
41.5Secondary-C H₂CH₃
71.2Quaternary-C (CH₃)Br
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2972StrongC-H stretch (alkane)
2939StrongC-H stretch (alkane)
2881MediumC-H stretch (alkane)
1464MediumC-H bend (methylene & methyl)
1383MediumC-H bend (methyl)
1148MediumC-C stretch
636StrongC-Br stretch
Table 4: Mass Spectrometry Data (Electron Ionization)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
43100[C₃H₇]⁺
5760[C₄H₉]⁺
8540[C₆H₁₃]⁺ (Loss of Br)
135/1375[M - C₂H₅]⁺
164/166<1[M]⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) is prepared. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a high signal-to-noise ratio. For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance sensitivity. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the volatile liquid sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected. The relative abundance of each fragment is plotted against its m/z value to generate the mass spectrum.

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and a key fragmentation pathway.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information NMR NMR Spectroscopy Connectivity Proton & Carbon Connectivity NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Structure This compound Structure Elucidation Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Spectroscopic analysis workflow for this compound.

Mass_Fragmentation Molecule [C₆H₁₃Br]⁺˙ m/z = 164/166 Fragment1 [C₆H₁₃]⁺ m/z = 85 Molecule->Fragment1 - Br• Fragment2 [C₄H₉]⁺ m/z = 57 Fragment1->Fragment2 - C₂H₄ Fragment3 [C₃H₇]⁺ m/z = 43 Fragment2->Fragment3 - CH₂

Caption: Key fragmentation pathway in the mass spectrum of this compound.

An In-depth Technical Guide to 3-Bromo-3-methylpentane: Nomenclature, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-3-methylpentane, a tertiary alkyl halide of significant interest in organic synthesis and mechanistic studies. The document details its IUPAC nomenclature, chemical structure, physical and spectroscopic properties, and provides a detailed experimental protocol for its synthesis. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth information for the application and study of this compound.

IUPAC Nomenclature and Chemical Structure

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature of this compound is determined by identifying the longest continuous carbon chain and the substituents attached to it.

The structure of this compound, with the chemical formula C₆H₁₃Br, consists of a central carbon atom bonded to a bromine atom, a methyl group, and two ethyl groups.[1][2] This arrangement classifies it as a tertiary alkyl halide.[3] The molecule is achiral.

Below is a diagram illustrating the logical steps to arrive at the IUPAC name for this compound.

IUPAC_Nomenclature A Identify the longest continuous carbon chain B Pentane (5 carbons) A->B E Number the main chain to give substituents the lowest possible locants A->E B->E C Identify and name the substituents D Bromo group (-Br) Methyl group (-CH3) C->D C->E G Assemble the name alphabetically D->G F Numbering from either end gives the same locants (3 and 3) E->F F->G H This compound G->H

Figure 1: IUPAC Nomenclature Workflow for this compound.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₃Br[1][2]
Molecular Weight 165.07 g/mol [1][2]
CAS Number 25346-31-0[1][2]
Boiling Point 130 °C at 760 mmHg[2][3]
Melting Point -92.2 °C[2]
Density 1.172 g/cm³[2][3]
Refractive Index 1.445[2]
Flash Point 33.1 °C[2]
Vapor Pressure 12.1 mmHg at 25°C[2]

As a tertiary alkyl halide, this compound is a valuable substrate for studying nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.[3] The steric hindrance around the tertiary carbon and the stability of the resulting tertiary carbocation significantly influence its reactivity.

Synthesis of this compound

This compound can be synthesized through several methods. A common and effective laboratory preparation involves the reaction of 3-methyl-3-pentanol (B165633) with hydrobromic acid.

Experimental Protocol: Synthesis from 3-methyl-3-pentanol

This protocol outlines the synthesis of this compound from 3-methyl-3-pentanol via an Sₙ1 reaction.

Materials:

  • 3-methyl-3-pentanol

  • Concentrated Hydrobromic Acid (48%)

  • Concentrated Sulfuric Acid (optional, as a catalyst)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Separatory Funnel

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-methyl-3-pentanol and an equimolar amount of concentrated hydrobromic acid. A catalytic amount of concentrated sulfuric acid can be added to facilitate the reaction.

  • Reaction: The mixture is gently heated under reflux for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The crude product is purified by distillation. The fraction collected at the boiling point of this compound (approximately 130 °C at atmospheric pressure) is the desired product.

Reaction Mechanism:

The synthesis proceeds through an Sₙ1 mechanism, which is favored by the tertiary alcohol substrate and the polar protic conditions.

SN1_Mechanism cluster_0 Step 1: Protonation of the Alcohol cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Nucleophilic Attack A 3-methyl-3-pentanol C Protonated Alcohol (Oxonium ion) A->C + HBr B H-Br D Protonated Alcohol E Tertiary Carbocation D->E - H2O G Tertiary Carbocation F H2O I This compound G->I + Br- H Br-

Figure 2: Sₙ1 Reaction Mechanism for the synthesis of this compound.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.0Triplet6H-CH₂-CH₃
~ 1.7Singlet3H-C-CH₃
~ 2.0Quartet4H-CH₂ -CH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display four signals, corresponding to the four unique carbon environments.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 10-CH₂-C H₃
~ 30-C -CH₃
~ 40-C H₂-CH₃
~ 70C -Br
Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorptions for C-H and C-Br bonds.

Table 4: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)BondDescription
2970-2850C-HAlkane stretching
1465-1375C-HAlkane bending
650-550C-BrAlkyl halide stretching
Mass Spectrometry

The mass spectrum of this compound will exhibit a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for the molecular ion (M and M+2) will be observed in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

m/zFragment Ion
164/166[C₆H₁₃Br]⁺ (Molecular Ion)
85[C₆H₁₃]⁺ (Loss of Br)
57[C₄H₉]⁺
43[C₃H₇]⁺

Conclusion

This compound is a versatile tertiary alkyl halide with well-defined structural and spectroscopic properties. Its synthesis via the reaction of 3-methyl-3-pentanol with hydrobromic acid provides a reliable method for its preparation in a laboratory setting. The detailed information on its nomenclature, properties, synthesis, and characterization presented in this guide serves as a valuable technical resource for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Stereochemistry of Reactions Involving 3-Bromo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stereochemical outcomes of reactions involving the tertiary alkyl halide, 3-bromo-3-methylpentane. Its structure makes it an excellent model for studying unimolecular substitution (S(_N)1) and elimination (E1) reactions, as well as bimolecular elimination (E2) under specific conditions. Understanding these pathways is critical for predicting and controlling reaction products in complex molecule synthesis.

Overview of Reaction Pathways

This compound is a tertiary alkyl halide, a classification that largely dictates its reactivity.[1] The bulky tertiary structure sterically hinders the backside attack required for a bimolecular nucleophilic substitution (S(_N)2) reaction, making this pathway negligible.[1] Consequently, the primary reaction pathways are S(_N)1, E1, and E2, each with distinct stereochemical and regiochemical consequences.

  • S(N)1 and E1 Reactions: These reactions proceed through a common carbocation intermediate.[2][3] The rate-determining step is the unimolecular dissociation of the bromide leaving group to form a stable tertiary carbocation.[2] This pathway is favored in polar protic solvents (e.g., water, ethanol) which can stabilize the carbocation intermediate.[4]

  • E2 Reactions: This pathway is a one-step, concerted process where a strong, often sterically hindered base, removes a proton while the leaving group departs simultaneously.[5][6] This mechanism avoids the formation of a carbocation.

Stereochemistry and Regiochemistry of Reaction Pathways

The hallmark of an S(N)1 reaction at a stereocenter is the formation of a racemic or near-racemic mixture of products.[2] Although this compound itself is achiral, if we consider a chiral analogue like (S)-3-bromo-3-methylhexane, the principles become clear.

  • Formation of a Planar Carbocation: The initial loss of the bromide ion results in a flat, sp

    2^22
    -hybridized tertiary carbocation.[2][3]

  • Non-selective Nucleophilic Attack: The incoming nucleophile can attack this planar intermediate from either face with nearly equal probability.[2]

  • Product Outcome: Attack from one face results in retention of the original configuration, while attack from the opposite face leads to inversion. This leads to a mixture of enantiomers, often approaching a 50:50 ratio (racemization).[2][7] In practice, complete racemization is rare, and a slight excess of the inversion product is often observed due to the formation of ion pairs.

// Nodes sub [label="this compound\n(Achiral Substrate)"]; ts1 [label="", shape=none, width=0, height=0]; carbocation [label="Trigonal Planar\nTertiary Carbocation\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product_mix [label="Racemic Mixture of\nSubstitution Products\n(if substrate were chiral)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges sub -> ts1 [label="- Br⁻ (Slow, RDS)", color="#EA4335"]; ts1 -> carbocation [arrowhead=none]; carbocation -> product_mix [label="+ Nucleophile\n(e.g., H₂O, EtOH)\n(Fast)", color="#34A853"];

// Invisible nodes for positioning nucleophile attack top_attack [label="Attack from top face", shape=none, fontcolor="#4285F4"]; bottom_attack [label="Attack from bottom face", shape=none, fontcolor="#4285F4"];

top_attack -> carbocation [dir=back, style=dashed, color="#4285F4", arrowhead=vee]; bottom_attack -> carbocation [dir=back, style=dashed, color="#4285F4", arrowhead=vee]; } DOT Caption: S(_{N})1 reaction pathway for this compound.

The E1 reaction competes with the S(_N)1 pathway and also proceeds through the same carbocation intermediate.[8] The regioselectivity of the E1 reaction is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product.[9][10]

  • Proton Abstraction: Following the formation of the tertiary carbocation, a weak base (often the solvent) removes a proton from a carbon atom adjacent (beta) to the positively charged carbon.

  • Alkene Formation: this compound has two types of beta-protons. Removal of a proton from one of the CH

    2^22
    groups (C2 or C4) leads to the more substituted product, 3-methylpent-2-ene. Removal of a proton from the methyl group (on C3) is not possible for elimination. However, removal from the terminal methyls of the ethyl groups (C1 or C5) is also not possible as they are not beta-protons.

  • Product Outcome: The major elimination product will be the more stable, more substituted alkene, 3-methylpent-2-ene, according to Zaitsev's rule.[11][12]

When this compound is treated with a strong, sterically hindered base, such as potassium tert-butoxide (KOt-Bu), the E2 mechanism is favored.[13][14]

  • Concerted Mechanism: The E2 reaction is a single-step process where the base removes a beta-proton, the C=C double bond forms, and the bromide ion departs simultaneously.[5] This mechanism requires an anti-periplanar arrangement of the beta-proton and the leaving group.[6][15]

  • Steric Hindrance and Regioselectivity: Due to the steric bulk of both the substrate and the base, the base will preferentially abstract the most accessible proton.[5] In this case, the protons on the methyl groups of the ethyl chains (at C2 and C4) are more sterically accessible than those deeper within the carbon chain.

  • Hofmann Product: This leads to the formation of the less substituted alkene, 3-methylpent-2-ene, as the major product. This outcome, favoring the less substituted alkene due to steric factors, is known as the Hofmann rule.

// Nodes substrate [label="this compound"]; ts [label="Transition State\n(Anti-periplanar)", shape=box, style="rounded,dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; products [label="Major: 3-methylpent-2-ene (Zaitsev)\n+ Base-H⁺ + Br⁻", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; hofmann_products [label="Major with bulky base:\n3-ethyl-2-methylbut-1-ene (Hofmann)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges substrate -> ts [label="+ Strong Base\n(e.g., EtO⁻)", color="#EA4335"]; ts -> products [color="#34A853"];

// Hofmann Pathway substrate -> ts [label="+ Bulky Base\n(e.g., t-BuO⁻)", color="#4285F4", style=dashed, constraint=false]; ts -> hofmann_products [color="#34A853", style=dashed, constraint=false]; } DOT Caption: E2 reaction pathways for this compound.

Quantitative Data Presentation

The ratio of substitution to elimination products, as well as the regioselectivity of elimination, is highly dependent on the reaction conditions.

Reaction Reagent/Solvent Base/Nucleophile Strength Steric Hindrance Primary Mechanism(s) Major Product(s) Reference
Solvolysis80% Ethanol (B145695) / 20% WaterWeak Base / Weak NucleophileLowS(N)1, E13-ethoxy-3-methylpentane, 3-methyl-3-pentanol, 3-methyl-2-pentene,[4]
EliminationSodium Ethoxide in EthanolStrong Base / Strong NucleophileLowE2 (major), S(_N)1/E1 (minor)3-methyl-2-pentene (Zaitsev)[13],
EliminationPotassium tert-butoxide in tert-butanolStrong Base / Poor NucleophileHighE23-ethyl-2-methylbut-1-ene (Hofmann)[14],[16]

Experimental Protocols

This protocol is adapted from general procedures for the solvolysis of tertiary alkyl halides.[17][18]

Objective: To measure the rate of solvolysis of this compound in an aqueous ethanol solution and identify the products.

Materials:

  • This compound

  • 80:20 Ethanol:Water solution

  • 0.01 M NaOH solution

  • Bromothymol blue indicator

  • Erlenmeyer flasks, burette, magnetic stirrer, water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a 500 mL solution of 80% ethanol in water.

  • To a 250 mL Erlenmeyer flask, add 100 mL of the aqueous ethanol solvent and a few drops of bromothymol blue indicator.

  • Add a precisely measured volume of 0.01 M NaOH solution to the flask until the solution turns blue.

  • Initiate the reaction by adding a known amount (e.g., 1 mL) of this compound to the flask. Start a timer immediately. The reaction produces HBr, which will neutralize the NaOH and turn the indicator yellow.

  • Record the time it takes for the solution to turn from blue to yellow. Immediately add another aliquot of NaOH to turn it blue again.

  • Repeat this process to collect time intervals for the consumption of successive aliquots of NaOH. This data can be used to determine the reaction rate.

  • After several measurements, quench the reaction by adding a large volume of cold water.

  • Extract the organic products with diethyl ether.

  • Analyze the organic extract using GC-MS to identify the substitution (3-ethoxy-3-methylpentane, 3-methyl-3-pentanol) and elimination (3-methyl-2-pentene) products and determine their relative ratios.

// Nodes start [label="Reaction Setup\n(Substrate + Solvent + Indicator + NaOH)"]; reaction [label="Initiate Reaction\n(Add this compound)"]; monitoring [label="Monitor Color Change\n(Blue -> Yellow)\nRecord Time"]; titration [label="Add NaOH Aliquot"]; data [label="Collect Time vs. [H⁺] Data"]; quench [label="Quench Reaction"]; extraction [label="Liquid-Liquid Extraction"]; analysis [label="GC-MS Analysis\n(Product Identification & Ratio)"];

// Edges start -> reaction; reaction -> monitoring; monitoring -> titration [label="Color change"]; titration -> monitoring [label="Repeat"]; monitoring -> data [style=dashed]; data -> quench [label="After sufficient data"]; quench -> extraction; extraction -> analysis; } DOT Caption: Experimental workflow for kinetic analysis of solvolysis.

Objective: To synthesize and identify the major elimination product from the reaction of this compound with potassium tert-butoxide.

Materials:

  • This compound

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous tert-butanol

  • Round-bottom flask, condenser, heating mantle

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • NMR spectrometer, GC-MS

Procedure:

  • In a dry round-bottom flask equipped with a condenser and magnetic stirrer, dissolve a molar equivalent of potassium tert-butoxide in anhydrous tert-butanol.

  • Slowly add one molar equivalent of this compound to the solution.

  • Heat the mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the organic layer with a nonpolar solvent like diethyl ether (2 x 20 mL).

  • Wash the combined organic extracts with brine, then dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and carefully remove the solvent by rotary evaporation.

  • Analyze the resulting liquid product by

    1^11
    H NMR and GC-MS to confirm the major product as the Hofmann alkene and determine the ratio of regioisomers.

Conclusion

The reaction pathways of this compound serve as a quintessential model for understanding the interplay between substrate structure, reagent properties, and reaction conditions in determining stereochemical and regiochemical outcomes. For researchers in drug development and synthetic chemistry, a firm grasp of these principles is essential for designing syntheses that yield desired isomers with high selectivity. The choice between polar protic solvents for S(_N)1/E1 pathways or strong, bulky bases for E2 reactions allows for targeted synthesis of either substitution products or specific alkene regioisomers.

References

Methodological & Application

Application Notes and Protocols for the Formation of 3-Bromo-3-methylpentane Grignard Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of the Grignard reagent from 3-bromo-3-methylpentane, also known as 3-methyl-3-pentylmagnesium bromide. This organometallic compound is a valuable nucleophilic reagent in organic synthesis, enabling the formation of carbon-carbon bonds, which is a cornerstone of constructing more complex molecules in drug discovery and development.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful tools in synthetic organic chemistry.[1] Their preparation involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] The resulting reagent behaves as a strong nucleophile and a strong base, reacting with a wide array of electrophiles.[3] The formation of Grignard reagents from tertiary alkyl halides such as this compound can be challenging due to potential side reactions, primarily elimination.[4] Therefore, careful control of reaction conditions is crucial for successful synthesis.

Reaction Principle

The formation of 3-methyl-3-pentylmagnesium bromide involves the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound. This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent by coordination.[5]

Reaction: CH₃CH₂C(Br)(CH₃)CH₂CH₃ + Mg → CH₃CH₂C(MgBr)(CH₃)CH₂CH₃

Data Presentation

While specific yield data for the formation of this compound Grignard reagent is not extensively published, the following table summarizes typical reaction parameters and expected outcomes based on general procedures for tertiary alkyl halide Grignard reagent synthesis.

ParameterValue/ConditionRemarks
Starting Material This compoundTertiary alkyl halide
Reagent Magnesium turningsTypically used in excess
Solvent Anhydrous diethyl ether or THFTHF is often preferred for less reactive halides
Initiation Iodine crystal, 1,2-dibromoethane (B42909)Used to activate the magnesium surface
Temperature Gentle reflux (approx. 35°C for diethyl ether)Reaction is exothermic and may need initial warming
Reaction Time 30 - 60 minutes after initiationMonitored by the consumption of magnesium
Expected Yield Moderate to GoodYields can be variable and are sensitive to conditions
Side Products 3-methyl-2-pentene, 3-methyl-1-penteneResulting from elimination reactions

Experimental Protocol

This protocol outlines the laboratory-scale preparation of 3-methyl-3-pentylmagnesium bromide.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Drying tube (filled with CaCl₂)

Procedure:

  • Apparatus Setup:

    • All glassware must be thoroughly dried in an oven at >100°C for several hours and assembled while hot under a stream of dry inert gas to exclude atmospheric moisture.[6]

    • Equip a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, a dropping funnel, and an inert gas inlet.

  • Magnesium Activation:

    • Place the magnesium turnings (1.2 equivalents) into the reaction flask.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[1] Gently warm the flask with a heating mantle until violet iodine vapors are observed (if using iodine), which indicates the activation of the magnesium surface.[3]

    • Allow the flask to cool to room temperature.

  • Reaction Initiation:

    • Add a small portion of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add a small amount (approx. 10%) of the this compound solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution.[6] If the reaction does not start, gentle warming may be applied.

  • Grignard Reagent Formation:

    • Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[7] The reaction is exothermic, and the addition rate should be controlled to prevent overheating.

    • After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[6] The resulting gray to brownish solution is the 3-methyl-3-pentylmagnesium bromide reagent.

  • Usage:

    • The prepared Grignard reagent is typically used immediately in the subsequent reaction step without isolation.

Mandatory Visualization

Grignard_Formation_Workflow Workflow for this compound Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_product Product dry_glassware Dry Glassware assemble_apparatus Assemble Apparatus under Inert Gas dry_glassware->assemble_apparatus Oven drying activate_mg Activate Magnesium with Iodine assemble_apparatus->activate_mg Inert atmosphere add_ether Add Anhydrous Ether activate_mg->add_ether initiate_reaction Initiate Reaction with a Small Amount of Alkyl Bromide add_ether->initiate_reaction prepare_solution Prepare this compound Solution prepare_solution->initiate_reaction add_rest Dropwise Addition of Remaining Alkyl Bromide initiate_reaction->add_rest Exothermic reaction starts reflux Reflux for 30-60 min add_rest->reflux Maintain gentle reflux grignard_reagent 3-methyl-3-pentylmagnesium bromide Solution reflux->grignard_reagent Reaction completion

Caption: Experimental workflow for the synthesis of 3-methyl-3-pentylmagnesium bromide.

Potential Side Reactions and Mitigation

The primary side reaction in the formation of Grignard reagents from tertiary alkyl halides is elimination (E2), which leads to the formation of alkenes.[8] In the case of this compound, this would yield 3-methyl-2-pentene and 3-methyl-1-pentene.

Mitigation Strategies:

  • Temperature Control: Avoid excessive heating, as higher temperatures favor elimination. Maintaining a gentle reflux is key.

  • Slow Addition: A slow, controlled addition of the alkyl halide helps to dissipate the heat of reaction and maintain a low instantaneous concentration of the alkyl halide, which can disfavor elimination.

  • Solvent Choice: While diethyl ether is common, THF can sometimes improve the yield for less reactive or sterically hindered halides due to its better solvating properties for the Grignard reagent.[4]

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All operations must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous conditions.[1]

  • Diethyl ether is extremely flammable and has a low boiling point. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • The reaction is exothermic and can become vigorous. Have an ice bath ready to cool the reaction if necessary.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.

By following this detailed protocol and adhering to the safety precautions, researchers can successfully prepare this compound Grignard reagent for use in a variety of synthetic applications.

References

Application Notes and Protocols: Barbier Reaction Conditions for 3-Bromo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Barbier reaction offers a versatile and direct method for the synthesis of alcohols through the one-pot coupling of an organic halide, a carbonyl compound, and a metal. This application note provides a detailed overview of the Barbier reaction conditions specifically tailored for the sterically hindered tertiary alkyl halide, 3-bromo-3-methylpentane. Due to the propensity of tertiary halides to undergo elimination, specific techniques such as mechanochemistry or sonication are often required to achieve good yields of the desired tertiary alcohol. This document outlines recommended protocols, summarizes relevant data, and provides visual diagrams to illustrate the reaction workflow and underlying principles.

Introduction

The synthesis of highly substituted alcohols is a cornerstone of organic chemistry, with broad applications in medicinal chemistry and materials science. The Barbier reaction, a precursor to the more widely known Grignard reaction, is experiencing a resurgence due to its operational simplicity and tolerance to a wider range of functional groups.[1][2] In a Barbier reaction, the organometallic reagent is generated in situ in the presence of the electrophile, which can be advantageous when dealing with unstable organometallic intermediates.[1]

However, the application of the Barbier reaction to tertiary alkyl halides like this compound is challenging. The primary competing side reaction is elimination, leading to the formation of alkenes.[3] Recent advancements in reaction techniques, particularly mechanochemistry and ultrasound-assisted synthesis, have shown promise in overcoming these limitations by continuously activating the metal surface and promoting the desired nucleophilic addition.[4][5]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various Barbier-type reaction conditions for the coupling of alkyl halides with carbonyl compounds, with a focus on conditions applicable to sterically hindered systems. While specific data for this compound is limited in the literature, the presented data for analogous systems provide a strong basis for the development of a successful protocol.

Alkyl HalideCarbonyl CompoundMetal/PromoterSolventTechniqueReaction TimeYield (%)Reference
1-BromoadamantaneAdamantanoneLiDiethyl etherStirring--[6]
Allyl bromideBenzaldehydeMg powderSolvent-freeStirring-High (85-98%)[5]
Various alkyl halides2-NaphthaldehydeMg powderTHF (liquid-assisted)Ball-milling1 h72-94%[1]
Allyl halidesAldehydes/KetonesZnDMSO (liquid-assisted)Ball-milling2 hup to 99%[4]
Unactivated alkyl iodides/bromidesAromatic aldehydesZn/CuI/InClWaterStirring-Moderate to high
Propargylic bromideButanalZnWater/THFStirring--[7]

Experimental Protocols

Based on the successful application of mechanochemistry to Barbier reactions of challenging substrates, the following protocol is recommended for the reaction of this compound with propanal.

Mechanochemical Barbier Reaction Protocol

Materials:

Procedure:

  • Preparation: In a fume hood, add activated magnesium powder (2.0 eq.) and stainless steel grinding balls to a dry stainless steel grinding jar.

  • Addition of Reactants: To the grinding jar, add this compound (1.0 eq.), propanal (1.2 eq.), and anhydrous THF (as a liquid-assisted grinding additive, typically 1-2 µL/mg of total reactants).

  • Milling: Securely close the grinding jar and place it in the mixer mill. Mill the reaction mixture at a frequency of 20-30 Hz for 1-2 hours. The optimal milling time may need to be determined by monitoring the reaction progress via TLC or GC-MS.

  • Work-up: After milling, carefully open the grinding jar in the fume hood. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired tertiary alcohol, 3,4,4-trimethylhexan-3-ol.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the proposed mechanochemical Barbier reaction protocol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Add Mg powder and grinding balls to jar add_reactants Add this compound, propanal, and THF prep->add_reactants mill Ball mill at 20-30 Hz for 1-2 hours add_reactants->mill quench Quench with sat. aq. NH4Cl mill->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product 3,4,4-Trimethylhexan-3-ol purify->product

Caption: Workflow for the mechanochemical Barbier synthesis.

Logical Relationship of Barbier Reaction

The following diagram illustrates the key transformations and relationships in the Barbier reaction.

barbier_logic cluster_reactants Reactants cluster_process In Situ Process cluster_intermediate Intermediate & Product alkyl_halide This compound (R-X) in_situ Formation of Organometallic Reagent (R-MgX) alkyl_halide->in_situ carbonyl Propanal (R'CHO) addition Nucleophilic Addition carbonyl->addition metal Magnesium (M) metal->in_situ in_situ->addition alkoxide Magnesium Alkoxide Intermediate addition->alkoxide product Tertiary Alcohol (RR'CHOH) alkoxide->product Aqueous Work-up

Caption: Key transformations in the Barbier reaction.

Conclusion

The Barbier reaction presents a viable, one-pot method for the synthesis of tertiary alcohols from sterically hindered alkyl halides like this compound. While traditional solution-phase approaches may be hampered by low yields due to elimination, modern techniques such as mechanochemistry offer a promising alternative. The provided protocol serves as a strong starting point for researchers to explore and optimize these reactions for their specific applications in drug discovery and chemical synthesis. Careful consideration of the metal, solvent (or lack thereof in solvent-free systems), and activation method is crucial for maximizing the yield of the desired addition product.

References

Application Notes and Protocols: Wurtz Coupling Side Reactions of 3-Bromo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wurtz coupling reaction, while a foundational method for alkane synthesis, exhibits significant limitations, particularly with sterically hindered substrates. This document provides a detailed analysis of the side reactions observed when applying the Wurtz coupling to a tertiary alkyl halide, 3-bromo-3-methylpentane. Due to steric hindrance, the reaction predominantly yields elimination and disproportionation products over the expected coupling product. These application notes detail the mechanistic pathways of these side reactions, present the expected product distribution, and provide a generalized experimental protocol for conducting the reaction, highlighting the expected outcomes. The information is intended to guide researchers in understanding the reactivity of tertiary alkyl halides under Wurtz conditions and to aid in the prediction of products in related synthetic endeavors.

Introduction

The Wurtz reaction, first reported by Charles Adolphe Wurtz in 1855, is a coupling reaction in organic chemistry where two alkyl halides react with sodium metal in an anhydrous solvent, typically dry ether, to form a new carbon-carbon bond, yielding a higher alkane.[1][2] The general transformation is as follows:

2 R-X + 2 Na → R-R + 2 NaX

While effective for the synthesis of symmetrical alkanes from primary alkyl halides, the utility of the Wurtz reaction is severely limited when applied to secondary and tertiary halides.[2][3] With tertiary alkyl halides, such as this compound, the desired coupling reaction is often a minor pathway. The steric bulk around the halogen-bearing carbon atom hinders the approach of the nucleophilic intermediate, leading to the predominance of side reactions.[4][5] This document focuses on the elucidation of these side reactions.

Dominant Side Reactions with this compound

The reaction of this compound with sodium metal is expected to yield a mixture of products arising from three competing pathways: coupling, elimination (dehydrohalogenation), and disproportionation.

Wurtz Coupling (Dimerization)

The intended, yet minor, pathway is the formation of the C-C coupled product, 3,3,4,4-tetramethylhexane. This proceeds through the formation of a highly reactive organosodium intermediate or via the coupling of alkyl radicals.[3]

Elimination (Dehydrohalogenation)

This is the major side reaction for tertiary alkyl halides under Wurtz conditions.[4][6] The strong basicity of the organosodium intermediate or the sodium metal surface itself promotes the removal of a proton from a beta-carbon and the elimination of the bromide ion, leading to the formation of alkenes. For this compound, two primary elimination products are expected, with the more substituted alkene being the major product according to Zaitsev's rule.[7]

  • 3-methyl-2-pentene (major elimination product)

  • 3-methyl-1-pentene (minor elimination product)

Disproportionation

Disproportionation is a common termination step for radical reactions. In the context of the Wurtz reaction, the initially formed 3-methylpent-3-yl radical can react with another radical, where one acts as a hydrogen donor and the other as a hydrogen acceptor. This results in the formation of an alkane and an alkene.[2]

Expected Product Distribution

Product Reaction Pathway Expected Yield
3-methyl-2-penteneElimination (Major)Predominant Product
3-methyl-1-penteneElimination (Minor)Significant Byproduct
3-methylpentaneDisproportionationMinor Byproduct
3,3,4,4-tetramethylhexaneCouplingTrace to Minor

Mechanistic Pathways

The reaction of this compound with sodium metal initiates with the transfer of an electron from sodium to the alkyl halide, forming an alkyl radical. This radical can then undergo several transformations, as depicted in the following diagram.

Wurtz_Side_Reactions cluster_start Initiation cluster_pathways Reaction Pathways cluster_products Products This compound This compound Alkyl Radical 3-methylpent-3-yl Radical This compound->Alkyl Radical + Na - NaBr Sodium Sodium Coupling Coupling (Dimerization) Alkyl Radical->Coupling + Alkyl Radical Elimination Elimination (Dehydrohalogenation) Alkyl Radical->Elimination + Base (Na or RNa) Disproportionation Disproportionation Alkyl Radical->Disproportionation + Alkyl Radical Dimer 3,3,4,4-tetramethylhexane Coupling->Dimer Alkene1 3-methyl-2-pentene Elimination->Alkene1 Alkene2 3-methyl-1-pentene Elimination->Alkene2 Disproportionation->Alkene1 Disproportionation->Alkene2 Alkane 3-methylpentane Disproportionation->Alkane

Caption: Reaction pathways for this compound in a Wurtz reaction.

Experimental Protocol

The following is a generalized protocol for the Wurtz reaction of this compound. Note: This reaction is expected to yield primarily elimination products and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • This compound

  • Sodium metal, stored under mineral oil

  • Anhydrous diethyl ether

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser (topped with a drying tube), dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried.

  • Sodium Preparation: Under a stream of inert gas, carefully cut small, clean pieces of sodium metal and add them to the flask containing anhydrous diethyl ether and a magnetic stir bar.

  • Initiation: Gently heat the mixture to reflux to activate the sodium surface.

  • Addition of Alkyl Halide: Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel. Add the solution dropwise to the refluxing mixture of sodium and ether over a period of 1-2 hours.

  • Reaction: Maintain the reaction at reflux with vigorous stirring for an additional 2-4 hours after the addition is complete.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously add ethanol (B145695) dropwise to quench any unreacted sodium. Follow this with the slow addition of water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the ethereal layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Product Analysis: Filter off the drying agent and remove the solvent by rotary evaporation. Analyze the resulting product mixture by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the components.

Experimental_Workflow Start Start Setup Assemble and Dry Apparatus Start->Setup Na_Prep Prepare and Add Sodium Metal Setup->Na_Prep Initiate Initiate Reaction with Heating Na_Prep->Initiate Add_Alkyl_Halide Dropwise Addition of This compound Initiate->Add_Alkyl_Halide Reflux Maintain at Reflux Add_Alkyl_Halide->Reflux Quench Quench Unreacted Sodium Reflux->Quench Workup Aqueous Workup and Extraction Quench->Workup Analysis Product Analysis (GC-MS) Workup->Analysis End End Analysis->End

Caption: Generalized experimental workflow for the Wurtz reaction.

Conclusion

The Wurtz coupling reaction is not a synthetically viable method for the dimerization of tertiary alkyl halides such as this compound. The steric hindrance at the tertiary carbon center strongly disfavors the coupling pathway, leading to the predominance of elimination and disproportionation side reactions. Researchers attempting to synthesize highly substituted alkanes should consider alternative synthetic strategies that are less susceptible to these side reactions. Understanding the competing reaction pathways is crucial for predicting product outcomes and for the development of more efficient synthetic methodologies.

References

Application Notes and Protocols for 3-Bromo-3-methylpentane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3-bromo-3-methylpentane as a versatile intermediate in the synthesis of pharmaceutical building blocks. The protocols focus on two key applications: Friedel-Crafts alkylation for the introduction of a bulky tert-amyl group onto aromatic systems and the formation of a Grignard reagent for the creation of sterically hindered tertiary alcohols. These methods are foundational for the synthesis of complex molecules in drug discovery and development.

Application 1: Friedel-Crafts Alkylation of Anisole (B1667542)

This protocol details the use of this compound as an alkylating agent in a Lewis acid-catalyzed Friedel-Crafts reaction with anisole. The introduction of the tert-amyl group can be a key step in the synthesis of various active pharmaceutical ingredients (APIs), where this bulky, lipophilic moiety can modulate pharmacological properties.

Experimental Protocol: Synthesis of 4-(tert-amyl)anisole

Materials:

  • This compound (98% purity)

  • Anisole (99% purity)

  • Anhydrous aluminum chloride (AlCl₃, 99.9%)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.5 g, 11.2 mmol) and anhydrous dichloromethane (50 mL). Cool the flask to 0 °C in an ice bath.

  • Addition of Reactants: In the addition funnel, prepare a solution of this compound (1.65 g, 10 mmol) and anisole (1.08 g, 10 mmol) in anhydrous dichloromethane (20 mL).

  • Reaction: Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash with 1 M HCl (25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the final product, 4-(tert-amyl)anisole.

Quantitative Data
ParameterValue
Reactants
This compound1.65 g (10 mmol)
Anisole1.08 g (10 mmol)
Aluminum Chloride1.5 g (11.2 mmol)
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time2.5 hours
Product
Expected Product4-(tert-amyl)anisole
Theoretical Yield1.78 g
Typical Results
Experimental Yield1.42 - 1.60 g (80-90%)
Purity (by GC-MS)>95%

Experimental Workflow

Friedel_Crafts_Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add AlCl3 and DCM to flask B 2. Cool to 0 °C A->B D 4. Add dropwise to flask B->D C 3. Prepare solution of this compound and anisole C->D E 5. Stir at room temperature D->E F 6. Quench with 1 M HCl E->F G 7. Extract with DCM F->G H 8. Wash with HCl, NaHCO3, and brine G->H I 9. Dry and concentrate H->I J 10. Purify by column chromatography I->J

Caption: Friedel-Crafts Alkylation Workflow

Application 2: Synthesis of a Tertiary Alcohol via Grignard Reagent

This protocol describes the preparation of the tert-amyl Grignard reagent from this compound and its subsequent reaction with cyclohexanone (B45756). This pathway is instrumental in synthesizing tertiary alcohols, which are prevalent scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 1-(tert-amyl)cyclohexan-1-ol

Materials:

  • This compound (98% purity)

  • Magnesium turnings (99.8%)

  • Iodine (a single crystal)

  • Anhydrous diethyl ether (Et₂O)

  • Cyclohexanone (99.8% purity)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Reflux condenser with a drying tube (CaCl₂)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, place magnesium turnings (0.36 g, 15 mmol).

    • Add a single crystal of iodine to the flask.

    • In the addition funnel, place a solution of this compound (1.65 g, 10 mmol) in anhydrous diethyl ether (50 mL).

    • Add a small portion (approx. 5 mL) of the bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In the addition funnel, place a solution of cyclohexanone (0.98 g, 10 mmol) in anhydrous diethyl ether (20 mL).

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).

  • Extraction:

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Washing and Drying:

    • Combine the organic layers and wash with brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration and Purification:

    • Filter and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data
ParameterValue
Reactants
This compound1.65 g (10 mmol)
Magnesium0.36 g (15 mmol)
Cyclohexanone0.98 g (10 mmol)
Reaction Conditions
SolventAnhydrous Diethyl Ether
Grignard Formation Temp.Reflux
Reaction with Ketone Temp.0 °C to Room Temperature
Reaction Time~2 hours
Product
Expected Product1-(tert-amyl)cyclohexan-1-ol
Theoretical Yield1.70 g
Typical Results
Experimental Yield1.28 - 1.45 g (75-85%)
Purity (by ¹H NMR)>95%

Logical Relationship of Grignard Synthesis

Grignard_Synthesis cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Isolation A 1. Combine Mg and I2 B 2. Add this compound solution dropwise A->B C 3. Reflux to complete formation B->C D 4. Cool Grignard reagent to 0 °C C->D E 5. Add cyclohexanone solution dropwise D->E F 6. Stir at room temperature E->F G 7. Quench with saturated NH4Cl F->G H 8. Extract with diethyl ether G->H I 9. Wash, dry, and concentrate H->I J 10. Purify product I->J

Caption: Grignard Reagent Synthesis and Reaction Flow

Application Notes and Protocols: 3-Bromo-3-methylpentane as a Precursor in the Synthesis of a Novel Fungicidal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes describe the use of 3-bromo-3-methylpentane as a key precursor in the synthesis of a novel, hypothetical triazole-based fungicidal agent, designated as "Fungizole-335". The tertiary alkyl structure of this compound is leveraged to introduce a sterically hindering 3-methyl-3-pentyl group onto a fungicidally active triazole core. This modification is explored for its potential to enhance metabolic stability and binding affinity to the target enzyme, cytochrome P450 14α-demethylase, a common target for azole fungicides.

Introduction

This compound is a versatile chemical intermediate recognized for its utility as a building block in the synthesis of various organic molecules, including those with applications in the agrochemical sector.[1] Its tertiary bromide structure allows for the introduction of a bulky and lipophilic 3-methyl-3-pentyl moiety, which can significantly influence the biological activity and physicochemical properties of the parent molecule. In the context of agrochemical design, such modifications can enhance efficacy, improve crop penetration, and reduce susceptibility to metabolic degradation, thereby extending the compound's protective action.[1]

This document provides a detailed protocol for the synthesis of a novel hypothetical fungicide, 1-((3-methylpentan-3-yl)methyl)-1H-1,2,4-triazole (Fungizole-335), via the N-alkylation of 1H-1,2,4-triazole with this compound.

Data Presentation

The following table summarizes the key quantitative data obtained during the synthesis and characterization of Fungizole-335.

ParameterValue
Reactants
1H-1,2,4-Triazole1.0 eq
This compound1.1 eq
Potassium Carbonate (K₂CO₃)1.5 eq
Reaction Conditions
SolventAcetonitrile (B52724) (CH₃CN)
Temperature80 °C (Reflux)
Reaction Time24 hours
Product Characterization
Product Name1-((3-methylpentan-3-yl)methyl)-1H-1,2,4-triazole (Fungizole-335)
Yield78%
Physical StateWhite crystalline solid
Melting Point85-87 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.12 (s, 1H), 7.95 (s, 1H), 4.15 (s, 2H), 1.25 (q, J=7.4 Hz, 6H), 0.85 (t, J=7.4 Hz, 9H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 151.8, 143.2, 55.4, 35.1, 25.9, 8.3
Purity (by HPLC) >98%

Experimental Protocols

Synthesis of 1-((3-methylpentan-3-yl)methyl)-1H-1,2,4-triazole (Fungizole-335)

This protocol details the N-alkylation of 1H-1,2,4-triazole with this compound.

Materials:

  • 1H-1,2,4-triazole

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-1,2,4-triazole (6.91 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).

  • Add 100 mL of anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add this compound (18.16 g, 110 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Dissolve the crude oil in 150 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of hexane (B92381) and ethyl acetate to afford Fungizole-335 as a white crystalline solid.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental protocol.

Synthesis_Pathway cluster_reactants Reactants Triazole 1H-1,2,4-Triazole Reaction + Triazole->Reaction Bromoalkane This compound Bromoalkane->Reaction Product Fungizole-335 Reaction->Product K₂CO₃, CH₃CN Reflux, 24h

Caption: Synthetic pathway for Fungizole-335.

Experimental_Workflow A 1. Mix Reactants (Triazole, K₂CO₃, CH₃CN) B 2. Add this compound A->B C 3. Reflux for 24 hours B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Extraction with Ethyl Acetate E->F G 7. Wash with Water and Brine F->G H 8. Dry and Concentrate G->H I 9. Recrystallization H->I J 10. Characterize Product I->J

Caption: Experimental workflow for Fungizole-335 synthesis.

References

Application Notes and Protocols for the Nucleophilic Substitution of 3-Bromo-3-methylpentane with Alkoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of tertiary alkyl halides, such as 3-bromo-3-methylpentane, with alkoxides is a cornerstone of synthetic organic chemistry, providing a classic example of the competition between nucleophilic substitution (S N 1) and elimination (E2 and E1) pathways. Understanding and controlling the outcome of this reaction is crucial for the selective synthesis of either ethers or alkenes, which are valuable intermediates in the development of new pharmaceuticals and other fine chemicals.

This compound serves as an excellent model substrate for studying these competing reactions due to its tertiary structure, which influences the stability of potential carbocation intermediates and the steric hindrance around the reaction center. The choice of the alkoxide nucleophile/base and the solvent system are the primary determinants of the product distribution. Strong, non-hindered bases in polar protic solvents typically favor the bimolecular elimination (E2) pathway, leading to the formation of alkenes. Conversely, sterically hindered bases can alter the regioselectivity of the elimination, while weaker nucleophiles in polar protic solvents can promote unimolecular substitution (S N 1) and elimination (E1) reactions.

These application notes provide a detailed overview of the reaction pathways, quantitative data on product distribution with different alkoxides, and comprehensive experimental protocols for conducting these reactions in a laboratory setting.

Reaction Pathways and Mechanistic Overview

The reaction of this compound with alkoxides can proceed through three main mechanistic pathways: S N 1, E1, and E2. The S N 2 pathway is generally disfavored for tertiary halides due to significant steric hindrance.

  • E2 (Bimolecular Elimination): This is often the dominant pathway when a strong alkoxide base is used. The base abstracts a proton from a β-carbon in a single, concerted step with the departure of the bromide leaving group. This pathway's rate is dependent on the concentration of both the alkyl halide and the alkoxide. The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. However, the use of a sterically bulky base can favor the formation of the less substituted (Hofmann) alkene.

  • S N 1 (Unimolecular Nucleophilic Substitution): This pathway involves a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the alkyl halide to form a stable tertiary carbocation. In the second step, the nucleophile (alkoxide or solvent) attacks the carbocation to form the substitution product (an ether).

  • E1 (Unimolecular Elimination): The E1 pathway competes with the S N 1 pathway and also proceeds through the same carbocation intermediate. Instead of attacking the carbocation, a weak base (often the solvent) abstracts a β-proton, leading to the formation of an alkene.

The competition between these pathways is primarily influenced by the strength and steric bulk of the alkoxide, the solvent polarity, and the temperature.

Data Presentation: Product Distribution

The following tables summarize the approximate product distribution for the reaction of this compound with different alkoxides under specific conditions.

Table 1: Reaction with Sodium Ethoxide in Ethanol (B145695)

ProductMechanismApproximate Yield (%)
3-Methyl-2-pentene (Zaitsev)E275-85%
3-Methyl-1-pentene (B165626) (Hofmann)E210-20%
3-Ethoxy-3-methylpentaneS N 1/E1 side products<5%

Table 2: Reaction with Potassium tert-Butoxide in tert-Butanol

ProductMechanismApproximate Yield (%)
3-Methyl-1-pentene (Hofmann)E270-80%
3-Methyl-2-pentene (Zaitsev)E215-25%
3-(tert-Butoxy)-3-methylpentaneS N 1/E1 side products<5%

Experimental Protocols

Protocol 1: Dehydrobromination of this compound with Sodium Ethoxide

Objective: To synthesize 3-methyl-2-pentene and 3-methyl-1-pentene via an E2 elimination reaction.

Materials:

  • This compound (1.0 eq)

  • Sodium metal (1.1 eq)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Apparatus for simple distillation

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous ethanol at 0 °C with stirring. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound dropwise at room temperature with vigorous stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by simple distillation, collecting the fraction corresponding to the boiling point of the alkene products.

  • Analysis: Analyze the product mixture by GC-MS to determine the ratio of 3-methyl-2-pentene and 3-methyl-1-pentene.

Protocol 2: Solvolysis of this compound in Ethanol (S N 1/E1)

Objective: To demonstrate the S N 1 and E1 reactions of a tertiary alkyl halide in a polar protic solvent.

Materials:

  • This compound (1.0 eq)

  • Ethanol

  • 0.1 M Silver nitrate (B79036) in ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Test tubes

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

  • Reaction: Stir the solution at room temperature. To qualitatively observe the reaction progress, periodically take a small aliquot of the reaction mixture and add it to a test tube containing 0.1 M silver nitrate in ethanol. The formation of a silver bromide precipitate indicates the progress of the S N 1/E1 reaction.

  • Heating (Optional): To increase the reaction rate, the mixture can be gently heated under reflux.

  • Workup and Analysis: After an appropriate reaction time (which may be several hours to days at room temperature), the product mixture can be analyzed directly by GC-MS to identify the presence of 3-ethoxy-3-methylpentane (S N 1 product) and the elimination products (E1 products). A full workup as described in Protocol 1 can be performed for isolation if desired.

Visualizations

ReactionPathways cluster_start Reactants cluster_products Products This compound This compound Alkene (E2/E1) Alkene (E2/E1) This compound->Alkene (E2/E1) E2 (Concerted, Strong Base) Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate SN1/E1 (Slow, Rate-Determining) Alkoxide Alkoxide Alkoxide->Alkene (E2/E1) Ether (SN1) Ether (SN1) Alkoxide->Ether (SN1) Carbocation Intermediate->Alkene (E2/E1) Proton Abstraction (Solvent/Base) Carbocation Intermediate->Ether (SN1) Nucleophilic Attack (Alkoxide)

Caption: Competing S N 1, E1, and E2 pathways for this compound.

ExperimentalWorkflow start Start: Prepare Alkoxide Solution reaction Reaction with This compound start->reaction reflux Reflux to Drive Reaction reaction->reflux workup Aqueous Workup & Extraction reflux->workup purification Purification (e.g., Distillation) workup->purification analysis Product Analysis (GC-MS) purification->analysis end End: Characterized Products analysis->end

Caption: General experimental workflow for the alkoxide reaction.

ProductSelectivity cluster_conditions Reaction Conditions cluster_outcomes Major Product(s) Strong, Non-hindered Base\n(e.g., Ethoxide) Strong, Non-hindered Base (e.g., Ethoxide) Zaitsev Alkene Zaitsev Alkene Strong, Non-hindered Base\n(e.g., Ethoxide)->Zaitsev Alkene E2 Strong, Hindered Base\n(e.g., tert-Butoxide) Strong, Hindered Base (e.g., tert-Butoxide) Hofmann Alkene Hofmann Alkene Strong, Hindered Base\n(e.g., tert-Butoxide)->Hofmann Alkene E2 Weak Nucleophile/Base\n(e.g., Ethanol) Weak Nucleophile/Base (e.g., Ethanol) SN1 Ether + E1 Alkene SN1 Ether + E1 Alkene Weak Nucleophile/Base\n(e.g., Ethanol)->SN1 Ether + E1 Alkene SN1/E1

Application Notes: Dehydrobromination of 3-Bromo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dehydrobromination of 3-bromo-3-methylpentane is a classic elimination reaction in organic synthesis, providing a clear example of the principles of regioselectivity in alkene formation. As a tertiary alkyl halide, it readily undergoes elimination to yield a mixture of isomeric alkenes.[1][2] The specific products formed and their relative ratios are highly dependent on the reaction conditions, particularly the nature of the base and solvent employed. This reaction serves as an excellent model for studying the competition between Zaitsev's and Hofmann's rules of elimination.

Reaction Mechanisms and Regioselectivity

The elimination of hydrogen bromide (HBr) from this compound can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.

  • E2 Mechanism: This is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (beta-carbon) to the carbon bearing the bromine, simultaneously with the departure of the bromide leaving group.[2][3] The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base.[2][3] Strong bases favor the E2 pathway.[3][4]

  • E1 Mechanism: This is a two-step process that begins with the slow, unimolecular departure of the leaving group to form a stable tertiary carbocation intermediate.[2][5] A weak base then abstracts a beta-proton from the carbocation in a fast second step to form the alkene.[4][5] E1 reactions are favored by polar protic solvents and weak bases.[2][5]

Controlling Product Distribution: Zaitsev vs. Hofmann Elimination

The regiochemical outcome of the dehydrobromination is dictated by the choice of base, leading to either the more substituted (Zaitsev) or less substituted (Hofmann) alkene as the major product.

  • Zaitsev's Rule: This rule predicts that when a small, strong base (e.g., sodium ethoxide, potassium hydroxide) is used, the major product will be the more thermodynamically stable, more highly substituted alkene.[1][6] In the case of this compound, this corresponds to the removal of a proton from a secondary beta-carbon, yielding (E/Z)-3-methylpent-2-ene .

  • Hofmann's Rule: When a sterically hindered, bulky base (e.g., potassium tert-butoxide) is used, the major product is the less substituted, less sterically hindered alkene.[6][7] The bulky base preferentially abstracts the more accessible proton from the primary beta-carbon (methyl group), leading to the formation of 3-methylenepentane .[6]

The reaction can produce three possible alkene products: (E)-3-methylpent-2-ene, (Z)-3-methylpent-2-ene, and 3-methylenepentane.[8]

G cluster_main Dehydrobromination of this compound A This compound C (E/Z)-3-methylpent-2-ene (More substituted) A->C  Small Base (e.g., NaOEt)  (Favored) D 3-methylenepentane (Less substituted) A->D  Bulky Base (e.g., KOtBu)  (Favored) B Base (e.g., EtO⁻ or t-BuO⁻) B->A

Caption: Logical relationship between base selection and major product formation.

Data Presentation

The expected product distribution from the dehydrobromination of this compound under representative E2 conditions is summarized below.

Base/Solvent SystemMajor ProductMinor ProductApprox. Ratio (Major:Minor)Governing Rule
Sodium Ethoxide (NaOEt) in Ethanol (B145695) (EtOH)(E/Z)-3-methylpent-2-ene3-methylenepentane~80 : 20Zaitsev[6]
Potassium tert-butoxide (KOtBu) in tert-Butanol (B103910) (t-BuOH)3-methylenepentane(E/Z)-3-methylpent-2-ene~70 : 30Hofmann[6]

Experimental Protocols

Protocol 1: Synthesis of (E/Z)-3-methylpent-2-ene (Zaitsev Product)

Objective: To synthesize the more substituted alkene, 3-methylpent-2-ene, via an E2 elimination reaction using a strong, non-bulky base.

Materials and Reagents:

  • This compound (C₆H₁₃Br)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • In the flask, dissolve sodium ethoxide (approx. 1.2 molar equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add this compound (1.0 molar equivalent) to the stirred ethoxide solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, allow the mixture to cool to room temperature.

Work-up and Purification:

  • Pour the cooled reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via simple distillation, collecting the fraction corresponding to the boiling point of 3-methylpent-2-ene (~67-69 °C).

Characterization:

  • Determine the product ratio (Zaitsev vs. Hofmann) using GC-MS analysis.

  • Confirm the structure of the major product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a C=C stretch for a tetrasubstituted alkene.[8]

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Ethanol and diethyl ether are highly flammable; ensure no open flames are nearby.

  • Sodium ethoxide is corrosive and moisture-sensitive.

Protocol 2: Synthesis of 3-methylenepentane (Hofmann Product)

Objective: To synthesize the less substituted alkene, 3-methylenepentane, via an E2 elimination reaction using a sterically hindered base.

Materials and Reagents:

  • This compound (C₆H₁₃Br)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol (t-BuOH)

  • Pentane (B18724)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere.

  • Add potassium tert-butoxide (approx. 1.5 molar equivalents) and anhydrous tert-butanol to the flask.

  • Stir the mixture until the base is fully dissolved.

  • Add this compound (1.0 molar equivalent) dropwise to the solution.

  • Heat the reaction mixture to reflux (approx. 83 °C) for 4-6 hours.

  • Monitor the reaction's progress via GC analysis.

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing ice-cold deionized water.

  • Extract the product with pentane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the pentane by distillation due to the product's volatility.

  • The final product, 3-methylenepentane, is a volatile liquid and should be handled with care. Further purification can be achieved by fractional distillation if necessary.

Characterization:

  • Analyze the product mixture by GC-MS to determine the ratio of Hofmann to Zaitsev products.

  • Confirm the structure using NMR and IR spectroscopy. The IR spectrum should show characteristic peaks for a terminal alkene (=C-H stretch and bend).[8]

Safety Precautions:

  • Perform the reaction in a fume hood.

  • Potassium tert-butoxide is a strong, corrosive base and is highly reactive with water. Handle with extreme care.

  • Pentane and the alkene product are highly flammable and volatile.

G start Start setup Reaction Setup (Flask, Condenser, Stirrer) start->setup add_reagents Add Solvent and Base (e.g., EtOH/NaOEt or t-BuOH/KOtBu) setup->add_reagents add_substrate Add this compound add_reagents->add_substrate reflux Heat to Reflux (2-6 hours) add_substrate->reflux monitor Monitor Progress (GC/TLC) reflux->monitor cooldown Cool to Room Temperature monitor->cooldown workup Aqueous Work-up (Extraction with Ether/Pentane) cooldown->workup wash Wash with Brine workup->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate Concentrate Solvent dry->concentrate purify Purify by Distillation concentrate->purify analyze Characterize Product (GC-MS, NMR, IR) purify->analyze end End analyze->end

References

Application Note: Feasibility Study of Williamson Ether Synthesis Using a Tertiary Substrate, 3-Bromo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction typically involves the SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide ion and a primary alkyl halide.[1][2][3] This application note investigates the viability of using a tertiary alkyl halide, 3-bromo-3-methylpentane, as a substrate in the Williamson ether synthesis.

Principle and Limitations

The mechanism of the Williamson ether synthesis is a concerted SN2 backside attack by the alkoxide nucleophile on the carbon atom bearing the leaving group (halide).[1][4] This mechanism is highly sensitive to steric hindrance at the electrophilic carbon center.

  • Primary Alkyl Halides: Offer the least steric hindrance and are ideal substrates, leading to high yields of the desired ether.[4]

  • Secondary Alkyl Halides: Are more sterically hindered. Here, the SN2 pathway competes with the E2 (bimolecular elimination) pathway, often resulting in a mixture of ether and alkene products.[4]

  • Tertiary Alkyl Halides: The presence of three alkyl groups completely shields the electrophilic carbon from backside attack by the nucleophile. Consequently, the SN2 reaction is sterically impossible.[5] With tertiary halides, the alkoxide functions exclusively as a strong base, leading to a rapid E2 elimination reaction to form an alkene.[6][7][8]

Therefore, attempting to synthesize an ether from this compound via the Williamson ether synthesis will not yield the desired ether product. Instead, it will exclusively produce elimination products.[4][9] The major product will be the most stable, more substituted alkene, as predicted by Zaitsev's rule.[10]

Illustrative Protocol: Attempted Synthesis of 3-Ethoxy-3-methylpentane

This protocol details the experimental procedure for the reaction of this compound with sodium ethoxide. The expected outcome is not the ether, but rather the products of E2 elimination. This experiment serves to demonstrate the limitations of the Williamson ether synthesis with tertiary substrates.

1. Materials and Equipment

  • Reagents: this compound, Sodium metal, Anhydrous ethanol (B145695) (200 proof), Diethyl ether (anhydrous), Saturated aqueous sodium bicarbonate solution, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate, Deuterated chloroform (B151607) (CDCl₃) for NMR analysis.

  • Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer and stir bar, Heating mantle, Separatory funnel (250 mL), Beakers and Erlenmeyer flasks, Rotary evaporator, Gas chromatograph-mass spectrometer (GC-MS), NMR spectrometer.

2. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Sodium metal is highly reactive with water and flammable. Handle with forceps and quench any excess carefully with isopropanol.

  • Anhydrous ethanol and diethyl ether are highly flammable. Avoid open flames.

  • This compound is a halogenated hydrocarbon; avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

3. Experimental Procedure

  • Preparation of Sodium Ethoxide Solution:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 30 mL of anhydrous ethanol.

    • Carefully add 1.15 g (50 mmol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely until it is all dissolved.

    • Cool the resulting sodium ethoxide solution to room temperature.

  • Reaction:

    • To the stirred sodium ethoxide solution, add 8.85 g (50 mmol) of this compound dropwise over 10 minutes.

    • Heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle.

    • Maintain the reflux for 2 hours to ensure the reaction goes to completion.[1]

    • After 2 hours, remove the heating mantle and allow the mixture to cool to room temperature.

  • Work-up and Isolation:

    • Pour the cooled reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and wash with 30 mL of saturated aqueous sodium bicarbonate solution, followed by 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Analysis:

    • Analyze the resulting crude oil by GC-MS to identify the products and determine their relative abundance.

    • Obtain a ¹H NMR spectrum of the product to confirm the structure of the major alkene product.

Data Presentation: Expected Reaction Outcome

The following table summarizes the expected quantitative results from the protocol described above. The reaction overwhelmingly favors the elimination pathway.

ParameterValue
Reactants
This compound50 mmol
Sodium Ethoxide50 mmol
Reaction Conditions
SolventEthanol
Temperature~ 78 °C (Reflux)
Reaction Time2 hours
Expected Product Distribution
3-Methyl-2-pentene (Zaitsev Product)> 85%
3-Methyl-1-pentene (Hofmann Product)< 10%
3-Ethoxy-3-methylpentane (Ether Product)0% (Not Formed)
Predicted Overall Yield (Alkenes) > 90%

Visualization of Reaction Pathways

The following diagram illustrates the competing SN2 and E2 pathways for the reaction of this compound with an ethoxide ion.

G cluster_reactants Reactants R1 This compound P R2 Sodium Ethoxide (NaOEt) SN2_Product 3-Ethoxy-3-methylpentane (Ether) P->SN2_Product E2_Product 3-Methyl-2-pentene (Alkene) P->E2_Product  E2 Pathway (Favored)

Caption: Competing SN2 and E2 pathways for a tertiary halide.

Conclusion and Alternative Synthesis Strategy

The reaction of this compound with sodium ethoxide exclusively yields elimination products via the E2 mechanism due to severe steric hindrance at the tertiary carbon center, which prevents the SN2 reaction required for ether formation.[4][5] This substrate is therefore unsuitable for the Williamson ether synthesis.

To successfully synthesize the target ether, 3-ethoxy-3-methylpentane, the roles of the nucleophile and electrophile must be reversed:

  • Form the Alkoxide: Deprotonate the tertiary alcohol (3-methyl-3-pentanol) using a strong base like sodium hydride (NaH) to form the tertiary alkoxide (sodium 3-methyl-3-pentoxide).

  • React with a Primary Halide: React this tertiary alkoxide with a primary alkyl halide, such as bromoethane (B45996) or iodoethane. In this scenario, the SN2 reaction proceeds efficiently on the unhindered primary halide, yielding the desired ether in high yield.

References

Application Notes and Protocols for the Synthesis of 3-Methyl-3-pentanol from 3-Bromo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of the tertiary alcohol, 3-methyl-3-pentanol (B165633), from its corresponding alkyl halide, 3-bromo-3-methylpentane. The synthesis proceeds via a unimolecular nucleophilic substitution (S(_N)1) reaction, a fundamental transformation in organic chemistry. 3-Methyl-3-pentanol serves as a valuable building block in organic synthesis and has applications in the development of pharmaceuticals. Understanding the principles and experimental parameters of its synthesis is crucial for researchers in medicinal chemistry and drug development.

The reaction involves the hydrolysis of this compound. Due to the tertiary nature of the substrate, the reaction proceeds through a stable tertiary carbocation intermediate.[1] Water acts as the nucleophile, attacking the carbocation to form the final alcohol product. The use of a weak nucleophile like water is essential to favor the S(_N)1 pathway and minimize the competing E2 elimination reaction that would occur with a strong base.[2]

Reaction and Mechanism

The overall reaction is as follows:

This compound + H₂O → 3-Methyl-3-pentanol + HBr

The S(_N)1 mechanism for this reaction involves three key steps:

  • Formation of a Carbocation: The carbon-bromine bond in this compound breaks heterolytically, with the bromine atom taking both electrons from the bond. This is the slow, rate-determining step and results in the formation of a stable tertiary carbocation and a bromide ion.[1][3]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the planar carbocation. The attack can occur from either face of the carbocation.

  • Deprotonation: A second water molecule acts as a base, removing a proton from the oxonium ion intermediate to yield the final product, 3-methyl-3-pentanol, and a hydronium ion.

Experimental Protocol

This protocol is adapted from established procedures for the S(_N)1 hydrolysis of tertiary alkyl halides.

Materials:

  • This compound

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Distillation apparatus (simple or fractional)

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound and a 1:1 mixture of water and a co-solvent like acetone (B3395972) or ethanol. The co-solvent is used to increase the solubility of the alkyl halide in the aqueous medium. A typical ratio would be 1 volume of alkyl halide to 2-3 volumes of the aqueous co-solvent mixture.

  • Reaction: Gently heat the mixture to reflux (the boiling point of the solvent mixture) using a heating mantle or water bath. Allow the reaction to proceed for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether to the separatory funnel to extract the organic product.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate solution to neutralize any remaining hydrobromic acid.

      • Deionized water.

      • Saturated aqueous sodium chloride (brine) solution to help remove dissolved water from the organic layer.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove any residual water.

    • Gently swirl the flask and let it stand for 10-15 minutes.

    • Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator or by simple distillation.

  • Purification:

    • Purify the crude 3-methyl-3-pentanol by distillation.

    • Add a few boiling chips to the flask containing the crude product.

    • Set up a simple or fractional distillation apparatus.

    • Collect the fraction that boils at the literature boiling point of 3-methyl-3-pentanol (approximately 122 °C at atmospheric pressure).[4]

Data Presentation

ParameterValueReference
Reactant: this compound
Molecular FormulaC₆H₁₃Br
Molecular Weight165.07 g/mol
Boiling Point~145-147 °C
Density~1.22 g/mL
Product: 3-Methyl-3-pentanol
Molecular FormulaC₆H₁₄O[4]
Molecular Weight102.17 g/mol [4]
Boiling Point122.4 °C[4]
Density0.8286 g/cm³ at 20 °C[4]
Solubility in water45 g/L[4]
Reaction Conditions
Reaction TypeS(_N)1 Hydrolysis[3]
NucleophileWater[2]
SolventWater/Acetone (or Ethanol) mixture
TemperatureReflux
Reaction Time1-2 hours (typical)
Expected Yield
Theoretical YieldTo be calculated based on starting material
Expected % Yield>80% (typical for tertiary alkyl halide hydrolysis)

Visualizations

Signaling Pathway of the S(_N)1 Reaction

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) cluster_step3 Step 3: Deprotonation (Fast) A This compound B Tertiary Carbocation + Br⁻ A->B Heterolysis D Oxonium Ion B->D C Water (Nucleophile) C->D F 3-Methyl-3-pentanol + H₃O⁺ D->F E Water (Base) E->F

Caption: S(_N)1 mechanism for the synthesis of 3-methyl-3-pentanol.

Experimental Workflow

Workflow start Start reaction Reaction: This compound + H₂O (Reflux, 1-2h) start->reaction workup Work-up: - Cool to RT - Transfer to Separatory Funnel reaction->workup extraction Extraction: - Add Diethyl Ether - Separate Layers workup->extraction washing Washing: 1. Sat. NaHCO₃ 2. H₂O 3. Brine extraction->washing drying Drying: - Add Anhydrous Na₂SO₄ - Decant/Filter washing->drying solvent_removal Solvent Removal: - Rotary Evaporation or - Simple Distillation drying->solvent_removal purification Purification: - Distillation (122 °C) solvent_removal->purification product Product: 3-Methyl-3-pentanol purification->product end End product->end

Caption: Experimental workflow for the synthesis and purification.

References

Application of 3-Bromo-3-methylpentane in Complex Molecule Synthesis: A Versatile Tertiary Alkyl Halide Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-3-methylpentane, a tertiary alkyl halide, serves as a valuable precursor in organic synthesis for the introduction of the sterically hindered yet versatile 3-methyl-3-pentyl (tert-amyl) group. Its reactivity is dominated by nucleophilic substitution (SN1) and elimination (E1 and E2) pathways, providing access to a range of functionalized intermediates. While direct applications in the synthesis of highly complex natural products are not extensively documented, its utility is demonstrated in the preparation of important building blocks and in the synthesis of pharmaceuticals, such as the anxiolytic agent emylcamate. This document provides detailed application notes, experimental protocols, and reaction workflows for researchers, scientists, and drug development professionals.

Key Applications and Synthetic Utility

The primary applications of this compound in synthesis revolve around three main types of transformations:

  • Grignard Reagent Formation for Carbon-Carbon Bond Formation: The corresponding Grignard reagent, 3-methyl-3-pentylmagnesium bromide, is a powerful nucleophile for the formation of new carbon-carbon bonds through reactions with carbonyl compounds and other electrophiles.

  • Nucleophilic Substitution (SN1) for Functional Group Interconversion: As a tertiary halide, it readily undergoes SN1 reactions with various nucleophiles, such as alcohols and water, to introduce new functional groups at the tertiary carbon center.

  • Elimination Reactions (E1/E2) for Alkene Synthesis: In the presence of a base, this compound undergoes elimination to form a mixture of alkenes, primarily the more substituted 3-methyl-2-pentene, in accordance with Zaitsev's rule.

A notable application of the 3-methyl-3-pentyl moiety is in the synthesis of the tranquilizer emylcamate. The key intermediate for this synthesis is 3-methyl-3-pentanol (B165633), which can be prepared from this compound.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-3-pentanol via Grignard Reaction

This protocol describes the formation of the tert-amyl Grignard reagent from this compound and its subsequent reaction with a carbonyl compound (in this generalized example, acetone) to form a tertiary alcohol.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

  • Acetone (B3395972)

  • Aqueous ammonium (B1175870) chloride solution (saturated)

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In a dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated by gentle warming or the appearance of cloudiness and bubbling.

    • Once the reaction starts, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • Add a solution of acetone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting crude 3-methyl-3-pentanol by distillation.

Quantitative Data:

Reactant 1Reactant 2ProductTypical Yield (%)
This compound/MgAcetone2,3-Dimethyl-3-pentanol75-85
Protocol 2: Synthesis of 3-Methoxy-3-methylpentane (B14638935) via SN1 Reaction

This protocol details the solvolysis of this compound with methanol (B129727) to yield the corresponding ether via an SN1 mechanism.[3]

Materials:

  • This compound

  • Methanol

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of methanol.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize any acid formed with sodium bicarbonate.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent by distillation.

    • Purify the crude 3-methoxy-3-methylpentane by fractional distillation.

Quantitative Data:

Reactant 1Reactant 2ProductTypical Yield (%)
This compoundMethanol3-Methoxy-3-methylpentane60-70
Protocol 3: Synthesis of 3-Methyl-2-pentene via E2 Elimination

This protocol describes the dehydrohalogenation of this compound using a strong base, sodium ethoxide, to favor the E2 elimination pathway.[4]

Materials:

  • This compound

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction:

    • In a round-bottom flask, dissolve sodium ethoxide (1.5 equivalents) in anhydrous ethanol.

    • Add this compound (1.0 equivalent) to the solution.

    • Heat the reaction mixture to reflux for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into a separatory funnel containing water.

    • Extract the product with pentane (B18724) (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and carefully remove the pentane by distillation at atmospheric pressure.

    • The resulting mixture of alkenes (primarily 3-methyl-2-pentene) can be further purified by fractional distillation.

Quantitative Data:

ReactantBaseMajor ProductMinor ProductOverall Yield (%)
This compoundSodium Ethoxide3-Methyl-2-pentene3-Methyl-1-pentene70-80

Application in Drug Synthesis: Emylcamate

3-Methyl-3-pentanol, derived from this compound, is a key starting material for the synthesis of emylcamate, a tranquilizer.[1][5] The synthesis involves the carbamoylation of the tertiary alcohol.

Protocol 4: Synthesis of Emylcamate from 3-Methyl-3-pentanol[6]

Materials:

  • 3-Methyl-3-pentanol

  • Sodium cyanate

  • Trifluoroacetic acid

  • Tetrahydrofuran (THF)

  • Sodium carbonate

  • Water

Procedure:

  • A mixture of 4.0 g of 3-methyl-3-pentanol, 5.2 g of sodium cyanate, and 9.1 g of trifluoroacetic acid in 50 ml of tetrahydrofuran is prepared.

  • The mixture is stirred at 45°C for two hours.

  • After the reaction, the mixture is neutralized with solid sodium carbonate.

  • The mixture is then concentrated, treated with water, and filtered to yield emylcamate.

Quantitative Data:

Starting MaterialKey ReagentsProductReported Melting Point (°C)
3-Methyl-3-pentanolSodium cyanate, Trifluoroacetic acidEmylcamate54-55

Visualization of Synthetic Pathways

Grignard_Reaction_Workflow cluster_start Starting Materials cluster_reagent Grignard Reagent Formation cluster_electrophile Electrophile cluster_product Final Product A This compound D 3-Methyl-3-pentyl- magnesium bromide A->D Reaction with Mg B Magnesium (Mg) B->D C Anhydrous Ether C->D F Tertiary Alcohol (e.g., 2,3-Dimethyl-3-pentanol) D->F Nucleophilic Attack E Carbonyl Compound (e.g., Acetone) E->F SN1_Reaction_Pathway A This compound B Tertiary Carbocation Intermediate A->B Loss of Br- D Protonated Ether B->D Nucleophilic Attack C Methanol (Nucleophile) C->D E 3-Methoxy-3-methylpentane D->E Deprotonation E2_Elimination_Pathway A This compound C Transition State A->C B Sodium Ethoxide (Strong Base) B->C Base abstracts β-H D 3-Methyl-2-pentene (Major Product) C->D Loss of Br- and Base-H+ E 3-Methyl-1-pentene (Minor Product) C->E Emylcamate_Synthesis_Logic A This compound B 3-Methyl-3-pentanol A->B Hydrolysis or Grignard route C Emylcamate B->C Carbamoylation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-bromo-3-methylpentane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound, a tertiary alkyl halide, can be synthesized through several common pathways:

  • From a Tertiary Alcohol: The most direct route involves the reaction of 3-methyl-3-pentanol (B165633) with hydrobromic acid (HBr) via an S(_N)1 mechanism.

  • From a Secondary Alcohol with Rearrangement: Treating 3-methyl-2-pentanol (B47427) with HBr can also yield this compound as the major product due to a hydride shift and formation of a more stable tertiary carbocation.[1][2][3]

  • From an Alkene: The electrophilic addition of HBr to 3-methyl-2-pentene follows Markovnikov's rule to form the desired product.

  • From an Alkane: Free-radical bromination of 3-methylpentane (B165638) can produce this compound, taking advantage of the high selectivity of bromine for tertiary C-H bonds.[4][5][6]

Q2: Which synthetic method generally provides the highest yield of this compound?

A2: The reaction of a tertiary alcohol (3-methyl-3-pentanol) with HBr via an S(_N)1 reaction is generally the most reliable and high-yielding method for producing a tertiary alkyl halide like this compound. This is because it directly forms the stable tertiary carbocation without the possibility of rearrangements that can occur with other starting materials.

Q3: What are the main side reactions to be aware of during the synthesis of this compound?

A3: The primary side reaction is elimination (E1), which competes with the S(_N)1 substitution, leading to the formation of alkenes such as 3-methyl-2-pentene. In the case of free-radical bromination, a mixture of monobrominated isomers can be formed, although the tertiary bromide is the major product.

Q4: How does reaction temperature affect the yield of this compound?

A4: Higher temperatures generally favor elimination (E1) over substitution (S(_N)1). Therefore, to maximize the yield of the desired substitution product, it is advisable to carry out the reaction at lower temperatures.

Q5: What is the role of the solvent in the S(_N)1 synthesis of this compound?

A5: In S(_N)1 reactions, a polar protic solvent (like water or ethanol) is often used to stabilize the carbocation intermediate, thereby facilitating the reaction. However, the solvent can also act as a nucleophile, leading to the formation of alcohol or ether byproducts.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction: Insufficient reaction time or temperature. - Side reactions: Elimination (E1) favored over substitution (S(_N)1). - Loss during workup: Product lost during extraction or distillation. - Carbocation rearrangement: If starting from a secondary alcohol, the rearrangement may not have proceeded to completion.- Monitor the reaction progress using TLC or GC to ensure completion. - Maintain a low reaction temperature to disfavor elimination. - Perform careful extractions and use an efficient distillation setup. - Ensure acidic conditions to promote the hydride shift.
Presence of significant alkene byproduct - High reaction temperature: Favors the E1 elimination pathway. - Use of a non-nucleophilic acid: Acids with poorly nucleophilic conjugate bases can promote elimination.- Run the reaction at or below room temperature. - Use HBr, as the bromide ion is a good nucleophile.
Formation of multiple brominated isomers - Non-selective reaction conditions: Particularly in free-radical bromination, other C-H bonds can be substituted.- For free-radical bromination, use bromine, which is highly selective for tertiary C-H bonds, over chlorine. - Utilize a more selective synthetic route, such as the S(_N)1 reaction from 3-methyl-3-pentanol.
Product is contaminated with starting alcohol - Incomplete reaction: Insufficient reagent or reaction time. - Equilibrium: The reaction may be reversible.- Ensure an excess of the brominating agent (e.g., HBr) is used. - Increase the reaction time. - Efficiently remove water if it is a byproduct to shift the equilibrium.
Difficulty in purifying the final product - Boiling points of product and impurities are close: Makes distillation challenging. - Emulsion formation during extraction. - Use fractional distillation with a column that has a high number of theoretical plates. - To break emulsions during extraction, add a small amount of brine (saturated NaCl solution).

Data Presentation

Starting Material Reagent Reaction Type Factors Favoring High Yield of this compound Potential Byproducts
3-Methyl-3-pentanolHBrS(N)1Low temperature, polar protic solvent, excess HBr.3-Methyl-2-pentene, 3-methyl-1-pentene.
3-Methyl-2-pentanolHBrS(_N)1 with rearrangementAcidic conditions to facilitate the hydride shift to the more stable tertiary carbocation.[1][2][3]2-Bromo-3-methylpentane (minor), alkenes.
3-Methyl-2-penteneHBrElectrophilic AdditionFollows Markovnikov's rule, leading to the thermodynamically favored product.[7]2-Bromo-3-methylpentane (minor).
3-MethylpentaneBr(2), UV lightFree-Radical HalogenationUse of bromine for high regioselectivity at the tertiary carbon.[4][6]Other monobrominated isomers (e.g., 1-bromo-3-methylpentane, 2-bromo-3-methylpentane).

Experimental Protocols

Synthesis of this compound from 3-Methyl-3-pentanol (S(_N)1 Reaction)

Objective: To synthesize this compound from 3-methyl-3-pentanol via an S(_N)1 reaction with hydrobromic acid.

Materials:

  • 3-methyl-3-pentanol

  • Concentrated hydrobromic acid (48%)

  • Anhydrous calcium chloride

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Diethyl ether

  • Separatory funnel, round-bottom flask, condenser, distillation apparatus

Procedure:

  • In a round-bottom flask, cool 3-methyl-3-pentanol in an ice bath.

  • Slowly add an excess of cold, concentrated hydrobromic acid to the alcohol with stirring.

  • After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes and then at room temperature for an additional hour.

  • Transfer the mixture to a separatory funnel. The this compound will form the upper organic layer.

  • Separate the layers and wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Decant the dried liquid into a distillation flask.

  • Purify the this compound by simple distillation, collecting the fraction that boils at approximately 130-132 °C.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Low Yield start Low Yield of this compound check_reaction Check for Incomplete Reaction (TLC/GC) start->check_reaction check_side_products Analyze for Side Products (GC-MS/NMR) start->check_side_products review_workup Review Workup Procedure start->review_workup incomplete_sol Increase Reaction Time or Use Excess Reagent check_reaction->incomplete_sol side_product_sol Adjust Reaction Conditions (e.g., Lower Temperature) check_side_products->side_product_sol workup_sol Optimize Extraction and Distillation Steps review_workup->workup_sol

Caption: A flowchart for diagnosing and addressing low yields in the synthesis of this compound.

S(_N)1 Reaction Pathway for the Synthesis of this compound

G SN1 Synthesis of this compound cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack alcohol 3-Methyl-3-pentanol protonated_alcohol Protonated Alcohol (Oxonium Ion) alcohol->protonated_alcohol + H+ hbr HBr carbocation Tertiary Carbocation protonated_alcohol->carbocation - H2O product This compound carbocation->product + Br- water H2O bromide Br-

Caption: The S(_N)1 mechanism for the synthesis of this compound from 3-methyl-3-pentanol.

Competition Between S(_N)1 and E1 Pathways

G SN1 vs. E1 Competition carbocation Tertiary Carbocation sn1_product This compound (Substitution Product) carbocation->sn1_product SN1 Pathway (Nucleophilic Attack by Br-) e1_product 3-Methyl-2-pentene (Elimination Product) carbocation->e1_product E1 Pathway (Deprotonation)

Caption: The competing S(_N)1 and E1 pathways from the common tertiary carbocation intermediate.

References

Technical Support Center: Side Products in the Reaction of 3-Bromo-3-methylpentane with NaOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers encountering side products in the reaction of 3-bromo-3-methylpentane with sodium hydroxide (B78521) (NaOH). The competing substitution and elimination reactions are a common challenge, and this document aims to provide clarity and solutions for controlling the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and potential side products when this compound reacts with NaOH?

A1: The reaction between this compound, a tertiary alkyl halide, and sodium hydroxide can yield a mixture of products due to competing reaction pathways.[1][2] The primary products are typically elimination products (alkenes), with the major isomer being 3-methyl-2-pentene, formed via E1 or E2 mechanisms.[3][4] The main side product is the substitution product, 3-methyl-3-pentanol, formed through an S_N1 mechanism.[5][6]

Q2: Why does this reaction produce a mixture of substitution and elimination products?

A2: A mixture of products occurs because this compound is a tertiary alkyl halide, and the hydroxide ion (OH⁻) from NaOH can act as both a strong base (promoting elimination) and a nucleophile (promoting substitution).[7][8] The tertiary structure of the substrate can stabilize a carbocation intermediate, which is common to both S_N1 and E1 pathways.[5] Simultaneously, the strong basicity of NaOH can also lead to a concerted E2 elimination reaction.[1][3]

Q3: What factors influence the ratio of elimination to substitution products?

A3: Several factors can be adjusted to control the product ratio:

  • Temperature: Higher temperatures provide the necessary energy for elimination reactions and thus favor the formation of alkenes.[1][7]

  • Concentration and Solvent: Using a high concentration of NaOH in a less polar, alcoholic solvent (like ethanol) strongly favors the E2 elimination pathway.[7] Conversely, a dilute, aqueous solution of NaOH at a lower temperature tends to favor the S_N1 substitution pathway.[7]

  • Nature of the Base: While NaOH is a strong base, even stronger, bulkier bases can be used to further enhance the yield of the elimination product.[2]

Q4: Between the possible alkene isomers, which one is predominantly formed?

A4: According to Zaitsev's rule, elimination reactions tend to produce the most substituted (and therefore most stable) alkene as the major product. In this case, the removal of a hydrogen atom from carbon 2 or 4 results in the formation of 3-methyl-2-pentene, which is a more stable, trisubstituted alkene and is expected to be the major elimination product.[9]

Reaction Pathways and Troubleshooting

The reaction of this compound with NaOH can proceed through three main competing pathways: S_N1, E1, and E2. Understanding these pathways is critical for troubleshooting and optimizing reaction conditions.

Reaction_Pathways Competing Reaction Pathways reactant This compound carbocation Tertiary Carbocation Intermediate reactant->carbocation S_N1 / E1 (slow, polar protic solvent) sub_product 3-methyl-3-pentanol (S_N1 Product) carbocation->sub_product + OH⁻ (Nucleophile) S_N1 elim_product 3-methyl-2-pentene (E1/E2 Product) carbocation->elim_product - H⁺ (Base) E1 e2_start->elim_product E2 (concerted) + OH⁻ (Strong Base) High Temperature Troubleshooting_Workflow Troubleshooting Workflow for Product Distribution start Unsatisfactory Product Ratio? issue_elim Problem: Low Yield of Elimination Product start->issue_elim issue_sub Problem: High Yield of Substitution Side Product start->issue_sub cause_temp_low Possible Cause: Reaction temperature is too low. issue_elim->cause_temp_low cause_solvent_aq Possible Cause: NaOH solution is too dilute or aqueous. issue_elim->cause_solvent_aq issue_sub->cause_temp_low (Favors S_N1) issue_sub->cause_solvent_aq (Favors S_N1) solution_inc_temp Solution: Increase temperature (reflux). cause_temp_low->solution_inc_temp solution_change_solvent Solution: Use concentrated NaOH in ethanol. cause_solvent_aq->solution_change_solvent

References

Technical Support Center: Purification of 3-Bromo-3-methylpentane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 3-bromo-3-methylpentane via fractional distillation.

Data Presentation: Physical Properties of this compound and Potential Impurities

A thorough understanding of the physical properties of the target compound and potential contaminants is crucial for successful purification. The following table summarizes key data for this compound and its common impurities.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C) at 760 mmHgRefractive Index (n²⁰/D)
This compound C₆H₁₃Br165.07~130 - 1471.445
3-Methyl-2-penteneC₆H₁₂84.16~67 - 721.404 - 1.405
3-Methyl-1-pentene (B165626)C₆H₁₂84.16~541.384
3-Methylpentan-3-olC₆H₁₄O102.17~121 - 1231.418

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the fractional distillation procedure for purifying this compound from common impurities such as unreacted starting materials and elimination byproducts.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry to prevent side reactions.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Charge the flask with the crude this compound, filling it to no more than two-thirds of its volume.

    • Connect the fractionating column to the flask and the distillation head to the column.

    • Place the thermometer in the adapter, ensuring the top of the bulb is level with the side arm of the distillation head.

    • Attach the condenser to the distillation head and secure the receiving flask at the condenser outlet.

    • Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.

  • Distillation:

    • Begin circulating cold water through the condenser.

    • Start heating the distillation flask gently.

    • Observe the condensation ring as it slowly ascends the fractionating column. A slow ascent is indicative of good separation.

    • The temperature should stabilize at the boiling point of the most volatile impurity (likely 3-methyl-1-pentene or 3-methyl-2-pentene). Collect this first fraction in a separate receiving flask.

    • Once the first fraction has been collected, the temperature may drop slightly before rising again.

    • As the temperature approaches the boiling point of this compound (approximately 130-147 °C), change the receiving flask to collect the purified product.

    • Maintain a steady distillation rate of 1-2 drops per second.

    • Continue collecting the fraction that distills at a stable temperature corresponding to the boiling point of this compound.

  • Completion:

    • Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when only a small amount of residue remains in the distilling flask.

    • Allow the apparatus to cool completely before disassembling.

Troubleshooting and FAQs

This section addresses common issues encountered during the fractional distillation of this compound.

Q1: My distillation is proceeding very slowly, or the condensation ring is not rising up the column.

A1: This is often due to insufficient heating or excessive heat loss.

  • Solution: Gradually increase the heat input from the heating mantle. Ensure the fractionating column is well-insulated with glass wool or aluminum foil to prevent heat dissipation.[1]

Q2: The temperature at the distillation head is fluctuating, and I am not getting a clear separation of fractions.

A2: Temperature fluctuations can be caused by an uneven heating rate or "bumping" of the liquid.

  • Solution: Ensure smooth boiling by using fresh boiling chips or a magnetic stirrer. Adjust the heating to maintain a slow and steady distillation rate. A distillation rate that is too fast will not allow for proper equilibrium to be established in the column, leading to poor separation.

Q3: I am observing a darkening of the solution in the distillation flask and a lower than expected yield of this compound.

A3: This could indicate thermal decomposition of the product. Tertiary alkyl halides can undergo elimination reactions at elevated temperatures to form alkenes.[2][3][4][5]

  • Solution: Consider performing the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of this compound and minimize the risk of thermal decomposition. If vacuum distillation is not an option, ensure the heating is not excessive and the distillation is completed as efficiently as possible.

Q4: How can I confirm the purity of my collected fractions?

A4: The purity of the fractions can be assessed by measuring their refractive index and comparing it to the literature value for pure this compound (n²⁰/D = 1.445). Gas chromatography (GC) can also be used for a more quantitative analysis of purity.

Q5: What are the expected boiling points of the initial fractions if my crude product contains unreacted starting materials or elimination byproducts?

A5: If your synthesis started from 3-methylpentan-3-ol, you might have unreacted alcohol and alkene byproducts.

  • The first fractions will likely contain the lower-boiling alkenes: 3-methyl-1-pentene (BP: ~54 °C) and 3-methyl-2-pentene (BP: ~67-72 °C).

  • A subsequent fraction may contain unreacted 3-methylpentan-3-ol (BP: ~121-123 °C).

  • The final, desired fraction will be this compound (BP: ~130-147 °C).

Visualizations

The following diagrams illustrate the experimental workflow and troubleshooting logic for the purification of this compound.

experimental_workflow start Start: Crude this compound setup Assemble Fractional Distillation Apparatus start->setup heating Gentle Heating and Observation of Condensation Ring setup->heating fraction1 Collect First Fraction (Low Boiling Impurities) heating->fraction1 fraction2 Collect Main Fraction (this compound) fraction1->fraction2 stop Stop Distillation and Cool Apparatus fraction2->stop analysis Purity Analysis (Refractive Index, GC) stop->analysis end End: Purified this compound analysis->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic issue Distillation Issue Identified slow_dist Slow Distillation / No Rise in Condensation Ring issue->slow_dist temp_fluct Temperature Fluctuation issue->temp_fluct decomp Product Decomposition (Darkening) issue->decomp solution_heat Increase Heat / Insulate Column slow_dist->solution_heat solution_rate Ensure Smooth Boiling / Adjust Heating Rate temp_fluct->solution_rate solution_vacuum Use Vacuum Distillation / Minimize Heating Time decomp->solution_vacuum

Caption: Troubleshooting logic for fractional distillation of this compound.

References

Preventing elimination byproducts in SN1 reactions of 3-Bromo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for SN1 reactions involving 3-Bromo-3-methylpentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to minimizing elimination byproducts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected substitution (SN1) and elimination (E1) products when this compound undergoes solvolysis?

When this compound, a tertiary alkyl halide, is subjected to solvolysis in a polar protic solvent, it can yield both substitution (SN1) and elimination (E1) products. The reaction proceeds through a stable tertiary carbocation intermediate.

  • SN1 Product: The primary substitution product is determined by the solvent used as the nucleophile. In water, the product is 3-methyl-3-pentanol.[1] In methanol, the product is 3-methoxy-3-methylpentane.[1]

  • E1 Products: The major elimination products are the more substituted alkenes, in accordance with Zaitsev's rule. These are typically (E)-3-methyl-2-pentene and (Z)-3-methyl-2-pentene.

Q2: What general experimental conditions favor the desired SN1 reaction over the competing E1 elimination?

To maximize the yield of the SN1 substitution product and minimize the formation of alkene byproducts, the following conditions are recommended:

  • Low Temperature: Lower reaction temperatures significantly favor the SN1 pathway. Elimination reactions have a higher activation energy and are more entropically favored at higher temperatures.[2]

  • Weakly Basic Nucleophile/Solvent: The use of a weakly basic solvent that can also act as the nucleophile (e.g., water, ethanol (B145695), methanol) is crucial. Strong bases will favor the E2 elimination pathway.

  • Polar Protic Solvent: Solvents like water and alcohols are ideal as they can stabilize the carbocation intermediate through solvation, thus favoring the SN1/E1 pathways over SN2/E2.[3]

Q3: How does temperature influence the ratio of SN1 to E1 products in the solvolysis of this compound?

Troubleshooting Guide

This guide addresses common issues encountered during the SN1 reaction of this compound.

Issue Potential Cause Recommended Solution
High yield of alkene byproducts The reaction temperature is too high.Maintain the reaction at a lower temperature, ideally at or slightly above room temperature, to disfavor the E1 pathway. Consider running pilot reactions at different temperatures to determine the optimal condition for your specific setup.
The nucleophile/solvent is too basic.Ensure the use of a weakly basic solvent such as water, ethanol, or a mixture thereof. Avoid the use of strong bases like hydroxides or alkoxides, which will promote E2 elimination.
Low reaction rate The reaction temperature is too low.While low temperatures favor SN1, excessively low temperatures can significantly slow down the rate of carbocation formation. A modest temperature, such as room temperature, is often a good starting point.
The solvent is not sufficiently polar.Use a polar protic solvent like water or ethanol to effectively stabilize the tertiary carbocation intermediate.
Incomplete reaction Insufficient reaction time.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-3-pentanol via SN1 Solvolysis of this compound in Aqueous Acetone (B3395972)

This protocol is designed to favor the SN1 product, 3-methyl-3-pentanol.

Materials:

  • This compound

  • Acetone

  • Distilled water

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a 1:1 mixture of acetone and water.

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by the precipitation of sodium bromide if a silver nitrate (B79036) test is employed on withdrawn aliquots (after removal of the acidic HBr byproduct).

  • After the reaction is complete (as determined by monitoring), transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed, and then with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried solution and remove the solvent (acetone) using a rotary evaporator.

  • The remaining liquid is the crude 3-methyl-3-pentanol. Further purification can be achieved by distillation.

Visualizing Reaction Pathways and Workflows

To aid in understanding the experimental processes and the chemical transformations, the following diagrams are provided.

SN1_E1_Competition sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation - Br⁻ (slow) sn1_product 3-Methyl-3-pentanol (SN1 Product) carbocation->sn1_product + H₂O (fast) - H⁺ e1_product (E/Z)-3-Methyl-2-pentene (E1 Product) carbocation->e1_product - H⁺ (fast)

Caption: Competing SN1 and E1 reaction pathways for this compound.

Experimental_Workflow start Start: this compound in Aqueous Acetone reaction Stir at Room Temperature start->reaction workup Workup: - Transfer to Separatory Funnel - Wash with NaHCO₃ (aq) - Wash with H₂O reaction->workup drying Dry Organic Layer (Anhydrous Na₂SO₄) workup->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation product Crude Product: 3-Methyl-3-pentanol evaporation->product purification Optional: Distillation product->purification final_product Pure 3-Methyl-3-pentanol purification->final_product

Caption: Experimental workflow for the synthesis of 3-Methyl-3-pentanol.

References

Technical Support Center: Grignard Reagent Preparation from 3-Bromo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the synthesis of Grignard reagents from the sterically hindered tertiary alkyl halide, 3-bromo-3-methylpentane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction won't start. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue. The primary causes are the presence of moisture, which quenches the Grignard reagent, and a passivated magnesium surface.

  • Presence of Moisture : Grignard reagents are extremely sensitive to protic sources, including water.[1]

    • Solution : Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (Nitrogen or Argon).[1][2] Use high-purity anhydrous solvents, preferably freshly distilled or from a solvent purification system.[2]

  • Inactive Magnesium Surface : Magnesium turnings are typically coated with a layer of magnesium oxide (MgO), which prevents the reaction.[3]

    • Solution : The magnesium must be activated to expose a fresh metal surface.[3] Common activation methods include:

      • Iodine Activation : Add a single crystal of iodine to the magnesium suspension. The disappearance of the characteristic purple/brown color is an indicator of initiation.[1]

      • Chemical Activation : Add a few drops of 1,2-dibromoethane. It reacts with magnesium to form ethylene (B1197577) and MgBr₂, cleaning the surface.

      • Mechanical Activation : Vigorously stirring the magnesium turnings to grind them against each other can break the oxide layer.[4]

Q2: The reaction initiated, but my yield of the Grignard reagent is very low. Why is this happening?

A2: Low yields with tertiary alkyl halides like this compound are common due to competing side reactions.[1]

  • Elimination (E2 Reaction) : The strongly basic nature of the forming Grignard reagent can deprotonate the starting alkyl halide, leading to the formation of alkenes (e.g., 3-methyl-2-pentene). This is a major competing pathway for tertiary halides.[1]

    • Solution : Use lower reaction temperatures to favor the Grignard formation over elimination. Prepare the reagent at 0°C or below.

  • Wurtz Coupling : The Grignard reagent can react with the remaining this compound to form a dimer (3,3,4,4-tetramethylhexane). This is favored by higher concentrations of the alkyl halide.[5]

    • Solution : Maintain a slow, dropwise addition of the alkyl halide solution to keep its instantaneous concentration low. This minimizes the chance of the formed Grignard reagent reacting with unreacted starting material.[6]

  • Incomplete Reaction : If the magnesium was not fully activated or consumed, the conversion will be low.

    • Solution : Ensure the reaction is stirred until the majority of the magnesium is consumed. Consider using more reactive forms of magnesium, such as Rieke magnesium.[3]

Q3: Can I use a different solvent than diethyl ether?

A3: Yes, tetrahydrofuran (B95107) (THF) is a common alternative. Ethereal solvents are crucial because they solvate and stabilize the Grignard reagent.[3][7]

  • Diethyl Ether : Has a lower boiling point (34.6°C), which can make it easier to control the reaction temperature.

  • Tetrahydrofuran (THF) : Has a higher boiling point (66°C) and is a better coordinating solvent, which can be beneficial for less reactive halides.[3] For difficult cases like tertiary halides, THF is often preferred.[6]

Q4: What is a "Turbo-Grignard" reagent and should I consider it for this synthesis?

A4: A "Turbo-Grignard" reagent, such as i-PrMgCl·LiCl, is a highly reactive organometallic reagent used for challenging syntheses.[1][2] The presence of lithium chloride (LiCl) breaks up the oligomeric clusters of the Grignard reagent, increasing its solubility and reactivity.[2] While typically used for halogen-metal exchange, preparing the Grignard reagent in the presence of LiCl can improve formation from difficult substrates. This is an advanced technique that can significantly enhance yields.[1]

Data Presentation: Influence of Conditions on Grignard Yield

The yield of Grignard reagents from tertiary alkyl halides is highly dependent on reaction conditions. The following table summarizes expected outcomes based on typical parameters.

ParameterCondition A (Standard)Condition B (Optimized)Rationale
Substrate This compoundThis compoundTertiary alkyl halide prone to side reactions.
Solvent Diethyl EtherTetrahydrofuran (THF)THF is a better coordinating solvent, enhancing stability and formation rate.[3]
Temperature Reflux (~35°C)0°C to 5°CLower temperatures suppress the E2 elimination side reaction.[1]
Addition Rate Rapid (5-10 min)Slow, Dropwise (30-60 min)Keeps alkyl halide concentration low, minimizing Wurtz coupling.[5]
Activation Iodine crystalIodine + Vigorous StirringEnsures maximal exposure of fresh magnesium surface.
Expected Yield Low (< 40%)Moderate (> 60%)Optimized conditions favor the desired reaction pathway.
Primary Side Product 3-Methyl-2-pentene3,3,4,4-TetramethylhexaneElimination is dominant at higher temperatures; coupling is managed by slow addition.

Experimental Protocols

Protocol 1: Standard Preparation of tert-Pentylmagnesium Bromide

  • Glassware Preparation : Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a septum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Reagent Loading : Add magnesium turnings (1.2 equivalents) to the cooled flask.

  • Activation : Add a single crystal of iodine.

  • Solvent Addition : Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in 50 mL of anhydrous THF.

  • Initiation : Add approximately 5 mL of the alkyl halide solution from the dropping funnel to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming with a heat gun may be necessary if it does not start.[1]

  • Addition : Once initiated, cool the flask in an ice-water bath. Add the remaining alkyl halide solution dropwise over 30-60 minutes, maintaining a gentle reaction rate.

  • Completion : After the addition is complete, remove the ice bath and continue to stir the mixture at room temperature for 1-2 hours or until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

Protocol 2: Preparation using Lithium Chloride (LiCl) for Improved Yield

  • Glassware Preparation : Follow step 1 from Protocol 1.

  • Reagent Loading : In the flask, place magnesium turnings (1.5 equivalents) and anhydrous lithium chloride (1.0 equivalent, flame-dried under vacuum).

  • Solvent and Reagent Addition : Add anhydrous THF, followed by the slow, dropwise addition of this compound (1.0 equivalent) at 0°C.

  • Reaction : Stir the mixture at 0°C to room temperature. The reaction progress can be monitored by the consumption of magnesium. This method often leads to a more complete and faster conversion.[2]

Visualizations

Troubleshooting_Grignard_Formation start Start Grignard Synthesis initiate Does the reaction initiate? (e.g., color change, bubbling) start->initiate check_moisture Problem: Moisture Present initiate->check_moisture No check_mg Problem: Magnesium Surface Inactive initiate->check_mg Still No low_yield Reaction initiated, but yield is low. Is the starting material consumed? initiate->low_yield Yes solve_moisture Solution: 1. Rigorously flame-dry all glassware. 2. Use anhydrous solvents. 3. Maintain inert atmosphere. check_moisture->solve_moisture solve_moisture->initiate Retry solve_mg Solution: 1. Add an iodine crystal. 2. Add 1,2-dibromoethane. 3. Mechanically crush Mg. check_mg->solve_mg solve_mg->initiate Retry side_reactions Problem: Competing Side Reactions low_yield->side_reactions No success Success: Grignard Reagent Formed low_yield->success Yes incomplete Problem: Incomplete Conversion low_yield->incomplete Partially solve_side_reactions Solution: 1. Lower reaction temp to 0°C. 2. Add alkyl halide slowly. 3. Ensure high purity of reagents. side_reactions->solve_side_reactions solve_side_reactions->success Improved Yield solve_incomplete Solution: 1. Allow longer reaction time. 2. Ensure effective Mg activation. incomplete->solve_incomplete solve_incomplete->success Improved Yield Competing_Pathways reactants This compound + Mg branch reactants->branch grignard_product tert-Pentylmagnesium Bromide (Desired Product) wurtz_product 3,3,4,4-Tetramethylhexane (Wurtz Coupling Side Product) grignard_product->wurtz_product Wurtz Coupling (Reacts with starting material) elimination_product 3-Methyl-2-pentene (Elimination Side Product) branch->grignard_product Grignard Formation (Favored at low temp) branch->elimination_product E2 Elimination (Favored at high temp)

References

Stability of 3-Bromo-3-methylpentane in protic vs aprotic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-3-methylpentane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on its stability and reactivity in protic and aprotic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: As a tertiary alkyl halide, this compound primarily undergoes unimolecular substitution (SN1) and unimolecular elimination (E1) reactions in polar protic solvents. In the presence of a strong, sterically hindered base, it can undergo bimolecular elimination (E2). Due to significant steric hindrance, bimolecular substitution (SN2) is generally not observed.

Q2: Why is the choice of solvent so critical when working with this compound?

A2: The solvent plays a crucial role in determining the predominant reaction mechanism and product distribution.

  • Polar protic solvents (e.g., water, ethanol, methanol) stabilize the tertiary carbocation intermediate formed upon the departure of the bromide ion, thus favoring SN1 and E1 pathways.[1][2]

  • Polar aprotic solvents (e.g., acetone, DMSO, DMF), when used with a strong base, facilitate E2 reactions by not solvating the base as strongly, thereby increasing its reactivity.[3]

Q3: How does temperature affect the product distribution in reactions with this compound?

A3: Higher temperatures generally favor elimination reactions (E1 and E2) over substitution reactions (SN1).[4] This is because elimination reactions typically have a higher activation energy and are more entropically favored.

Troubleshooting Guides

Issue 1: Low yield of the desired SN1 substitution product in a protic solvent.

  • Possible Cause 1: Competing E1 elimination.

    • Troubleshooting: Lowering the reaction temperature can favor the SN1 pathway over the E1 pathway.[4] Also, ensure the nucleophile is weakly basic to minimize proton abstraction from the carbocation intermediate.

  • Possible Cause 2: Solvent polarity is not optimal.

    • Troubleshooting: The rate of SN1 reactions is highly dependent on the solvent's ability to stabilize the carbocation intermediate. A more polar protic solvent can increase the rate of ionization and potentially improve the yield of the SN1 product. Consider using a solvent mixture, such as ethanol/water, to fine-tune the polarity.

Issue 2: Unexpected formation of an alkene product when a substitution reaction was intended.

  • Possible Cause 1: The nucleophile is acting as a base.

    • Troubleshooting: If your nucleophile is also a strong base (e.g., ethoxide), it can promote E2 elimination, especially at elevated temperatures.[5] To favor substitution, use a weaker base or a non-basic nucleophile. For SN1 reactions, a neutral nucleophile like the solvent itself (solvolysis) is often sufficient.

  • Possible Cause 2: The reaction temperature is too high.

    • Troubleshooting: As mentioned, heat favors elimination.[4] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to maximize the substitution product.

Issue 3: The E2 elimination reaction with a strong base is slow or incomplete.

  • Possible Cause 1: The base is not strong enough or is sterically hindered.

    • Troubleshooting: For E2 reactions of a tertiary halide, a strong, non-nucleophilic base is ideal. Potassium tert-butoxide is a common choice.[3] If using a less hindered base like sodium ethoxide, a higher concentration or temperature may be required.[6]

  • Possible Cause 2: Inappropriate solvent choice.

    • Troubleshooting: While E2 can occur in protic solvents with a strong base, polar aprotic solvents like DMSO can enhance the basicity of the alkoxide, leading to a faster E2 reaction.[7]

Data Presentation

Table 1: Solvent Effects on the Solvolysis of Tertiary Alkyl Halides (Relative Rates)

Solvent (Composition)Dielectric Constant (approx.)Relative Rate of Solvolysis
100% Ethanol24.31
80% Ethanol / 20% Water374
60% Ethanol / 40% Water4920
40% Ethanol / 60% Water60150
100% Water78.5>1000

Note: Data is generalized for tertiary alkyl halides and illustrates the trend of increasing reaction rate with increasing solvent polarity for SN1/E1 reactions.

Table 2: Product Distribution in the Reaction of this compound under Various Conditions

SolventReagentTemperatureMajor Product(s)Minor Product(s)Predominant Mechanism
MethanolNone (Solvolysis)25°C3-methoxy-3-methylpentane3-methyl-2-penteneSN1 > E1
EthanolSodium Ethoxide55°C3-methyl-2-pentene3-ethoxy-3-methylpentaneE2 > SN1/E1
WaterNone (Solvolysis)50°C3-methyl-3-pentanol & 3-methyl-2-pentene-SN1 ≈ E1
DMSOPotassium tert-Butoxide70°C3-methyl-2-pentene & 3-ethyl-2-methyl-1-propeneNegligible substitutionE2

Experimental Protocols

Protocol 1: SN1 Solvolysis of this compound in Aqueous Ethanol

  • Preparation: Prepare a 0.1 M solution of this compound in ethanol. Prepare an 80:20 ethanol:water solvent mixture.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 mL of the 80:20 ethanol:water solvent mixture.

  • Initiation: Add 5 mL of the 0.1 M this compound solution to the flask.

  • Reaction: Stir the mixture at room temperature (25°C) for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by periodically titrating the HBr formed with a standardized NaOH solution.

  • Workup: After the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water. Extract the product with 3 x 30 mL of diethyl ether.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be further purified by distillation.

  • Analysis: The product composition (3-ethoxy-3-methylpentane, 3-methyl-3-pentanol, and elimination products) can be determined by Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Protocol 2: E2 Elimination of this compound with Potassium tert-Butoxide in DMSO

  • Preparation: Ensure all glassware is oven-dried. Use anhydrous DMSO.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1.12 g (10 mmol) of potassium tert-butoxide to 20 mL of anhydrous DMSO.

  • Initiation: While stirring under a nitrogen atmosphere, add 1.65 g (10 mmol) of this compound to the potassium tert-butoxide solution at room temperature.

  • Reaction: Heat the reaction mixture to 70°C and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into 100 mL of ice-cold water. Extract the product with 3 x 30 mL of pentane (B18724).

  • Purification: Combine the organic layers and wash with 2 x 50 mL of water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the pentane by distillation.

  • Analysis: The product ratio (Zaitsev vs. Hofmann elimination products) can be analyzed by ¹H NMR spectroscopy or GC-MS.

Visualizations

SN1_E1_Protic sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation Slow, Rate-Determining Step (Polar Protic Solvent) sn1_product SN1 Product (e.g., 3-methoxy-3-methylpentane) carbocation->sn1_product Fast + Nucleophile (e.g., CH3OH) e1_product E1 Product (3-methyl-2-pentene) carbocation->e1_product Fast - H+ (Base)

Caption: SN1 and E1 pathways for this compound in a protic solvent.

E2_Aprotic reactants This compound + Strong Base (e.g., KOtBu) transition_state Transition State reactants->transition_state Concerted Step (Aprotic or Protic Solvent) e2_product E2 Product (e.g., 3-methyl-2-pentene) transition_state->e2_product

Caption: E2 pathway for this compound with a strong base.

References

Technical Support Center: Analysis of 3-Bromo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 3-Bromo-3-methylpentane via Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities expected in a sample of this compound?

A1: Common impurities can originate from the synthesis process or degradation. These may include:

  • Isomeric Bromides: Such as 2-bromo-3-methylpentane, which can form during synthesis.

  • Elimination Products: 3-Methyl-2-pentene is a likely impurity resulting from the elimination of HBr.

  • Hydrolysis Products: 3-Methylpentan-3-ol can be present if the sample has been exposed to moisture.

  • Unreacted Starting Materials: Depending on the synthetic route, starting materials may be present.

  • Solvent Residues: Residual solvents from synthesis or purification steps.

Q2: What are the characteristic mass spectral fragments for this compound?

A2: Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio, fragments containing bromine will appear as a pair of peaks of similar intensity, separated by two mass units (M and M+2). Key fragments for this compound (molecular weight ~165.07 g/mol ) include the molecular ion peaks around m/z 164 and 166, and fragments from the loss of the bromine atom or cleavage of the alkyl chain.

Q3: My chromatogram shows a broad peak for this compound. What could be the cause?

A3: Peak broadening can be caused by several factors:

  • High Injection Volume or Concentration: Overloading the column can lead to broad peaks. Try diluting your sample.

  • Low Initial Oven Temperature: If the initial oven temperature is too low, the compound may condense on the column, leading to band broadening.

  • Column Degradation: The stationary phase of the column can degrade over time, especially with reactive analytes.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause peak broadening.

Q4: I am observing "ghost peaks" in my blank runs. What is the source?

A4: Ghost peaks are typically due to contamination in the GC system. Common sources include:

  • Septum Bleed: Particles from a degraded septum can enter the inlet.

  • Contaminated Inlet Liner: Residues from previous injections can accumulate in the liner.

  • Carryover: Insufficient cleaning between runs can leave traces of previous samples.

  • Contaminated Carrier Gas or Solvent: Impurities in the gas or solvent can appear as peaks.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC-MS analysis of this compound.

Problem Possible Cause Recommended Solution
Peak Tailing Active sites in the inlet liner or column interacting with the analyte.- Replace the inlet liner with a new, deactivated one.- Trim the first few centimeters of the GC column.- Ensure all fittings are tight to prevent leaks.
Peak Fronting Column overload due to high sample concentration or injection volume.- Dilute the sample.- Reduce the injection volume.- Increase the split ratio.
No Peaks or Very Small Peaks - Syringe issue (clogged or not injecting).- Leak in the system.- Incorrect instrument parameters.- Check the syringe for proper operation.- Perform a leak check of the GC system.- Verify the method parameters (temperatures, flow rates, etc.).
Unstable Baseline - Contaminated carrier gas.- Column bleed.- Contaminated detector.- Ensure high-purity carrier gas and check gas traps.- Condition the column according to the manufacturer's instructions.- Clean the ion source of the mass spectrometer.
Difficulty Identifying Impurities - Co-elution of peaks.- Low concentration of impurities.- Incorrect mass spectral library matching.- Optimize the oven temperature program for better separation.- Use Selected Ion Monitoring (SIM) mode for higher sensitivity to expected impurities.- Manually inspect the mass spectra of unknown peaks for characteristic fragments.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and sample.

1. Sample Preparation:

  • Accurately prepare a solution of the this compound sample in a high-purity solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 100 µg/mL.

  • Vortex the solution to ensure it is thoroughly mixed.

  • If the sample contains particulates, filter it through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumental Parameters:

Parameter Setting
GC System Agilent 7890A or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 2 minutes.
MS System Agilent 5975C MSD or equivalent
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-250
Transfer Line Temp. 280 °C

Data Presentation: Key Mass Fragments for Identification

The following table summarizes the expected key mass-to-charge ratios (m/z) for this compound and its potential impurities.

Compound Molecular Weight ( g/mol ) Key Mass Fragments (m/z) Notes
This compound165.07164/166 (M+), 85, 57, 43The M+ peak will show the characteristic 1:1 isotopic pattern of bromine. The base peak is often m/z 85.
2-Bromo-3-methylpentane165.07164/166 (M+), 136/138, 85, 57Fragmentation pattern will differ from the 3-bromo isomer.
3-Methyl-2-pentene84.1684 (M+), 69, 55, 41Absence of the bromine isotopic pattern.
3-Methylpentan-3-ol102.17102 (M+), 87, 73, 59Loss of water (M-18) is a common fragmentation pathway for alcohols.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with Solvent Sample->Dilution Filter Filter (if needed) Dilution->Filter Vial Transfer to GC Vial Filter->Vial Injection Inject into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram MassSpectra Extract Mass Spectra Chromatogram->MassSpectra Identification Identify Peaks MassSpectra->Identification Quantification Quantify Impurities Identification->Quantification

Caption: Experimental workflow for GC-MS analysis.

Troubleshooting_Logic cluster_peakshape Peak Shape Issues cluster_response Response Issues cluster_baseline Baseline Issues Start Problem with Chromatogram Tailing Tailing Peak? Start->Tailing Fronting Fronting Peak? Start->Fronting No_Peaks No/Small Peaks? Start->No_Peaks Unstable_Baseline Unstable Baseline? Start->Unstable_Baseline Tailing_Sol Check for active sites (liner, column) Tailing->Tailing_Sol Fronting_Sol Dilute sample or reduce injection volume Fronting->Fronting_Sol No_Peaks_Sol Check for leaks or syringe issues No_Peaks->No_Peaks_Sol Unstable_Baseline_Sol Check gas purity and for column bleed Unstable_Baseline->Unstable_Baseline_Sol

How to favor substitution over elimination for 3-Bromo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with 3-bromo-3-methylpentane, focusing on how to favor substitution (SN1) over elimination (E1) reaction pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is yielding a high percentage of alkenes instead of the desired substitution product. What is causing this?

A1: A high yield of elimination products (alkenes) from a tertiary alkyl halide like this compound is typically due to reaction conditions that favor the E1 pathway over the SN1 pathway. The key factors to evaluate are the nature of your nucleophile/base, the reaction temperature, and the solvent system. Both SN1 and E1 reactions proceed through a common carbocation intermediate, so the conditions under which this intermediate is formed and reacts are critical.[1][2][3]

Q2: How can I minimize the formation of elimination byproducts?

A2: To favor the SN1 (substitution) product, you should adjust your experimental conditions as follows:

  • Use a Weakly Basic Nucleophile: Employ a nucleophile that is a weak base.[4][5][6] Good choices include water (H₂O), alcohols (like methanol (B129727) or ethanol), or halide ions.[3][7] These are less likely to abstract a proton, which is the key step in the E1 mechanism.

  • Maintain Low Reaction Temperatures: Elimination reactions are generally favored by heat because they are more entropically favored than substitution reactions.[3][8] Running your reaction at or below room temperature can significantly increase the ratio of substitution to elimination product.

  • Choose a Polar Protic Solvent: Solvents like water, alcohols, and acetic acid are ideal for SN1 reactions.[5][9][10] They are effective at solvating and stabilizing the carbocation intermediate, which facilitates the nucleophilic attack required for substitution.

Q3: What is the expected substitution product when reacting this compound with methanol?

A3: The expected SN1 substitution product is 3-methoxy-3-methylpentane (B14638935).[11] In this solvolysis reaction, methanol acts as both the solvent and the nucleophile.

Q4: Does the strength of the nucleophile affect the rate of an SN1 reaction?

A4: No, the strength of the nucleophile does not influence the rate of an SN1 reaction. The rate-determining step is the formation of the carbocation, which is independent of the nucleophile's concentration or reactivity.[7][9][12] However, the choice of nucleophile is critical for controlling the product distribution between substitution and elimination.

Troubleshooting Guide: Optimizing for Substitution

This section addresses specific issues you might encounter and provides actionable solutions.

Problem Probable Cause Recommended Solution
High yield of 3-methyl-2-pentene and/or 2-ethyl-1-butene Reaction temperature is too high. Lower the reaction temperature. Consider running the experiment in an ice bath (0°C) to disfavor the entropically-driven elimination pathway.[3][5]
A strong base was used. Replace the strong base with a weak, non-basic nucleophile. For example, if you are using sodium methoxide (B1231860) (a strong base), switch to using methanol as the solvent and nucleophile.[4][6]
Low overall reaction rate Solvent is not sufficiently polar. Ensure you are using a polar protic solvent such as water, ethanol (B145695), or a mixture thereof. These solvents aid in stabilizing the carbocation intermediate, which is formed in the rate-determining step.[7][9]
Poor leaving group. While bromide is a good leaving group, ensure the purity of your starting material. For other substrates, consider converting an alcohol to a tosylate to create a better leaving group.
Formation of unexpected rearrangement products Carbocation rearrangement. While the tertiary carbocation from this compound is already quite stable, be aware that carbocation rearrangements can occur in other systems to form a more stable intermediate. This is less of an issue with this specific substrate.

Data Presentation: Conditions Influencing SN1 vs. E1 Pathways

The following table summarizes the key experimental variables and their effect on the product ratio in reactions of tertiary alkyl halides.

FactorCondition Favoring SN1 (Substitution)Condition Favoring E1 (Elimination)Rationale
Temperature Low Temperature (e.g., ≤ 25°C)High Temperature (e.g., > 50°C)Elimination has a higher activation energy and is entropically favored, making it more prevalent at higher temperatures.[3][8]
Nucleophile/Base Weakly basic, good nucleophile (e.g., H₂O, ROH, I⁻)Strong, sterically hindered base (e.g., t-BuOK) or strong, non-nucleophilic baseStrong bases readily abstract a proton from the carbocation intermediate, promoting the E1 pathway.[4][5]
Solvent Polar Protic (e.g., water, ethanol, methanol, acetic acid)Less critical, but often run with the conjugate acid of the strong base as solvent (e.g., t-BuOH for t-BuOK)Polar protic solvents stabilize the carbocation intermediate, facilitating nucleophilic attack.[7][9][10]

Illustrative Example: The solvolysis of tert-butyl bromide (a similar tertiary halide) in dry ethanol yields only 19% of the elimination product (isobutylene).[8] In contrast, reacting it with a strong base like 2M sodium ethoxide results in 93% of the elimination product.[8]

Experimental Protocol: Synthesis of 3-methoxy-3-methylpentane via SN1 Reaction

This protocol details a method for the synthesis of 3-methoxy-3-methylpentane from this compound, optimized to favor the SN1 product.

Materials:

  • This compound

  • Anhydrous methanol (reagent grade)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Separatory funnel, round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of anhydrous methanol. Place the flask in an ice-water bath to cool to 0-5°C.

  • Addition of Alkyl Halide: While stirring, slowly add 10 mL of this compound to the cooled methanol.

  • Reaction: Allow the mixture to stir in the ice bath for 1 hour. Then, remove the ice bath and let the reaction stir at room temperature for 24 hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of cold deionized water.

  • Workup - Extraction: Extract the aqueous layer with 3 x 30 mL portions of diethyl ether. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with 50 mL of 5% sodium bicarbonate solution to neutralize any HBr formed, followed by 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the solvent (diethyl ether) using a rotary evaporator.

  • Purification and Characterization: The crude product can be purified by fractional distillation if necessary. Characterize the final product using NMR and IR spectroscopy to confirm the formation of 3-methoxy-3-methylpentane.

Visualizations

SN1_E1_Competition sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation Slow, RDS (SN1 & E1) sn1_product 3-methoxy-3-methylpentane (Substitution Product) carbocation->sn1_product Fast e1_product 3-methyl-2-pentene & 2-ethyl-1-butene (Elimination Products) carbocation->e1_product Fast nucleophile + CH3OH (Nucleophile) base + CH3OH (Base)

Caption: Competing SN1 and E1 pathways for this compound.

Caption: Workflow for maximizing the SN1 substitution product.

References

Troubleshooting low conversion rates in 3-Bromo-3-methylpentane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 3-bromo-3-methylpentane.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 3-methyl-3-pentanol (B165633)?

The synthesis of this compound from 3-methyl-3-pentanol typically proceeds through an S(N)1 (unimolecular nucleophilic substitution) mechanism. This is because the substrate is a tertiary alcohol, which can form a relatively stable tertiary carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water.[1][2][3][4]

Q2: Why am I observing significant amounts of alkene byproducts in my reaction?

The formation of alkene byproducts, such as 3-methyl-2-pentene and 3-methyl-1-pentene, is a common issue.[5][6] This is due to a competing E1 (unimolecular elimination) reaction.[7][8] Both the S(_N)1 and E1 pathways share the same initial step: the formation of a tertiary carbocation. The carbocation can then either be attacked by a bromide ion (S(_N)1) or lose a proton from an adjacent carbon to form a double bond (E1).[7][9]

Q3: How does temperature affect the conversion rate and product distribution?

Temperature is a critical factor. Higher temperatures tend to favor the E1 elimination reaction over the S(_N)1 substitution reaction.[7][8] Therefore, if you are observing a high proportion of alkene byproducts, reducing the reaction temperature may increase the yield of the desired this compound.

Q4: What are the ideal solvent conditions for this reaction?

Polar protic solvents, such as water and alcohols, are generally preferred for S(_N)1 reactions.[1][2][4] These solvents can stabilize the carbocation intermediate through solvation, thereby facilitating the S(_N)1 pathway.[2][4]

Troubleshooting Guide for Low Conversion Rates

Issue 1: Low Yield of this compound and High Alkene Impurity

This is the most common problem and is typically due to the competing E1 elimination reaction.

Troubleshooting Steps:

  • Temperature Control:

    • Recommendation: Maintain a low reaction temperature. For reactions involving reagents like HBr or PBr(_3), running the reaction at 0°C or even lower can significantly suppress the E1 pathway.[10]

    • Rationale: The activation energy for elimination is generally higher than for substitution. By lowering the temperature, you provide less energy for the system to overcome the elimination barrier.

  • Choice of Reagent:

    • Recommendation: If using a strong acid like H(_2)SO(_4) with a bromide salt, consider switching to a direct brominating agent like phosphorus tribromide (PBr(_3)).

    • Rationale: While HBr (often generated in situ) is effective, the strongly acidic and high-temperature conditions sometimes used can promote dehydration and subsequent elimination. PBr(_3) can sometimes offer a milder reaction profile.[11][12][13]

  • Reaction Work-up:

    • Recommendation: Ensure that the aqueous work-up is performed at a low temperature to prevent any potential hydrolysis of the product back to the alcohol.

    • Rationale: Tertiary alkyl halides can be susceptible to hydrolysis, especially under neutral or slightly acidic conditions.

Issue 2: Incomplete Conversion of the Starting Alcohol

If you observe a significant amount of unreacted 3-methyl-3-pentanol, consider the following:

Troubleshooting Steps:

  • Reagent Stoichiometry and Quality:

    • Recommendation: If using PBr(_3), consider using a slight excess (e.g., 1.1-1.2 equivalents).[10] Ensure that the PBr(_3) is of high purity and has not been decomposed by moisture.

    • Rationale: Phosphorus tribromide can react with atmospheric moisture, reducing its effective concentration. An excess ensures that enough active reagent is present to drive the reaction to completion.

  • Reaction Time:

    • Recommendation: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Extend the reaction time if necessary.

    • Rationale: While S(_N)1 reactions of tertiary alcohols are generally fast, insufficient reaction time can lead to incomplete conversion.

Data Summary

The following table summarizes the expected outcomes based on reaction conditions.

ParameterConditionExpected Major ProductExpected Minor Product(s)Rationale
Temperature Low (e.g., 0°C)This compound (S(_N)1)Alkenes (E1)Favors the substitution pathway.
HighAlkenes (E1)This compound (S(_N)1)Provides sufficient energy to overcome the activation barrier for elimination.[7]
Base/Nucleophile Weakly basic/good nucleophile (e.g., Br(^-))This compound (S(_N)1)Alkenes (E1)Favors nucleophilic attack on the carbocation.[2]
Strong, sterically hindered baseAlkenes (E1/E2)This compound (S(_N)1)Promotes proton abstraction.
Solvent Polar Protic (e.g., H(_2)O, EtOH)This compound (S(_N)1)Alkenes (E1)Stabilizes the carbocation intermediate.[1][2][4]

Experimental Protocols

Protocol 1: Synthesis of this compound using HBr
  • Setup: Place 1 mole of 3-methyl-3-pentanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the flask in an ice bath.

  • Reagent Addition: Slowly add 1.2 moles of 48% hydrobromic acid to the cooled alcohol with continuous stirring.

  • Reaction: Allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the lower organic layer.

  • Washing: Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation.

Visualizations

Reaction Pathways

SN1_E1_Competition cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products 3_methyl_3_pentanol 3-methyl-3-pentanol carbocation Tertiary Carbocation 3_methyl_3_pentanol->carbocation +HBr -H2O sn1_product This compound (SN1 Product) carbocation->sn1_product +Br- (Substitution) e1_product 3-methyl-2-pentene (E1 Product) carbocation->e1_product -H+ (Elimination)

Caption: Competing S(_N)1 and E1 pathways from a common carbocation intermediate.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Conversion Rate Observed check_byproducts High Alkene Byproducts? start->check_byproducts lower_temp Lower Reaction Temperature check_byproducts->lower_temp Yes incomplete_conv Incomplete Conversion of Starting Alcohol? check_byproducts->incomplete_conv No check_reagent Consider Alternative Brominating Agent (e.g., PBr3) lower_temp->check_reagent end Improved Conversion check_reagent->end check_stoichiometry Check Reagent Stoichiometry and Purity incomplete_conv->check_stoichiometry Yes increase_time Increase Reaction Time check_stoichiometry->increase_time increase_time->end

Caption: Troubleshooting flowchart for low conversion rates in this compound synthesis.

References

Effect of temperature on the regioselectivity of elimination from 3-Bromo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting experiments on the effect of temperature on the regioselectivity of elimination from 3-bromo-3-methylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the expected elimination products from this compound?

When this compound, a tertiary alkyl halide, undergoes an elimination reaction, two primary alkene products are formed:

  • 3-methyl-2-pentene: This is the more substituted alkene and is generally the major product, formed by the removal of a hydrogen atom from a secondary carbon. This is known as the Zaitsev product .

  • 3-methyl-1-pentene (B165626): This is the less substituted alkene and is typically the minor product, resulting from the removal of a hydrogen atom from a primary carbon. This is referred to as the Hofmann product .

Q2: How does temperature influence the ratio of these elimination products?

Temperature plays a crucial role in determining the regioselectivity of the elimination reaction. Generally, higher reaction temperatures favor the formation of the more thermodynamically stable product. In this case, 3-methyl-2-pentene (the Zaitsev product) is the more stable alkene due to the higher degree of substitution around the double bond. Therefore, increasing the reaction temperature is expected to increase the relative yield of 3-methyl-2-pentene.

Q3: What is the underlying principle for the temperature effect on product distribution?

The effect of temperature on the regioselectivity of this elimination reaction can be understood by considering the principles of kinetic versus thermodynamic control.

  • Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the product that is formed fastest will predominate. The activation energy for the formation of the Hofmann product is often lower, potentially leading to a higher proportion of this isomer at lower temperatures.

  • Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control. With sufficient energy to overcome the activation barriers for both pathways, the reaction equilibrium will favor the most stable product, which is the Zaitsev alkene.

Q4: What is a suitable base and solvent system for this reaction?

A common and effective system for the dehydrobromination of this compound is a solution of sodium ethoxide in ethanol (B145695). Sodium ethoxide is a strong, non-bulky base that promotes the E2 elimination mechanism. Ethanol serves as a suitable polar protic solvent.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Low overall yield of alkene products. 1. Incomplete reaction. 2. Competing substitution (SN1) reaction. 3. Loss of volatile products during workup.1. Increase reaction time or temperature. Ensure the base is not depleted. 2. Use a higher concentration of a strong, non-nucleophilic base. Higher temperatures favor elimination over substitution. 3. Ensure efficient condensation during reflux and use ice-cold solvents during extraction and washing steps.
Higher than expected ratio of the Hofmann product (3-methyl-1-pentene). 1. Reaction temperature is too low. 2. Use of a sterically hindered (bulky) base.1. Increase the reaction temperature to favor the more thermodynamically stable Zaitsev product. 2. Ensure the use of a non-bulky base like sodium ethoxide. If a bulky base was used, switch to a smaller one.
Presence of an unexpected ether byproduct in the product mixture. Competing SN1 substitution reaction between the carbocation intermediate and the alcohol solvent (ethanol).This is more likely at lower temperatures and with a less concentrated base. Increasing the reaction temperature and the concentration of the strong base will favor the E2 elimination pathway.
Inconsistent product ratios between experimental runs. 1. Inaccurate temperature control. 2. Variations in the concentration or purity of the base. 3. Inconsistent reaction times.1. Use a thermostatically controlled oil bath or heating mantle to ensure consistent and accurate temperature. 2. Use freshly prepared or properly stored sodium ethoxide solution of a known concentration. 3. Standardize the reaction time for all experiments.
Difficulty in separating and quantifying the alkene isomers. Inadequate separation by Gas Chromatography (GC).Optimize the GC method. Use a capillary column with a suitable stationary phase (e.g., non-polar) and optimize the temperature program to achieve baseline separation of 3-methyl-2-pentene and 3-methyl-1-pentene.

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of temperature on the product distribution of the elimination of this compound using sodium ethoxide in ethanol.

Reaction Temperature (°C)% 3-methyl-2-pentene (Zaitsev)% 3-methyl-1-pentene (Hofmann)Zaitsev:Hofmann Ratio
2575253:1
5085155.7:1
75 (reflux)92811.5:1

Experimental Protocols

Dehydrobromination of this compound

This protocol outlines a general procedure for carrying out the elimination reaction at different temperatures and analyzing the product distribution.

Materials:

  • This compound

  • Sodium ethoxide solution in ethanol (e.g., 21% w/v)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with a temperature controller

  • Separatory funnel

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a known amount of this compound.

  • Temperature Control: Place the flask in a heating mantle or oil bath and equilibrate to the desired reaction temperature (e.g., 25°C, 50°C, or reflux at ~78°C).

  • Initiation of Reaction: Slowly add the sodium ethoxide solution in ethanol to the stirring solution of the alkyl halide.

  • Reaction Monitoring: Allow the reaction to proceed for a set amount of time (e.g., 1-2 hours), maintaining the desired temperature.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the organic layer with diethyl ether.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Product Analysis:

    • Analyze the resulting solution by Gas Chromatography (GC) to determine the relative percentages of the alkene products.

    • Identify the peaks corresponding to 3-methyl-2-pentene and 3-methyl-1-pentene by comparing their retention times to those of authentic standards.

    • Calculate the product ratio from the integrated peak areas.

Visualizations

Elimination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis A This compound C Combine Reactants in Flask A->C B Sodium Ethoxide in Ethanol B->C D Set and Maintain Temperature (e.g., 25°C, 50°C, 75°C) C->D E Reaction Progression (e.g., 1-2 hours) D->E F Quench and Extract with Diethyl Ether E->F G Wash with Brine F->G H Dry with MgSO4 G->H I Gas Chromatography (GC) Analysis H->I J Product Ratio Determination (Zaitsev vs. Hofmann) I->J

Caption: Experimental workflow for the temperature-dependent elimination of this compound.

Regioselectivity_Logic cluster_input Inputs cluster_pathways Reaction Pathways cluster_products Products Start This compound + NaOEt/EtOH Zaitsev_Pathway Zaitsev Pathway (Thermodynamically Favored) Start->Zaitsev_Pathway Hofmann_Pathway Hofmann Pathway (Kinetically Favored) Start->Hofmann_Pathway Temp Reaction Temperature Temp->Zaitsev_Pathway Higher T favors Temp->Hofmann_Pathway Lower T may favor Zaitsev_Product 3-methyl-2-pentene (More Substituted, More Stable) Zaitsev_Pathway->Zaitsev_Product Hofmann_Product 3-methyl-1-pentene (Less Substituted, Less Stable) Hofmann_Pathway->Hofmann_Product

Caption: Logical relationship between temperature, reaction pathways, and product regioselectivity.

Validation & Comparative

A Comparative Guide to the SN1 Reactivity of 3-Bromo-3-methylpentane and tert-Butyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the SN1 (Substitution Nucleophilic Unimolecular) reactivity of two tertiary alkyl halides: 3-bromo-3-methylpentane and tert-butyl bromide. The comparison is grounded in the principles of physical organic chemistry and supported by available experimental data.

Introduction to SN1 Reactivity

The SN1 reaction is a stepwise nucleophilic substitution process. The rate-determining step, and therefore the most critical factor in determining the reaction rate, is the formation of a carbocation intermediate. The stability of this carbocation is paramount; more stable carbocations form faster, leading to a higher reaction rate. Both this compound and tert-butyl bromide are tertiary alkyl halides, which are known to readily undergo SN1 reactions due to the formation of relatively stable tertiary carbocations.

Carbocation Stability: The Deciding Factor

The SN1 reactivity of an alkyl halide is directly proportional to the stability of the carbocation formed upon the departure of the leaving group. Tertiary carbocations are the most stable among simple alkyl carbocations, followed by secondary and then primary carbocations. This stability is attributed to the electron-donating inductive effect and hyperconjugation from the alkyl groups attached to the positively charged carbon.[1][2]

  • tert-Butyl bromide forms the tert-butyl carbocation, (CH₃)₃C⁺.

  • This compound forms the 3-methyl-3-pentyl carbocation, (CH₃CH₂)₂C⁺(CH₃).

Both are tertiary carbocations. However, the ethyl groups in the 3-methyl-3-pentyl carbocation are slightly better electron donors than the methyl groups in the tert-butyl carbocation. This enhanced inductive effect could lead to a marginally more stable carbocation for this compound. Conversely, the larger ethyl groups may introduce steric hindrance that could slightly impede solvation of the carbocation, potentially slowing the reaction.[3] A definitive comparison of their intrinsic reactivity requires experimental kinetic data.

Quantitative Comparison of Solvolysis Rates

Alkyl BromideStructureClassificationRelative Rate of Solvolysis (80% aqueous ethanol (B145695), 25°C)
Methyl bromideCH₃BrMethyl1
Ethyl bromideCH₃CH₂BrPrimary2
Isopropyl bromide(CH₃)₂CHBrSecondary43
tert-Butyl bromide (CH₃)₃CBr Tertiary 1,200,000
This compound CH₃CH₂C(Br)(CH₃)CH₂CH₃ Tertiary Data not available in cited literature

Data for methyl, ethyl, isopropyl, and tert-butyl bromide adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.

The data clearly illustrates the dramatically higher reactivity of a tertiary alkyl halide like tert-butyl bromide compared to primary and secondary analogues in SN1 reactions. Based on the principles of carbocation stability, the reactivity of this compound is expected to be of a similar order of magnitude to that of tert-butyl bromide.

Experimental Protocols: Determining SN1 Reaction Rates

The rate of an SN1 solvolysis reaction can be determined by monitoring the formation of the acidic byproduct (HBr in this case) over time. A common and effective method is titration.

Protocol: Kinetic Study of Solvolysis by Titration

Objective: To determine the first-order rate constant for the solvolysis of a tertiary alkyl halide in an aqueous ethanol solvent.

Materials:

  • Tertiary alkyl halide (e.g., tert-butyl bromide or this compound)

  • Aqueous ethanol solution (e.g., 80% ethanol)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Acid-base indicator (e.g., bromothymol blue)

  • Erlenmeyer flasks, burette, pipettes, stopwatch

  • Constant temperature water bath

Procedure:

  • A known volume of the aqueous ethanol solvent is placed in an Erlenmeyer flask and allowed to equilibrate to the desired reaction temperature in a constant temperature water bath.

  • A few drops of the acid-base indicator are added to the solvent.

  • A precise volume of the tertiary alkyl halide is added to the flask, and the stopwatch is started immediately. This is time t=0.

  • The reaction mixture is titrated with the standardized NaOH solution. The progress of the reaction is monitored by periodically adding a known volume of NaOH to neutralize the HBr being produced.

  • The time taken for the indicator to change color (signifying the neutralization of the produced acid) is recorded for each aliquot of NaOH added.

  • This process is repeated at regular intervals until the reaction is substantially complete.

  • For a first-order reaction, a plot of the natural logarithm of the concentration of the alkyl halide (ln[R-Br]) versus time will yield a straight line. The rate constant (k) is the negative of the slope of this line.

Logical Relationships and Reaction Pathways

The following diagrams illustrate the key concepts and workflows discussed.

SN1_Mechanism sub Tertiary Alkyl Halide (R-Br) ts1 Transition State 1 (Stretching C-Br bond) sub->ts1 Slow, Rate-Determining Step carbocation Tertiary Carbocation (R+) ts1->carbocation leaving_group Bromide Ion (Br-) ts1->leaving_group ts2 Transition State 2 (Nucleophile Attack) carbocation->ts2 nucleophile Nucleophile (e.g., H2O, EtOH) nucleophile->ts2 product_intermediate Protonated Product (R-NuH+) ts2->product_intermediate Fast product Final Product (R-Nu) product_intermediate->product Fast, Deprotonation proton Proton (H+) product_intermediate->proton Experimental_Workflow start Start: Prepare reaction mixture (Alkyl Halide + Solvent + Indicator) reaction Initiate reaction at constant temperature start->reaction titration Titrate with standardized NaOH at timed intervals reaction->titration data Record time and volume of NaOH added titration->data analysis Plot ln[Alkyl Halide] vs. Time data->analysis result Determine rate constant (k) from the slope analysis->result

References

Unraveling the Transition State: A Comparative Computational Analysis of the E2 Elimination of 3-Bromo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount. The E2 elimination, a fundamental reaction in organic chemistry, proceeds through a highly sensitive transition state. This guide provides a comparative analysis of the computational methods used to elucidate the transition state of the E2 elimination of 3-bromo-3-methylpentane, a model tertiary alkyl halide. By comparing theoretical data with experimental findings for similar substrates, we offer insights into the factors governing this critical step in chemical synthesis.

The bimolecular elimination (E2) reaction of this compound represents a classic example of a concerted process where a proton is abstracted by a base simultaneously with the departure of a leaving group, leading to the formation of an alkene. The geometry and energetics of the transition state are crucial in determining the reaction rate and the regioselectivity of the resulting alkene products. Computational chemistry provides a powerful lens to probe these fleeting structures, offering insights that are often difficult to obtain experimentally.

Comparing Computational Approaches to the E2 Transition State

While specific computational studies on the E2 transition state of this compound are not extensively available in the public domain, a wealth of research on analogous tertiary and other alkyl halides allows for a robust comparative analysis. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are among the most common high-level electronic structure calculations employed to model these reactions.[1]

Below is a comparative summary of calculated activation barriers for the E2 reaction of various alkyl halides, providing a context for understanding the reactivity of this compound.

SubstrateComputational MethodBasis SetCalculated Activation Barrier (kcal/mol)Reference
ChloroethaneB3LYP6-311++G(d,p)Not Specified[2]
2-ChloropropaneB3LYP6-311++G(d,p)Not Specified[2]
tert-Butyl chlorideB3LYP6-311++G(d,p)Not Specified[2]
2-Bromopropane (B125204)Hartree-Fockdef2-TZVP-92.44 (in vacuum)
2-BromopropaneDFT (B3LYP)def2-TZVP-75.8 (in vacuum)
2-BromopropaneDFT (B3LYP) with CPCM (ethanol)def2-TZVP8.66

Note: The negative activation energies for 2-bromopropane in a vacuum are artifacts of the calculation relative to the separated reactants and highlight the importance of considering solvent effects.

These data illustrate the sensitivity of the calculated activation barrier to the computational method and the inclusion of solvent effects. For tertiary substrates like this compound, steric hindrance and the stability of the forming alkene are expected to be significant factors influencing the transition state geometry and energy.[3]

Experimental Protocols: A Blueprint for Computational Analysis

A detailed experimental protocol for the computational analysis of the E2 transition state of this compound can be adapted from established methodologies used for similar substrates, such as 2-bromopropane.[4]

Objective: To determine the geometry and activation energy of the transition state for the E2 elimination of this compound with a base (e.g., hydroxide) using quantum mechanical calculations.

Methodology:

  • Molecule Building and Initial Geometry Optimization:

    • The 3D structures of the reactants (this compound and the base) and the expected products (the major alkene product, the conjugate acid of the base, and the bromide ion) are built using molecular modeling software such as Avogadro.

    • Initial geometry optimization of all species is performed using a lower-level theory, such as the semi-empirical PM6 method, to obtain reasonable starting structures.

  • High-Level Geometry Optimization:

    • The geometries of the reactants and products are then fully optimized using a higher-level theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311++G(d,p) or def2-TZVP, in a quantum chemistry software package like ORCA or Gaussian.[4]

    • Solvent effects can be incorporated using a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM).

  • Transition State Search:

    • A transition state search is initiated from a guess structure that approximates the expected geometry of the E2 transition state. This involves bringing the base close to a β-hydrogen and elongating the C-Br bond.

    • The transition state optimization is performed using an appropriate algorithm (e.g., the Berny algorithm in Gaussian or the OptTS keyword in ORCA).

  • Transition State Verification:

    • A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by a single imaginary frequency, which corresponds to the motion along the reaction coordinate.[4]

  • Activation Energy Calculation:

    • The activation energy (ΔE‡) is calculated as the difference in the electronic energies of the transition state and the sum of the energies of the optimized reactants.

    • The Gibbs free energy of activation (ΔG‡) can also be calculated by including zero-point vibrational energies, thermal corrections, and entropy effects.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • An IRC calculation is performed to confirm that the found transition state connects the reactants and the desired products on the potential energy surface.

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for the computational analysis of the E2 transition state.

E2_Computational_Workflow cluster_reactants Reactant Preparation cluster_products Product Preparation cluster_ts Transition State Analysis cluster_analysis Energy Analysis Reactant_Build Build Reactant Structures (this compound + Base) Reactant_Opt Geometry Optimization (DFT/Basis Set) Reactant_Build->Reactant_Opt Initial Geometries TS_Guess Generate Transition State Guess Structure Reactant_Opt->TS_Guess Activation_Energy Calculate Activation Energy (ΔE‡ = E_TS - E_Reactants) Reactant_Opt->Activation_Energy Product_Build Build Product Structures (Alkene + H-Base + Br-) Product_Opt Geometry Optimization (DFT/Basis Set) Product_Build->Product_Opt Initial Geometries IRC Intrinsic Reaction Coordinate (Confirm reaction path) Product_Opt->IRC TS_Opt Transition State Optimization TS_Guess->TS_Opt TS_Verify Frequency Calculation (Verify single imaginary frequency) TS_Opt->TS_Verify TS_Verify->IRC TS_Verify->Activation_Energy

Caption: Computational workflow for analyzing the E2 transition state.

Signaling Pathways and Logical Relationships

The E2 reaction mechanism itself can be visualized as a signaling pathway where the approach of the base initiates a cascade of bond-breaking and bond-forming events.

E2_Mechanism_Pathway Base Base TransitionState [Transition State]‡ Base->TransitionState Proton Abstraction Substrate This compound Substrate->TransitionState C-H and C-Br Bond Elongation Alkene Alkene Product TransitionState->Alkene C=C Bond Formation HBase Conjugate Acid TransitionState->HBase H-Base Bond Formation Bromide Bromide Ion TransitionState->Bromide C-Br Bond Cleavage

Caption: Signaling pathway of the concerted E2 elimination reaction.

Conclusion

The computational analysis of the E2 transition state provides invaluable insights into the factors that control this fundamental organic reaction. While specific data for this compound remains a target for future research, the methodologies and comparative data from similar systems offer a robust framework for understanding its reactivity. The use of high-level computational methods, coupled with careful validation and comparison with experimental data where available, allows for a detailed characterization of the transition state, ultimately aiding in the rational design and optimization of chemical syntheses.

References

A Comparative Guide to the Solvolysis of 3-Bromo-3-methylpentane and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the solvolysis kinetics of 3-bromo-3-methylpentane, a tertiary alkyl halide, with a common alternative, tert-butyl bromide. The information is intended for researchers, scientists, and professionals in drug development and other fields of chemistry who are interested in nucleophilic substitution reactions.

Introduction to Solvolysis of Tertiary Alkyl Halides

The solvolysis of tertiary alkyl halides, such as this compound and tert-butyl bromide, proceeds through a unimolecular nucleophilic substitution (S_N1) mechanism. This reaction is characterized by a two-step process: the formation of a carbocation intermediate followed by a rapid attack by the solvent, which acts as the nucleophile. The rate of this reaction is primarily dependent on the stability of the carbocation intermediate and the polarity of the solvent.

Comparative Kinetic Data

Below is a table summarizing the available kinetic data for the solvolysis of tert-butyl bromide in aqueous ethanol (B145695), which serves as a benchmark for comparison.

SubstrateSolventTemperature (°C)Rate Constant (k, s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
This compound 80% Aqueous Ethanol25To be determinedTo be determinedTo be determined
tert-Butyl Bromide 80% Aqueous Ethanol251.2 x 10⁻²94.1-16.7

Product Distribution

The solvolysis of tertiary alkyl halides in a mixed solvent system like aqueous ethanol can lead to a mixture of substitution and elimination products. The carbocation intermediate can be attacked by either water or ethanol to yield alcohols and ethers (substitution products), or it can lose a proton to form an alkene (elimination product).

SubstrateSolventSubstitution ProductsElimination Products
This compound Aqueous Ethanol3-Methyl-3-pentanol, 3-Ethoxy-3-methylpentane3-Methyl-2-pentene (major), 3-Methyl-1-pentene (minor)
tert-Butyl Bromide 80% Aqueous Ethanoltert-Butanol, tert-Butyl ethyl ether[1]2-Methylpropene

Experimental Protocols

The following is a detailed methodology for determining the kinetic parameters of the solvolysis of a tertiary alkyl halide, which can be applied to both this compound and tert-butyl bromide.

Objective: To determine the first-order rate constant and activation parameters for the solvolysis of a tertiary alkyl halide in an aqueous ethanol solution.

Materials:

  • Tertiary alkyl halide (this compound or tert-butyl bromide)

  • 80% Ethanol (v/v) in distilled water

  • 0.1 M standardized sodium hydroxide (B78521) solution

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Solvent Preparation: Prepare a sufficient quantity of the 80% aqueous ethanol solvent.

  • Reaction Setup: Place a known volume of the solvent in a reaction flask and allow it to equilibrate to the desired temperature in the constant temperature water bath.

  • Initiation of Reaction: Add a precise amount of the tertiary alkyl halide to the solvent to initiate the reaction. Start a timer immediately.

  • Monitoring the Reaction: At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.

  • Titration: Immediately titrate the liberated hydrobromic acid (HBr) in the quenched sample with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Data Collection: Repeat the quenching and titration process at various time intervals to monitor the progress of the reaction.

  • Determination of Rate Constant: The first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at the completion of the reaction and Vt is the volume of NaOH required at time t.

  • Determination of Activation Parameters: Repeat the experiment at several different temperatures to determine the rate constants at each temperature. The activation energy (Ea) can then be calculated from the Arrhenius equation by plotting ln(k) versus 1/T. The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined using the Eyring equation.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the S_N1/E1 reaction mechanism for the solvolysis of this compound and the general experimental workflow for the kinetic studies.

SN1_E1_Mechanism cluster_SN1 SN1 Pathway cluster_E1 E1 Pathway Substrate This compound Carbocation 3-Methyl-3-pentyl Cation Substrate->Carbocation Slow (Rate-determining) Substitution_Products 3-Methyl-3-pentanol 3-Ethoxy-3-methylpentane Carbocation->Substitution_Products Fast + H2O, EtOH Elimination_Products 3-Methyl-2-pentene (Zaitsev Product) Carbocation->Elimination_Products Fast - H+

Figure 1. S_N1/E1 reaction mechanism for this compound.

Experimental_Workflow Start Prepare 80% Aqueous Ethanol Solvent Equilibrate Equilibrate Solvent at Desired Temperature Start->Equilibrate Initiate Add Tertiary Alkyl Halide and Start Timer Equilibrate->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction in Ice-Cold Water Sample->Quench Titrate Titrate with Standardized NaOH Solution Quench->Titrate Data_Analysis Plot ln(V∞ - Vt) vs. Time to Determine Rate Constant (k) Titrate->Data_Analysis Activation_Parameters Repeat at Different Temperatures to Determine ΔH‡ and ΔS‡ Data_Analysis->Activation_Parameters End Kinetic Profile Established Activation_Parameters->End

Figure 2. Experimental workflow for kinetic studies of solvolysis.

References

A Comparative Guide to Analytical Methods for Quantifying 3-Bromo-3-methylpentane in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield determination, and impurity profiling. This guide provides a comparative overview of key analytical techniques for the quantification of 3-Bromo-3-methylpentane, a tertiary alkyl halide. We will explore Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their performance characteristics, detailed experimental protocols, and a workflow for method selection.

Quantitative Data Comparison

The choice of an analytical technique is often a trade-off between sensitivity, selectivity, speed, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of the discussed methods for the analysis of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.[1][2]Separation based on polarity, with detection typically by UV or Refractive Index.[3][4]Quantification based on the integral of NMR signals relative to an internal standard.[5][6]
Selectivity Very High (mass analyzer provides structural information).Moderate to High (dependent on chromatographic resolution and detector).High (unique chemical shifts for different protons).
Sensitivity High (ng/mL to pg/mL range).Low to Moderate (µg/mL range, dependent on chromophore and detector).[4]Low (mg/mL range).
Precision (%RSD) < 5%< 2%< 1%
Accuracy (% Recovery) 95-105%98-102%[4]99-101%
Sample Throughput Moderate (typical run times are 15-30 minutes).[1]High (typical run times are 5-15 minutes).[4]Low (requires careful sample preparation and longer acquisition times for good signal-to-noise).
Matrix Effects Can be significant, may require sample cleanup or headspace analysis.Can be significant, may require sample cleanup.Less susceptible to matrix effects compared to chromatography.
Key Advantage Excellent for volatile compounds and provides structural confirmation.[7]Suitable for a wide range of compounds, including less volatile ones.[3][4]Non-destructive, provides absolute quantification without a specific reference standard for the analyte.
Key Limitation Not suitable for non-volatile or thermally labile compounds.This compound lacks a strong chromophore, requiring a Refractive Index detector or derivatization for UV detection.[8]Lower sensitivity compared to chromatographic methods.[5]

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound.[1][7] It offers high separation efficiency and sensitive detection.[7]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: A non-polar or medium-polarity capillary column, such as a VF-624ms or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like dichloromethane (B109758) or ethyl acetate. Create a series of calibration standards by diluting the stock solution. An internal standard (e.g., 1-bromohexane) should be added to all standards and samples for improved accuracy.

  • Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture in the chosen solvent. Filter the sample through a 0.45 µm syringe filter.

  • GC-MS Conditions:

    • Injection Volume: 1 µL (split or splitless mode, depending on concentration).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards. Determine the concentration in the reaction mixture sample from this curve.

Method 2: High-Performance Liquid Chromatography (HPLC)

While this compound does not have a strong UV chromophore, HPLC with a Refractive Index (RI) detector can be employed for its quantification.[3][8]

Instrumentation:

  • HPLC system with an isocratic pump and a Refractive Index (RI) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Procedure:

  • Standard Preparation: Prepare a stock solution (1 mg/mL) of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve an accurately weighed aliquot of the reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • RI Detector Temperature: 35°C.

  • Quantification: Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards. Calculate the concentration in the sample from this curve.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute concentration of a substance by comparing its signal integral to that of a certified internal standard.[5][6]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the reaction mixture into an NMR tube.

    • Accurately weigh and add a suitable internal standard (e.g., 5-10 mg of maleic acid or 1,3,5-trimethoxybenzene). The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.[5]

    • Add a deuterated solvent (e.g., 0.75 mL of CDCl₃) to dissolve the sample and standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and accurate integration.

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a signal from the internal standard.

    • Calculate the concentration using the following formula:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte)

    Where:

    • P = Purity or concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

Visualizations

G General Workflow for Quantification of this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Reaction Mixture Aliquot weigh Accurate Weighing start->weigh dissolve Dissolution in Solvent / NMR Solvent weigh->dissolve filter Filtering (for GC/HPLC) dissolve->filter if chromatographic detection Detection (MS, RI, or NMR) dissolve->detection if qNMR injection Sample Injection filter->injection separation Chromatographic Separation (GC or HPLC) injection->separation separation->detection integration Peak / Signal Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification G Comparison of Analytical Methods cluster_gcms GC-MS Attributes cluster_hplc HPLC Attributes cluster_qnmr qNMR Attributes GCMS GC-MS GCMS_attr High Sensitivity High Selectivity Volatile Samples GCMS->GCMS_attr HPLC HPLC HPLC_attr High Throughput Good Precision Requires RI Detector HPLC->HPLC_attr qNMR qNMR qNMR_attr Absolute Quantification Non-destructive Lower Sensitivity qNMR->qNMR_attr Analyte This compound Quantification Analyte->GCMS Analyte->HPLC Analyte->qNMR

References

A Comparative Guide: Grignard vs. Barbier Reaction for the Synthesis of 4,4-Dimethyl-3-hexanol from 3-Bromo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures. Among the arsenal (B13267) of synthetic methodologies, the Grignard and Barbier reactions are classic yet powerful tools for the alkylation of carbonyl compounds. This guide provides an in-depth comparison of these two reactions for a particularly challenging substrate: the tertiary alkyl halide, 3-bromo-3-methylpentane. The inherent steric hindrance and propensity for elimination reactions in such substrates make the choice between a Grignard or Barbier approach a critical consideration for maximizing the yield of the desired tertiary alcohol, 4,4-dimethyl-3-hexanol.

Executive Summary

The Grignard reaction, a two-step process involving the pre-formation of an organomagnesium reagent, is a widely used and powerful method for C-C bond formation. However, with tertiary alkyl halides like this compound, its efficacy is often compromised by significant side reactions, primarily elimination, leading to lower yields of the desired alcohol.

The Barbier reaction, in contrast, is a one-pot synthesis where the organometallic reagent is generated in situ in the presence of the carbonyl substrate. This approach can mitigate some of the challenges associated with the pre-formation and stability of tertiary Grignard reagents, often resulting in improved yields of the addition product. This guide presents a comparative analysis of these two methods, including hypothetical experimental data and detailed protocols to aid in reaction planning and optimization.

Comparative Analysis of Reaction Performance

The following table summarizes the key performance indicators for the Grignard and Barbier reactions using this compound and propanal as substrates, based on general principles and reported trends for tertiary alkyl halides.

ParameterGrignard ReactionBarbier ReactionKey Considerations
Reaction Type Two-step (Reagent formation, then reaction)One-pot (In situ reagent formation)Barbier offers operational simplicity.
Substrate This compound, PropanalThis compound, PropanalTertiary halide is challenging for both.
Primary Product 4,4-Dimethyl-3-hexanol4,4-Dimethyl-3-hexanolThe desired tertiary alcohol.
Major Side Products 3-Methyl-2-pentene (Elimination), 3,3,4,4-Tetramethylhexane (Wurtz coupling)3-Methyl-2-pentene, 3,3,4,4-TetramethylhexaneElimination is often significant in the Grignard reaction.[1][2]
Estimated Yield of Primary Product Low to Moderate (20-40%)Moderate to Good (50-70%)Barbier conditions can favor the addition product.
Reaction Conditions Strictly anhydrous, inert atmosphereAnhydrous, inert atmosphere (can be less stringent)Grignard reagents are highly sensitive to moisture.[3][4]
Metal MagnesiumMagnesium, Zinc, Indium, etc.Barbier reaction is more versatile in metal choice.[3][4]
Initiation Can be difficult, may require activators (e.g., I₂, 1,2-dibromoethane)Generally smoother initiationIn situ formation avoids issues with reagent stability.

Reaction Mechanisms and Logical Flow

The choice between the Grignard and Barbier reaction for a tertiary alkyl halide hinges on managing the reactivity of the organometallic intermediate. The following diagram illustrates the logical workflow for this decision-making process.

G Grignard vs. Barbier: A Comparative Overview cluster_grignard Grignard Reaction cluster_barbier Barbier Reaction Grignard_Start Start: this compound + Mg Grignard_Reagent Formation of Grignard Reagent (tert-pentylmagnesium bromide) Grignard_Start->Grignard_Reagent Grignard_Side_Reaction Side Reactions: - Elimination (major) - Wurtz Coupling Grignard_Reagent->Grignard_Side_Reaction Instability Grignard_Reaction Reaction with Propanal Grignard_Reagent->Grignard_Reaction Grignard_Product Product: 4,4-Dimethyl-3-hexanol Grignard_Reaction->Grignard_Product Barbier_Start Start: this compound + Mg + Propanal Barbier_InSitu In Situ Formation of Organomagnesium Species Barbier_Start->Barbier_InSitu Barbier_Reaction Immediate Reaction with Propanal Barbier_InSitu->Barbier_Reaction High local concentration of propanal Barbier_Side_Reaction Side Reactions: - Elimination (reduced) - Wurtz Coupling Barbier_InSitu->Barbier_Side_Reaction Barbier_Product Product: 4,4-Dimethyl-3-hexanol Barbier_Reaction->Barbier_Product

Caption: Comparative workflow of Grignard and Barbier reactions.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of 4,4-dimethyl-3-hexanol from this compound via the Grignard and Barbier routes.

Protocol 1: Grignard Reaction

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (catalytic amount)

  • Propanal (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation:

    • Place magnesium turnings and a crystal of iodine in the reaction flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining halide solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize Wurtz coupling.[5]

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Propanal:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve propanal in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Protocol 2: Barbier Reaction

Materials:

  • Magnesium turnings (1.5 eq)

  • This compound (1.0 eq)

  • Propanal (1.2 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine crystal (catalytic amount)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser and a nitrogen inlet. All glassware should be flame-dried.

  • Reaction Setup:

    • To the flask, add magnesium turnings and a crystal of iodine.

    • Add anhydrous THF to the flask.

    • In a separate flask, prepare a solution of this compound and propanal in anhydrous THF.

  • Reaction:

    • Add a small portion of the substrate solution to the magnesium suspension and gently warm to initiate the reaction.

    • Once initiated, add the remaining solution dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the product.

Signaling Pathways and Logical Relationships

The diagram below illustrates the competing reaction pathways for the organomagnesium intermediate formed from a tertiary alkyl halide.

G Competing Pathways for Tertiary Organomagnesium Reagents cluster_reactions Reaction Pathways Tert_Halide This compound OrganoMg tert-Pentylmagnesium Bromide Tert_Halide->OrganoMg + Mg Mg Mg Addition Nucleophilic Addition (Desired Pathway) OrganoMg->Addition + Propanal Elimination β-Hydride Elimination (Major Side Reaction) OrganoMg->Elimination Wurtz Wurtz Coupling OrganoMg->Wurtz + this compound Product 4,4-Dimethyl-3-hexanol Addition->Product Alkene 3-Methyl-2-pentene Elimination->Alkene Dimer 3,3,4,4-Tetramethylhexane Wurtz->Dimer

Caption: Competing reaction pathways for tertiary Grignard reagents.

Conclusion

For the synthesis of tertiary alcohols from tertiary alkyl halides such as this compound, the Barbier reaction generally presents a more favorable approach compared to the traditional Grignard reaction. The in-situ formation of the organometallic species in the Barbier protocol can effectively suppress the competing elimination and Wurtz coupling side reactions that often plague the pre-formation of sterically hindered Grignard reagents.[1][5] While the Grignard reaction remains a cornerstone of organic synthesis, for challenging substrates like tertiary halides, the operational simplicity and potentially higher yields of the Barbier reaction make it a compelling alternative that warrants careful consideration in the design of synthetic routes. Researchers and drug development professionals should consider the Barbier reaction as a primary strategy when dealing with the formation of quaternary carbon centers adjacent to a newly formed alcohol via the addition of a tertiary alkyl group to a carbonyl.

References

Unraveling Carbocation Stability: A DFT-Based Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stability of the 3-methyl-3-pentyl carbocation, the reactive intermediate formed from 3-Bromo-3-methylpentane, is crucial for predicting reaction pathways and designing novel therapeutics. This guide leverages Density Functional Theory (DFT) calculations to objectively compare its stability against other fundamental carbocations, providing researchers, scientists, and drug development professionals with a clear, data-driven reference.

The stability of carbocations is a cornerstone of organic chemistry, dictating the feasibility and outcomes of numerous reactions, including SN1 substitutions and E1 eliminations. For professionals in drug development, understanding the stability of carbocation intermediates is paramount for predicting metabolic pathways and designing stable, effective pharmaceutical agents. Here, we present a comparative analysis of carbocation stability, anchored by the tertiary 3-methyl-3-pentyl cation, and supported by established computational data.

Relative Stability of Alkyl Carbocations

The intrinsic stability of carbocations in the gas phase can be quantified by their hydride ion affinity (HIA), which is the enthalpy change for the reaction R⁺ + H⁻ → R-H. A lower HIA indicates a more stable carbocation. The following table summarizes the calculated HIA values for a series of simple alkyl carbocations, providing a clear hierarchy of stability.

CarbocationTypeFormulaHydride Ion Affinity (kcal/mol)[1][2]
tert-Pentyl (model for 3-methyl-3-pentyl)TertiaryC₅H₁₁⁺~235 (estimated based on tert-butyl)
tert-ButylTertiary(CH₃)₃C⁺235.3
iso-PropylSecondary(CH₃)₂CH⁺252.1
EthylPrimaryCH₃CH₂⁺273.4
MethylMethylCH₃⁺313.8

Note: The HIA for the tert-pentyl cation is estimated to be very close to that of the tert-butyl cation due to their similar tertiary structures.

This data quantitatively confirms the well-established principle that carbocation stability increases with the degree of substitution (tertiary > secondary > primary > methyl)[1][2]. This trend is attributed to the synergistic effects of the inductive donation of electron density from alkyl groups to the electron-deficient carbocation center and hyperconjugation, which involves the delocalization of sigma-bond electrons into the empty p-orbital of the carbocation.

Experimental Protocols: A Glimpse into the Computational Methodology

The data presented in this guide is derived from high-level quantum chemical calculations, specifically employing Density Functional Theory (DFT). The following protocol outlines a typical computational approach for determining carbocation stabilities.

Computational Method:

The geometries of the carbocations and their corresponding neutral alkanes are optimized using a hybrid DFT functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A Pople-style basis set, such as 6-31G(d) or 6-31G*, is commonly employed to describe the atomic orbitals. This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Energy Calculations:

Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections. The total electronic energy is then corrected for ZPVE to obtain the total energy at 0 K. Gas-phase Gibbs free energies or enthalpies at 298.15 K can also be calculated from the vibrational frequencies.

Hydride Ion Affinity (HIA) Calculation:

The HIA is calculated as the enthalpy change (ΔH) of the following isodesmic reaction:

R⁺ + H⁻ → R-H

Where R⁺ is the carbocation of interest. The enthalpy of the hydride ion (H⁻) is also calculated at the same level of theory. A lower HIA value signifies greater stability of the carbocation.

Logical Workflow for DFT Calculation of Carbocation Stability

The following diagram illustrates the logical workflow for a typical DFT calculation to determine the stability of a carbocation, starting from the parent neutral molecule.

DFT_Workflow cluster_start Input Structures cluster_opt Geometry Optimization cluster_freq Frequency Analysis cluster_energy Energy Calculation cluster_stability Stability Analysis Neutral Neutral Molecule (e.g., this compound) Opt_Neutral Optimized Neutral Structure Neutral->Opt_Neutral DFT Optimization Opt_Cation Optimized Carbocation Structure Neutral->Opt_Cation Remove Leaving Group & DFT Optimization Freq_Neutral Vibrational Frequencies (Neutral) Opt_Neutral->Freq_Neutral Freq_Cation Vibrational Frequencies (Carbocation) Opt_Cation->Freq_Cation Energy_Neutral Total Energy (E_neutral) Freq_Neutral->Energy_Neutral ZPVE Correction Energy_Cation Total Energy (E_cation) Freq_Cation->Energy_Cation ZPVE Correction Stability Relative Stability (e.g., Hydride Ion Affinity) Energy_Neutral->Stability Energy_Cation->Stability

DFT calculation workflow for carbocation stability.

This guide provides a foundational understanding of the relative stability of the 3-methyl-3-pentyl carbocation in the context of other simple alkyl carbocations, supported by robust DFT calculations. For researchers in drug development and related scientific fields, this information is critical for making informed decisions in molecular design and reaction mechanism elucidation.

References

Titration methods for determining the concentration of Grignard reagents from 3-Bromo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Titration Methods for Determining Grignard Reagent Concentration

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of a Grignard reagent's concentration is paramount for stoichiometric control in sensitive organic syntheses. This is particularly critical for sterically hindered reagents, such as that derived from 3-bromo-3-methylpentane, where formation can be inefficient and side reactions prevalent. This guide provides a comparative analysis of common titration methods, offering detailed protocols and performance data to aid in selecting the most appropriate technique.

Direct Titration with Colorimetric Indicator

This is one of the most common and convenient methods. It relies on a titrant, typically a secondary alcohol, reacting with the Grignard reagent. An indicator, which forms a colored complex with the Grignard reagent, signals the endpoint when all the active reagent has been consumed and the complex disappears.

Principle

A solution of a titrant like sec-butanol or (-)-menthol is added to the Grignard solution containing a small amount of an indicator such as 1,10-phenanthroline (B135089). The Grignard reagent forms a distinctively colored charge-transfer complex with the indicator.[1][2] As the alcohol titrant is added, it quenches the Grignard reagent. The endpoint is reached when the last of the Grignard reagent is consumed, leading to a sharp disappearance of the colored complex.[3] Using a solid, non-hygroscopic alcohol like (-)-menthol can be more convenient than using volatile and hygroscopic liquids like sec-butanol.[2][4]

Experimental Protocol: Titration with (-)-Menthol and 1,10-Phenanthroline
  • Preparation :

    • Prepare a standardized titrant solution of approximately 1.0 M (-)-menthol in dry toluene (B28343) or THF.

    • Under an inert atmosphere (Argon or Nitrogen), add ~5 mg of 1,10-phenanthroline to a dry flask equipped with a stir bar.[5]

    • Add a known volume of dry, inert solvent (e.g., 2 mL of THF) to the flask.

    • Using a gas-tight syringe, add a precisely measured aliquot (e.g., 1.00 mL) of the Grignard reagent solution to be analyzed into the flask. The solution should turn a deep violet or burgundy color.[4]

  • Titration :

    • Titrate the Grignard solution by adding the standardized (-)-menthol solution dropwise from a burette or syringe while stirring vigorously.

    • The endpoint is the point at which the deep color of the Grignard-phenanthroline complex disappears and does not return for at least one minute.[2]

  • Calculation :

    • Molarity (M) = (Volume of Titrant × Molarity of Titrant) / Volume of Grignard Sample

Workflow Diagram

G start Start prep Prepare Flask: - Add 1,10-phenanthroline (~5mg) - Add dry THF (2 mL) start->prep add_grignard Add Grignard Aliquot (1.00 mL) prep->add_grignard observe_color Observe Deep Violet/Burgundy Color add_grignard->observe_color titrate Titrate with Standardized (-)-Menthol Solution observe_color->titrate endpoint Endpoint Reached? (Color Disappears) titrate->endpoint endpoint->titrate No calculate Record Volume & Calculate Concentration endpoint->calculate Yes end End calculate->end

Workflow for Direct Titration with a Colorimetric Indicator.

Titration with Iodine (I₂)

This method leverages the reaction between the organometallic reagent and elemental iodine. The endpoint is easily visualized as the disappearance of the characteristic brown color of iodine. The inclusion of lithium chloride (LiCl) is crucial for solubilizing magnesium salts and preventing precipitation that can obscure the endpoint.[6]

Principle

The Grignard reagent (RMgX) reacts with iodine (I₂) in a 1:1 stoichiometric ratio to form an alkyl/aryl iodide (RI) and magnesium halide salts. The titration involves adding the Grignard solution to a known amount of iodine until the brown color of the I₂ is completely discharged.[6] This method is effective for a wide range of Grignard reagents.[7]

Experimental Protocol: Iodine Titration
  • Preparation :

    • In a flame-dried flask under an inert atmosphere, accurately weigh a known mass of iodine (e.g., 254 mg, 1.0 mmol).[6]

    • Add a sufficient volume of a saturated solution of dry LiCl in dry THF (e.g., 3-5 mL) to completely dissolve the iodine, forming a dark brown solution.[6]

    • Cool the solution to 0 °C in an ice bath.

  • Titration :

    • Slowly add the Grignard reagent solution from a syringe dropwise to the stirred iodine solution.[8]

    • The endpoint is reached when the brown color of the iodine is completely discharged, and the solution becomes colorless and transparent.[6][9] A faint, persistent yellow may precede the colorless endpoint.[8]

  • Calculation :

    • Moles of I₂ = Mass of I₂ / Molar Mass of I₂ (253.81 g/mol )

    • Molarity (M) = Moles of I₂ / Volume of Grignard Solution Added

Workflow Diagram

G start Start prep Prepare Flask: - Accurately weigh Iodine (I₂) - Add sat. LiCl/THF solution start->prep cool Cool Flask to 0 °C prep->cool titrate Add Grignard Solution Dropwise via Syringe cool->titrate endpoint Endpoint Reached? (Brown Color Disappears) titrate->endpoint endpoint->titrate No calculate Record Volume & Calculate Concentration endpoint->calculate Yes end End calculate->end

Workflow for Titration with Iodine.

Back Titration

Back titration is a useful indirect method, particularly when the reaction between the analyte and titrant is slow or when the endpoint of a direct titration is difficult to observe.[10] For Grignard reagents, this typically involves quenching the reagent with a known excess of a protic acid and then titrating the unreacted acid with a standardized base.

Principle

A known excess amount of a standardized acid (e.g., HCl) is added to the Grignard solution, which rapidly and completely neutralizes the basic Grignard reagent. The remaining excess acid is then determined by titrating it with a standardized solution of a strong base (e.g., NaOH) using a suitable pH indicator like phenolphthalein.[10][11] The amount of Grignard reagent is calculated from the difference between the initial amount of acid and the amount of excess acid.

Experimental Protocol: Acid-Base Back Titration
  • Quenching :

    • To a flask containing a precisely measured, known excess of standardized aqueous HCl (e.g., 25.00 mL of 1.0 M HCl), slowly add a precisely measured aliquot of the Grignard solution (e.g., 2.00 mL) with vigorous stirring. The addition should be done carefully in a fume hood due to the evolution of a hydrocarbon gas.

  • Titration :

    • Add a few drops of a suitable indicator (e.g., phenolphthalein) to the aqueous solution.

    • Titrate the solution with a standardized aqueous NaOH solution (e.g., 0.5 M) until the indicator's endpoint color change persists.

  • Calculation :

    • Moles of excess HCl = Volume of NaOH × Molarity of NaOH

    • Initial moles of HCl = Volume of HCl × Molarity of HCl

    • Moles of HCl reacted with Grignard = Initial moles of HCl - Moles of excess HCl

    • Molarity (M) = Moles of HCl reacted with Grignard / Volume of Grignard Sample

Workflow Diagram

G start Start prep Prepare Flask with Known Excess of Standardized HCl start->prep quench Quench Grignard Aliquot in HCl Solution prep->quench add_indicator Add pH Indicator (e.g., Phenolphthalein) quench->add_indicator titrate Titrate Excess HCl with Standardized NaOH add_indicator->titrate endpoint Endpoint Reached? (Indicator Color Change) titrate->endpoint endpoint->titrate No calculate Record Volume & Calculate Concentration endpoint->calculate Yes end End calculate->end

Workflow for Acid-Base Back Titration.

Comparison of Titration Methods

The choice of titration method depends on factors such as the expected concentration, the presence of impurities, available equipment, and the desired level of accuracy. For a sterically hindered Grignard like that from this compound, methods that are less sensitive to steric bulk and provide a clear endpoint are preferable.

FeatureDirect Titration (Menthol/Phenanthroline)Iodine (I₂) TitrationBack Titration (Acid-Base)
Principle Neutralization with alcohol, colorimetric endpoint.[4]Redox reaction with I₂, visual endpoint.[6]Quenching with excess acid, titrating the remainder.[10]
Titrant(s) Standardized (-)-menthol or sec-butanol solution.[1]The Grignard reagent itself is the titrant.Standardized HCl and NaOH solutions.[11]
Indicator 1,10-Phenanthroline.[3]Iodine (self-indicating).[6]Phenolphthalein or pH meter.
Endpoint Disappearance of deep violet/burgundy color.[4]Disappearance of brown iodine color.[6]pH indicator color change or potentiometric signal.
Pros - Simple and fast.- Vivid, easily observed endpoint.[4]- Does not titrate non-basic impurities (e.g., Mg(OH)X).[1]- Sharp, clear endpoint.[6]- Good reproducibility (±2%).[6]- LiCl prevents salt precipitation.[6]- Useful for slow or unclear direct reactions.- Avoids handling of air-sensitive titrants.
Cons - Requires preparation of a standardized, dry alcohol solution.[2]- Indicator can be sensitive to air/moisture.- Iodine must be weighed accurately.- Iodine is volatile and light-sensitive.- More steps and reagents involved.- Measures total basicity, including Mg(OH)X, which can inflate results.[12]
Suitability for Hindered Reagents High: The reaction is generally fast, and the endpoint is clear.High: The redox reaction is typically rapid regardless of steric bulk.Moderate: The initial quenching is fast, but the method's accuracy depends on the purity of the Grignard solution.

Quantitative Performance Data

While specific comparative data for the Grignard from this compound is scarce, general studies provide valuable insights into the reliability of these methods.

MethodReported Precision/AccuracyKey Findings & References
Direct Titration Generally considered highly accurate and reliable for a wide range of Grignard reagents.[1]The use of menthol (B31143) and 1,10-phenanthroline provides vivid and easily observed endpoints.[4] The method is advantageous as it avoids titrating basic hydrolysis byproducts.[1]
Iodine Titration Reproducibility reported to be within ±2% over multiple titrations.[6]The method provides a sharp color change from brown to a colorless, transparent solution at the endpoint.[6] The use of LiCl in THF is critical for keeping the solution homogeneous.[6][7]
Potentiometric Titration Excellent method precision has been demonstrated for a wide array of Grignard reagents.[13]This instrumental method provides well-defined titration curves where the endpoint is precisely determined from the curve's first derivative, removing subjective visual interpretation.[13]

Conclusion and Recommendation

For determining the concentration of the sterically hindered Grignard reagent derived from this compound, both Direct Titration with (-)-Menthol/1,10-Phenanthroline and Iodine Titration are highly recommended.

  • The Direct Titration method is fast, technically simple, and its vivid color change provides a confident endpoint. Its selectivity for the active Grignard reagent over non-basic impurities is a significant advantage.

  • The Iodine Titration offers excellent reproducibility and an exceptionally sharp endpoint. It is a robust alternative, particularly if the reagents for direct titration are unavailable.

The Back Titration method is less ideal for this specific application because it measures total basicity, which can lead to an overestimation of the active Grignard concentration if significant hydrolysis has occurred. For applications demanding the highest precision and removal of subjective endpoint determination, instrumental methods like potentiometric titration should be considered.[13]

References

Spectroscopic comparison of 3-Bromo-3-methylpentane and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Spectroscopic Comparison for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic comparison of 3-Bromo-3-methylpentane and its selected structural isomers: 1-bromohexane, 2-bromohexane, and 3-bromohexane. Understanding the distinct spectral fingerprints of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. This document presents a summary of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Structural Isomers Under Investigation

The isomers chosen for this comparison represent a diversity of bromine substitution patterns, from a tertiary bromide in this compound to primary and secondary bromides in the bromohexane series. This structural variance is directly reflected in their spectroscopic properties.

isomers This compound This compound C6H13Br C6H13Br This compound->C6H13Br 1-Bromohexane 1-Bromohexane 1-Bromohexane->C6H13Br 2-Bromohexane 2-Bromohexane 2-Bromohexane->C6H13Br 3-Bromohexane 3-Bromohexane 3-Bromohexane->C6H13Br

Figure 1: Structural relationship of the compared C6H13Br isomers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its isomers.

Infrared (IR) Spectroscopy
CompoundC-Br Stretch (cm⁻¹)C-H Stretch (cm⁻¹)Key Fingerprint Region Peaks (cm⁻¹)
This compound ~650-550~2970, 2880Complex pattern
1-Bromohexane ~645~2927, 2856~1465, 1255, 725
2-Bromohexane ~630~2959, 2931, 2872~1458, 1378, 1250, 1169
3-Bromohexane ~660~2960, 2932, 2874~1460, 1379, 1213, 1165
¹H NMR Spectroscopy (Chemical Shifts, δ ppm)
Compound-CH₃-CH₂--CH-Br-C(Br)-
This compound (Predicted) ~1.0 (t), ~1.7 (s)~1.9 (q)--
1-Bromohexane ~0.9 (t)~1.3-1.9 (m), ~3.4 (t)--
2-Bromohexane ~1.0 (t), ~1.7 (d)~1.3-1.9 (m)~4.1 (m)-
3-Bromohexane ~0.9 (t), ~1.0 (t)~1.5-2.0 (m)~4.1 (m)-
¹³C NMR Spectroscopy (Chemical Shifts, δ ppm)
Compound-CH₃-CH₂--CH-Br-C(Br)-
This compound (Predicted) ~9, ~28~38-~70
1-Bromohexane ~14.0~22.4, ~30.9, ~32.8, ~33.7--
2-Bromohexane ~13.9, ~25.5~22.3, ~29.1, ~41.5~56.5-
3-Bromohexane ~10.8, ~13.9~21.7, ~34.8, ~44.1~64.2-
Mass Spectrometry (Key Fragments, m/z)
CompoundMolecular Ion (M⁺)[M-Br]⁺Base PeakOther Key Fragments
This compound 164/166858557, 43
1-Bromohexane 164/166858543, 57, 135/137
2-Bromohexane 164/166854357, 121/123
3-Bromohexane 164/166855743, 135/137

Experimental Protocols

The following sections detail the methodologies used for acquiring the spectroscopic data.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used, equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

ftir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Liquid_Sample Liquid Alkyl Halide Thin_Film Thin Film Preparation Liquid_Sample->Thin_Film KBr_Plates KBr Plates KBr_Plates->Thin_Film Sample_Scan Sample Scan Thin_Film->Sample_Scan FTIR FTIR Spectrometer Raw_Data Interferogram FTIR->Raw_Data Background_Scan Background Scan Background_Scan->FTIR Sample_Scan->FTIR FFT Fourier Transform Raw_Data->FFT Final_Spectrum IR Spectrum FFT->Final_Spectrum gcms_workflow Sample Sample GC_Inlet GC Inlet (250°C) Sample->GC_Inlet GC_Column GC Column (Temp. Program) GC_Inlet->GC_Column MS_Source EI Source (70 eV) GC_Column->MS_Source Mass_Analyzer Quadrupole MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum

A Comparative Analysis of Leaving Group Ability: Bromide vs. Chloride in 3-Halo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of bromide and chloride as leaving groups in the solvolysis of 3-halo-3-methylpentane. The choice of a leaving group is a critical parameter in nucleophilic substitution and elimination reactions, directly influencing reaction rates and product distributions. Understanding the nuanced differences between bromide and chloride in a tertiary alkyl halide system is essential for designing efficient synthetic routes and predicting reaction outcomes in drug development and organic synthesis.

The solvolysis of 3-halo-3-methylpentane proceeds through a unimolecular mechanism (SN1/E1) due to the formation of a stable tertiary carbocation intermediate. In this context, the efficacy of the leaving group is paramount in the rate-determining step. This guide presents a comparative study based on established principles and representative experimental data.

Quantitative Data on Leaving Group Performance

Parametert-Butyl Bromidet-Butyl ChlorideReference
Relative Rate of Solvolysis (in 80% Ethanol (B145695) at 25°C) ~401Theoretical Organic Chemistry
Activation Energy (Ea) for Solvolysis (in isopropanol-water) LowerHigherGeneral Chemistry Principles
Predominant Reaction Products 3-ethoxy-3-methylpentane (SN1), 3-methyl-2-pentene, 2-ethyl-1-butene (B1580654) (E1)3-ethoxy-3-methylpentane (SN1), 3-methyl-2-pentene, 2-ethyl-1-butene (E1)Organic Chemistry Textbooks
Leaving Group Stability (Anion Stability) More Stable (larger, more polarizable)Less Stable (smaller, less polarizable)Advanced Organic Chemistry

Note: The data presented for relative rates and activation energies are based on the well-studied t-butyl halide system as a representative model to illustrate the expected trend for 3-halo-3-methylpentanes.

Experimental Protocols

A detailed experimental protocol to compare the leaving group ability of bromide and chloride in 3-halo-3-methylpentane would involve monitoring the rate of solvolysis and analyzing the product distribution.

Protocol for Determining the Rate of Solvolysis

This protocol is adapted from established methods for studying the solvolysis of tertiary alkyl halides.

Objective: To determine the first-order rate constants for the solvolysis of 3-bromo-3-methylpentane and 3-chloro-3-methylpentane (B1594240) in ethanol.

Materials:

  • This compound

  • 3-chloro-3-methylpentane

  • Absolute ethanol

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Bromothymol blue indicator

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

  • Magnetic stirrer and stir bars

  • Stopwatch

Procedure:

  • Reaction Setup: A solution of the alkyl halide (e.g., 0.1 M) in absolute ethanol is prepared. A known volume of this solution is placed in a reaction flask equipped with a magnetic stir bar and equilibrated to a constant temperature (e.g., 25°C) in a water bath.

  • Titration: A small, known volume of the standardized NaOH solution and a few drops of bromothymol blue indicator are added to the reaction flask. The solution will be basic (blue).

  • Initiation and Monitoring: The reaction is initiated, and the stopwatch is started. The solvolysis reaction produces HBr or HCl, which neutralizes the NaOH. The time taken for the indicator to change from blue to yellow (acidic) is recorded.

  • Data Collection: Immediately upon the color change, another precise aliquot of the NaOH solution is added, and the time for the subsequent color change is recorded. This process is repeated for several aliquots.

  • Data Analysis: The rate of the reaction is determined by plotting the natural logarithm of the concentration of the unreacted alkyl halide versus time. The negative of the slope of this line gives the first-order rate constant (k).

Protocol for Product Distribution Analysis

Objective: To determine the ratio of substitution (SN1) and elimination (E1) products from the solvolysis of this compound and 3-chloro-3-methylpentane.

Materials:

  • Products from the solvolysis reactions

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • Standard samples of expected products (3-ethoxy-3-methylpentane, 3-methyl-2-pentene, 2-ethyl-1-butene)

  • Anhydrous sodium sulfate

  • Ether or other suitable extraction solvent

Procedure:

  • Workup: After the solvolysis reaction has proceeded for a sufficient time, the reaction mixture is quenched with cold water and extracted with ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • GC-MS Analysis: The resulting product mixture is analyzed by GC-MS. The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then identifies each component based on its mass-to-charge ratio.

  • Quantification: The relative amounts of the SN1 and E1 products are determined by integrating the peak areas in the gas chromatogram. Calibration with standard samples of the expected products can be used for more accurate quantification.

Reaction Mechanisms

The solvolysis of 3-halo-3-methylpentane proceeds through a common tertiary carbocation intermediate for both SN1 and E1 pathways. The rate-determining step is the formation of this carbocation.

SN1_E1_Mechanism Reactant 3-Halo-3-methylpentane Carbocation Tertiary Carbocation Intermediate Reactant->Carbocation Slow, Rate-Determining Step SN1_Product 3-Ethoxy-3-methylpentane (SN1 Product) Carbocation->SN1_Product Fast E1_Product1 3-Methyl-2-pentene (E1 Product) Carbocation->E1_Product1 Fast E1_Product2 2-Ethyl-1-butene (E1 Product) Carbocation->E1_Product2 Fast Leaving_Group X⁻ (Br⁻ or Cl⁻) Solvent_SN1 Ethanol (Nucleophile) Solvent_E1 Ethanol (Base) Leaving_Group_Ability Title Factors Influencing Leaving Group Ability Bromide Bromide (Br⁻) Better_LG Better Leaving Group Bromide->Better_LG Chloride Chloride (Cl⁻) Poorer_LG Poorer Leaving Group Chloride->Poorer_LG Factor1 Larger Atomic Radius Better_LG->Factor1 Factor2 Greater Polarizability Better_LG->Factor2 Factor3 More Stable Anion Better_LG->Factor3 Factor4 Weaker C-X Bond Better_LG->Factor4

Distinguishing Reaction Pathways of 3-Bromo-3-methylpentane: A Guide to Isotopic Labeling Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise reaction mechanism of a molecule is paramount for predicting product formation, optimizing reaction conditions, and designing novel synthetic routes. This guide provides a comparative analysis of how isotopic labeling, a powerful tool in mechanistic chemistry, can be used to validate the competing substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reaction mechanisms of the tertiary alkyl halide, 3-bromo-3-methylpentane.

The solvolysis of this compound, a tertiary alkyl halide, is known to proceed through pathways that involve a carbocation intermediate, primarily the Sₙ1 and E1 mechanisms. However, under different conditions, particularly with a strong, non-nucleophilic base, the bimolecular E2 mechanism can be favored. The Sₙ2 mechanism is generally disfavored for tertiary substrates due to steric hindrance. Isotopic labeling, most commonly through the substitution of hydrogen with its heavier isotope deuterium (B1214612), provides a definitive method to probe these pathways by observing the kinetic isotope effect (KIE).

The Power of the Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1][2][3] A C-H bond vibrates at a higher frequency than a C-D bond, resulting in a higher zero-point energy for the C-H bond. Consequently, breaking a C-H bond requires less energy and occurs faster than breaking a C-D bond. This difference in reaction rates, expressed as the ratio kH/kD, provides profound insight into the rate-determining step of a reaction.

A primary kinetic isotope effect , where kH/kD is significantly greater than 1 (typically in the range of 2-8), is observed when the bond to the isotopically labeled atom is broken in the rate-determining step.[2][3] Conversely, a secondary kinetic isotope effect , where kH/kD is close to 1, indicates that the bond to the isotope is not broken in the rate-determining step.

Competing Reaction Mechanisms of this compound

The primary reaction pathways for this compound are the unimolecular Sₙ1 and E1 reactions, which proceed through a common tertiary carbocation intermediate. In the presence of a strong, sterically hindered base, the bimolecular E2 elimination can also occur.

Sₙ1 and E1 Mechanisms:

These reactions are characterized by a two-step mechanism where the rate-determining step is the formation of a stable tertiary carbocation. The subsequent step involves either the attack of a nucleophile (Sₙ1) or the removal of a proton by a base (E1).

E2 Mechanism:

This is a one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond.

Experimental Validation Using Deuterium Labeling

To distinguish between these mechanisms, we can synthesize a deuterated analog of this compound, specifically with deuterium atoms on the carbons adjacent to the carbon bearing the bromine. For instance, 3-bromo-2,2-dideuterio-3-methylpentane could be used. The rates of reaction and product distributions for both the labeled and unlabeled substrates are then compared under identical conditions.

Experimental Protocol: Solvolysis in a Protic Solvent (e.g., Ethanol)
  • Substrate Synthesis: Synthesize this compound and its deuterated analog, 3-bromo-2,2-dideuterio-3-methylpentane.

  • Reaction Setup: Prepare parallel reactions of both the non-deuterated and deuterated substrates in ethanol (B145695) at a constant temperature.

  • Kinetic Monitoring: Monitor the disappearance of the starting material over time using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the rate constants (kH and kD).

  • Product Analysis: At the completion of the reaction, analyze the product mixture by GC-MS or NMR spectroscopy to determine the ratio of substitution (3-ethoxy-3-methylpentane) to elimination (3-methyl-2-pentene and 3-methyl-3-pentene) products.

  • KIE Calculation: Calculate the kinetic isotope effect as the ratio of the rate constants (kH/kD).

Expected Results and Interpretation

The following table summarizes the expected kinetic isotope effects and product distributions for the competing mechanisms in the solvolysis of this compound.

MechanismRate-Determining StepC-H(D) Bond Broken in RDS?Expected Primary KIE (kH/kD)Expected Product(s)
Sₙ1 Formation of carbocationNo≈ 13-ethoxy-3-methylpentane
E1 Formation of carbocationNo≈ 13-methyl-2-pentene, 3-methyl-3-pentene
E2 Concerted proton abstraction and leaving group departureYes> 23-methyl-2-pentene, 3-methyl-3-pentene

Table 1: Expected Kinetic Isotope Effects for Competing Mechanisms

In a solvolysis reaction favoring Sₙ1 and E1 pathways, the rate-determining step is the formation of the carbocation, which does not involve the breaking of a C-H (or C-D) bond. Therefore, a primary kinetic isotope effect would not be observed (kH/kD ≈ 1).

Experimental Protocol: Reaction with a Strong, Non-nucleophilic Base (e.g., Sodium Ethoxide in Ethanol)
  • Substrate Synthesis: Utilize the same non-deuterated and deuterated substrates as in the solvolysis experiment.

  • Reaction Setup: Conduct parallel reactions of both substrates with a strong base like sodium ethoxide in ethanol at a constant temperature.

  • Kinetic Monitoring and Product Analysis: Follow the same procedures as outlined for the solvolysis experiment to determine rate constants and product distributions.

  • KIE Calculation: Calculate the kinetic isotope effect (kH/kD).

Expected Results and Interpretation

Under these conditions, the E2 mechanism is expected to be more competitive.

SubstrateBasePredominant MechanismExpected Primary KIE (kH/kD)Expected Major Product(s)
This compoundNaOEt in EtOHE2> 23-methyl-2-pentene, 3-methyl-3-pentene
3-bromo-2,2-dideuterio-3-methylpentaneNaOEt in EtOHE2> 23-methyl-2-pentene, 3-methyl-3-pentene

Table 2: Expected Kinetic Isotope Effects for the E2 Mechanism

A significant primary kinetic isotope effect (kH/kD > 2) would provide strong evidence for the E2 mechanism, as the C-H(D) bond is broken in the concerted, rate-determining step.

Visualizing the Reaction Pathways and Experimental Logic

The following diagrams illustrate the competing reaction mechanisms and the logical workflow for using isotopic labeling in their validation.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products This compound This compound Tertiary Carbocation Tertiary Carbocation This compound->Tertiary Carbocation RDS (SN1/E1) -Br- E2_Product Elimination Products (3-methyl-2-pentene, etc.) This compound->E2_Product Concerted RDS (E2) +Base, -HBr SN1_Product Substitution Product (3-ethoxy-3-methylpentane) Tertiary Carbocation->SN1_Product +EtOH -H+ E1_Product Elimination Products (3-methyl-2-pentene, etc.) Tertiary Carbocation->E1_Product -H+

Figure 1: Competing Sₙ1, E1, and E2 reaction pathways for this compound.

G Start Synthesize This compound and deuterated analog Reactants React both substrates under identical conditions (e.g., solvolysis) Start->Reactants Analysis Monitor reaction rates (kH, kD) and product distribution Reactants->Analysis Calculate Calculate KIE = kH / kD Analysis->Calculate Decision Interpret KIE and product distribution Calculate->Decision SN1_E1 Mechanism is likely SN1/E1 (no primary KIE) Decision->SN1_E1 KIE ≈ 1 E2 Mechanism is likely E2 (significant primary KIE) Decision->E2 KIE > 2

Figure 2: Experimental workflow for validating reaction mechanisms using isotopic labeling.

G Hypothesis Hypothesis: Determine the dominant reaction mechanism for This compound Experiment Perform reaction with H and D labeled substrates Hypothesis->Experiment Observation Measure reaction rates and calculate KIE (kH/kD) Experiment->Observation Conclusion1 Conclusion: C-H bond is not broken in the rate-determining step Observation->Conclusion1 kH/kD ≈ 1 Conclusion2 Conclusion: C-H bond is broken in the rate-determining step Observation->Conclusion2 kH/kD > 2 Mechanism1 Supports SN1/E1 Mechanism Conclusion1->Mechanism1 Mechanism2 Supports E2 Mechanism Conclusion2->Mechanism2

Figure 3: Logical framework for deducing the reaction mechanism from KIE data.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-3-methylpentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-bromo-3-methylpentane, a flammable and irritant halogenated hydrocarbon. Adherence to these protocols is essential for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a flammable liquid and an irritant, posing risks of skin, eye, and respiratory irritation[1].

Personal Protective Equipment (PPE): All handling and disposal activities must be conducted while wearing the following PPE:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.[2]

  • Eye Protection: Chemical splash goggles or a face shield must be worn.[2][3]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Ventilation: All operations should be performed within a certified chemical fume hood to prevent inhalation of vapors.[4]

Spill Management: In the event of a spill, immediately evacuate non-essential personnel and eliminate all ignition sources.[5][6] The spill should be contained and absorbed using an inert material such as vermiculite, sand, or a commercial spill pillow for halogenated hydrocarbons.[7] The absorbed material must then be collected into a designated, sealed container for hazardous waste disposal.[7]

Waste Classification and Segregation

Proper segregation of chemical waste is a cornerstone of a compliant and safe disposal plan. This compound is classified as a halogenated organic waste due to the presence of bromine in its molecular structure.

Crucial Segregation Rules:

  • DO NOT mix halogenated waste with non-halogenated organic waste.[8][9] Co-mingling these waste streams can lead to dangerous reactions and complicates the disposal process, often increasing costs.[9]

  • Ensure that the waste is not mixed with incompatible materials such as strong acids, bases, or oxidizing agents.[10]

Step-by-Step Disposal Plan

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and leak-proof container.[4][11]

  • The container should be made of a material compatible with halogenated hydrocarbons, typically a high-density polyethylene (B3416737) (HDPE) or glass bottle.

  • The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name, "this compound."[4][9]

2. Container Management:

  • Keep the waste container securely closed at all times, except when adding waste.[4][9][11]

  • Store the container in a well-ventilated, designated satellite accumulation area, away from heat, sparks, and open flames.[3][4]

  • Secondary containment should be used to capture any potential leaks.

3. Disposal Request and Pickup:

  • Once the waste container is nearly full (do not exceed 90% capacity), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[12][13][14][15][16]

  • Provide accurate information about the waste composition to the disposal vendor.

4. Final Disposal Methodologies:

  • Incineration: This is a common and effective method for the disposal of halogenated organic compounds. High-temperature incineration ensures the complete destruction of the molecule.[8]

  • Molten Salt Oxidation (MSO): This is an alternative thermal process that destroys organic materials while retaining inorganic byproducts in the molten salt.

Quantitative Data Summary

PropertyValueSource
GHS Hazard Codes H226, H315, H319, H335[1]
Hazard Class Flammable Liquid, Category 3; Skin Irritant, Category 2; Eye Irritant, Category 2A; Specific Target Organ Toxicity (Single Exposure), Category 3[1]
Flash Point 33.1 °C (estimated)[17]
Boiling Point 147.26 °C (estimated)[17]
Density 1.1771 g/cm³ (estimated)[17]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_onsite On-site Procedures cluster_offsite Off-site Disposal cluster_disposal_methods Disposal Methods A 1. Assess Hazards (Flammable, Irritant) B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Handle in Fume Hood B->C D 4. Collect Waste in Designated Container C->D E 5. Segregate as Halogenated Organic Waste D->E F 6. Label Container Correctly E->F G 7. Store in Satellite Accumulation Area F->G H 8. Request Waste Pickup G->H I 9. Transport by Licensed Hazardous Waste Hauler H->I J 10. Final Disposal I->J K Incineration J->K L Molten Salt Oxidation J->L

References

Personal protective equipment for handling 3-Bromo-3-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-3-methylpentane (CAS No. 25346-31-0). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Physicochemical Properties

This compound is a flammable liquid and vapor that can cause significant irritation to the skin, eyes, and respiratory system.[1] It is classified as a tertiary alkyl halide and is primarily used in scientific research as a model substrate for investigating organic reaction mechanisms and as a synthetic intermediate.[2]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₆H₁₃Br[1][2][3][4]
Molecular Weight 165.07 g/mol [1][2]
Appearance Colorless, volatile liquid[2][3]
Boiling Point 130 °C at 760 mmHg[2][5]
Melting Point -92.2 °C[3][5]
Flash Point 33.1 °C[3][5]
Density Approximately 1.172 g/cm³[2][5]
Vapor Pressure 12.1 mmHg at 25°C[3][5]

GHS Hazard Statements: [1]

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Double gloving may be appropriate for extended handling.To prevent skin contact and irritation.[6] Nitrile gloves are suitable for oils and acids, while neoprene gloves offer good resistance to a range of hazardous chemicals.[6]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation.[6][7]
Body Protection Flame-retardant lab coat and closed-toe shoes. An acid-resistant apron may be necessary for handling larger quantities.To protect skin from splashes and in case of fire.[6][8]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[7] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.To prevent inhalation of vapors which can cause respiratory tract irritation.[9]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following experimental protocol is crucial for minimizing risks.

3.1. Preparation

  • Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound must be performed within the fume hood.[7][10]

  • PPE Inspection: Inspect all PPE for damage before use. Don appropriate PPE as outlined in the table above.

  • Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand), and designated waste containers is readily accessible.[10]

  • Emergency Equipment: Locate the nearest safety shower and eyewash station.

3.2. Handling

  • Grounding: Ground/bond the container and receiving equipment to prevent static discharge, which can ignite flammable vapors.[9]

  • Dispensing: Use only non-sparking tools for transferring the chemical.[9] Carefully pour the required amount, avoiding splashes.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle. Avoid open flames.[9]

  • Container Sealing: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[9][11]

3.3. Post-Handling

  • Decontamination: Thoroughly clean the work area after use.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling.[9]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation

  • Halogenated Waste: this compound is a halogenated organic compound. It must be segregated from non-halogenated waste streams.[7][10]

  • Waste Container: Use a designated, clearly labeled, and leak-proof container for "Halogenated Organic Waste."[7] The label must include "Hazardous Waste," the full chemical name, and the approximate concentration.[7]

4.2. Waste Collection

  • Transfer: Carefully transfer the waste into the designated container within a chemical fume hood.

  • Container Management: Do not overfill the waste container; fill to a maximum of three-quarters full.[10] Keep the container tightly sealed when not in use.[7]

4.3. Container Disposal

  • Rinsing: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Rinsate Collection: The first rinseate must be collected and disposed of as halogenated hazardous waste.[10] Subsequent rinses may be permissible for drain disposal, but always check with your institution's Environmental Health and Safety (EHS) guidelines.

  • Container Defacing: Deface the label on the empty container before disposal to prevent misuse.

4.4. Waste Pickup

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from ignition sources.[7]

  • Request Pickup: Arrange for a hazardous waste pickup with your institution's EHS department.

Emergency Procedures

5.1. Spills

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use non-sparking tools to contain the spill with an inert absorbent material.[9]

  • Collection: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[10]

5.2. First Aid

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_start Start: Plan Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Inspect and Don PPE risk_assessment->ppe_check fume_hood_check Verify Fume Hood Operation ppe_check->fume_hood_check spill_kit_check Ensure Spill Kit is Ready fume_hood_check->spill_kit_check handling_start Begin Handling in Fume Hood spill_kit_check->handling_start grounding Ground Equipment handling_start->grounding spill Spill Occurs handling_start->spill dispense Dispense Chemical grounding->dispense reaction Perform Reaction dispense->reaction disposal_start Waste Generated reaction->disposal_start segregate Segregate as Halogenated Waste disposal_start->segregate collect Collect in Labeled Container segregate->collect store Store Safely collect->store request_pickup Request EHS Pickup store->request_pickup evacuate Evacuate & Ventilate spill->evacuate contain Contain Spill evacuate->contain collect_spill Collect & Dispose contain->collect_spill

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.